molecular formula C3H3BrCl2O B129596 1-Bromo-1,1-dichloroacetone CAS No. 1751-16-2

1-Bromo-1,1-dichloroacetone

Cat. No.: B129596
CAS No.: 1751-16-2
M. Wt: 205.86 g/mol
InChI Key: AZXDRUXVONQDAS-UHFFFAOYSA-N
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Description

1-Bromo-1,1-dichloroacetone is a useful research compound. Its molecular formula is C3H3BrCl2O and its molecular weight is 205.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1-dichloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXDRUXVONQDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021510
Record name 1-Bromo-1,1-dichloropropanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-1,1-dichloroacetone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromo-1,1-dichloroacetone, a halogenated ketone identified as a disinfection byproduct in drinking water. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this compound. It includes a summary of its known properties, a proposed synthesis protocol, and an analysis of its potential reactivity and safety considerations. Due to the limited availability of specific experimental data for this compound, some information is extrapolated from related halogenated acetones.

Chemical and Physical Properties

This compound is a tri-halogenated organic compound. Its identity has been confirmed through various chemical supplier databases.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound1,1-DichloroacetoneBromoacetone
CAS Number 1751-16-2[1]513-88-2[2][3]598-31-2[4][5]
Molecular Formula C₃H₃BrCl₂O[1]C₃H₄Cl₂O[2][3]C₃H₅BrO[5]
Molecular Weight 205.87 g/mol [1]126.97 g/mol [2]136.98 g/mol [4]
Boiling Point Data not available117-118 °C[3][6]137 °C[4]
Melting Point Data not availableData not available-36.5 °C[4]
Density Data not available1.327 g/mL at 25 °C[3][6]1.63 g/cm³[4]
Solubility Data not availableSlightly soluble in chloroform and methanol[6]Poorly soluble in water[4]
Appearance Data not availableClear colorless to yellow liquid[6]Clear colorless liquid[4]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis could likely be achieved through a multi-step process involving the chlorination and subsequent bromination of acetone, or vice-versa. A potential pathway could involve the controlled bromination of 1,1-dichloroacetone.

Experimental Workflow: Proposed Synthesis

G start Start: 1,1-Dichloroacetone reactants Reactants: - Bromine (Br₂) - Acid Catalyst (e.g., HBr) start->reactants reaction Reaction: - Electrophilic alpha-bromination - Controlled temperature and addition of bromine reactants->reaction workup Work-up: - Neutralization (e.g., with NaHCO₃) - Extraction with organic solvent reaction->workup purification Purification: - Distillation under reduced pressure - Chromatographic separation workup->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology (Proposed):

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and thermometer, dissolve 1,1-dichloroacetone in a suitable solvent (e.g., glacial acetic acid).

  • Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture while maintaining a controlled temperature (e.g., 0-10 °C) to minimize side reactions. An acid catalyst, such as hydrobromic acid, may be required to facilitate the reaction.

  • Monitoring: The reaction progress should be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into cold water and neutralized with a weak base (e.g., sodium bicarbonate solution). The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation under vacuum or by column chromatography.

Reactivity and Stability

Halogenated ketones are generally reactive compounds. The presence of electron-withdrawing halogen atoms on the α-carbon enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This compound is expected to be a potent lachrymator and skin irritant, similar to other α-haloketones like bromoacetone.[4] It may be unstable to light and heat and could potentially decompose over time. For storage, it is recommended to keep it in a cool, dark place.

Biological Activity and Signaling Pathways

There is a significant lack of specific data on the biological activity and signaling pathways affected by this compound. It is primarily known as a disinfection byproduct (DBP) formed during the chlorination of drinking water.[1] The formation of halogenated acetones occurs through the reaction of disinfectants like chlorine with natural organic matter present in the water.

Formation Pathway of Halogenated Acetones in Drinking Water

G NOM Natural Organic Matter (e.g., humic acids) Precursors Precursors (e.g., Acetone moieties) NOM->Precursors Disinfectant Disinfectant (e.g., Chlorine, Chlorine Dioxide) Halogenation Halogenation Reactions Disinfectant->Halogenation Precursors->Halogenation Mono Monohalogenated Acetones Halogenation->Mono Di Dihalogenated Acetones Halogenation->Di Tri This compound (and other trihalogenated acetones) Halogenation->Tri Mono->Halogenation Further Halogenation Di->Halogenation Further Halogenation

Caption: Formation of this compound as a disinfection byproduct.

While specific toxicological studies on this compound are not available, other halogenated DBPs are known to have potential health effects. For instance, some chlorinated acetones have been investigated for their potential carcinogenicity.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound was not found. However, based on the properties of structurally related compounds like bromoacetone and dichloroacetone, it should be handled with extreme caution.

Expected Hazards:

  • Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[7]

  • Corrosivity: Expected to cause severe skin burns and eye damage.[7]

  • Lachrymator: Potentially a strong lachrymator, causing irritation to the eyes and respiratory tract.

  • Flammability: May be a combustible liquid.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a chemical compound of interest primarily due to its presence as a disinfection byproduct in drinking water. While its fundamental chemical identity is established, there is a significant lack of detailed experimental data regarding its physical properties, a specific synthesis protocol, and its biological effects. The information presented in this guide, based on available data and extrapolation from related compounds, serves as a foundational resource for researchers. Further experimental investigation is crucial to fully characterize this compound and understand its potential impacts.

References

In-Depth Technical Guide to 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1-dichloroacetone, also known as 1-bromo-1,1-dichloro-2-propanone, is a halogenated ketone. It belongs to a class of compounds that are of interest in organic synthesis and are also recognized as disinfection byproducts (DBPs) in drinking water. This guide provides a comprehensive overview of its chemical identity, properties, probable synthesis, and safety considerations. Given the limited availability of specific experimental data for this compound, information from closely related analogs is included for comparative purposes.

Chemical Identifiers and Properties

This compound is identified by the CAS number 1751-16-2.[1][2] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 1751-16-2
IUPAC Name 1-bromo-1,1-dichloropropan-2-one[2]
Molecular Formula C₃H₃BrCl₂O[1]
Molecular Weight 205.87 g/mol [1]
Canonical SMILES CC(=O)C(Cl)(Cl)Br[2]
InChI InChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3[2]
InChIKey Not available
Table 2: Comparative Physicochemical Properties
Property1,1-DichloroacetoneBromoacetone
CAS Number 513-88-2[3][4]598-31-2[5]
Molecular Formula C₃H₄Cl₂O[4]C₃H₅BrO[5]
Molecular Weight 126.97 g/mol [4]136.98 g/mol [6]
Boiling Point 117-118 °C[7]137 °C[5]
Melting Point -94.8 °C[3]-36.5 °C[5]
Density 1.327 g/mL at 25 °C[7]1.634 g/cm³[5]
Appearance Not availableColorless liquid, turns violet on standing[6]

Probable Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly available literature. However, a probable synthetic route can be inferred from the general methods for the halogenation of ketones. The synthesis would likely involve the sequential halogenation of acetone, first through chlorination to form a dichloroacetone intermediate, followed by bromination. The direct halogenation of acetone is known to be challenging to control and often results in a mixture of mono-, di-, and tri-halogenated products.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound. This is a generalized protocol based on established methods for acetone halogenation.

G Probable Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Acetone chlorination Step 1: Dichlorination - React Acetone with Chlorinating Agent - Acid Catalyst - Controlled Temperature start->chlorination reagents Reagents: - Chlorinating Agent (e.g., SO₂Cl₂) - Brominating Agent (e.g., Br₂) - Acid Catalyst (e.g., HCl) reagents->chlorination bromination Step 2: Bromination - React 1,1-dichloroacetone with Brominating Agent - Acid Catalyst chlorination->bromination quenching Quenching: - Neutralize with a weak base (e.g., NaHCO₃ solution) bromination->quenching extraction Extraction: - Extract with an organic solvent (e.g., Dichloromethane) quenching->extraction drying Drying: - Dry organic layer over anhydrous MgSO₄ extraction->drying purification Purification: - Fractional distillation under reduced pressure drying->purification analysis Characterization: - GC-MS - NMR Spectroscopy purification->analysis end End Product: This compound analysis->end

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

Recommended Safety Protocol

The following diagram outlines a recommended safety protocol for handling this compound in a laboratory setting.

G Safety and Handling Protocol for this compound cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_first_aid First Aid Measures cluster_disposal Storage and Disposal ppe_nodes - Chemical resistant gloves (Nitrile or Neoprene) - Safety goggles and face shield - Lab coat - Respiratory protection (use in a fume hood) handling_nodes - Work in a well-ventilated chemical fume hood. - Avoid inhalation of vapors. - Avoid contact with skin and eyes. - Ground all equipment to prevent static discharge. skin_contact Skin Contact: - Immediately flush with plenty of water for at least 15 minutes. - Remove contaminated clothing. - Seek medical attention. eye_contact Eye Contact: - Immediately flush with plenty of water for at least 15 minutes. - Seek immediate medical attention. inhalation Inhalation: - Move to fresh air. - If not breathing, give artificial respiration. - Seek immediate medical attention. ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. storage Storage: - Store in a tightly sealed container in a cool, dry, and well-ventilated area. - Keep away from incompatible materials (e.g., strong oxidizing agents, bases). disposal Disposal: - Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Caption: Recommended safety and handling procedures for this compound.

Formation as a Disinfection Byproduct

Halogenated acetones, including brominated and chlorinated species, are known to form as disinfection byproducts (DBPs) during water treatment processes that use chlorine-based disinfectants. The formation of these compounds is influenced by the presence of natural organic matter (NOM) and bromide ions in the source water.[8] Increasing bromide concentrations in raw water can lead to a shift towards the formation of more brominated DBP species during chlorination.[8] The general mechanism involves the reaction of chlorine with bromide to form hypobromous acid, which is a more powerful brominating agent than hypochlorous acid is a chlorinating agent. These reactive bromine species then react with organic precursors in the water to form brominated DBPs.

Conclusion

This compound is a halogenated ketone with limited currently available specific data. Its identity is confirmed with a CAS number and various chemical identifiers. While detailed experimental protocols and physicochemical properties are yet to be fully documented, its synthesis can be logically deduced from established halogenation reactions of acetone. Due to its structural similarity to other toxic halogenated ketones, it must be handled with stringent safety precautions. Its presence as a potential disinfection byproduct highlights the importance of understanding the formation of halogenated organic compounds in water treatment. Further research is needed to fully characterize the properties, reactivity, and toxicological profile of this compound to support its potential applications in research and to better understand its environmental impact.

References

physical and chemical properties of 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water treated with chlorine dioxide[1][2][3]. Its structure and reactivity make it a compound of interest for toxicological studies and as a potential intermediate in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, spectroscopic data, a plausible synthetic route, and safety considerations.

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and comparison with similar halogenated acetones. The following table summarizes its key physical and chemical data.

PropertyValueSource/Reference
IUPAC Name 1-Bromo-1,1-dichloro-2-propanoneN/A
CAS Number 1751-16-2[1]
Molecular Formula C₃H₃BrCl₂O[1]
Molecular Weight 205.87 g/mol [1]
Appearance Likely a colorless to yellowish liquidInferred from similar compounds
Boiling Point Estimated to be in the range of 150-180 °CInferred from related compounds[4]
Density Estimated to be >1.5 g/cm³Inferred from related compounds[4]
Solubility Sparingly soluble in water; soluble in organic solventsInferred from related compounds[5]
Storage Store at -20°C for long-term stability[1].[1]

Spectroscopic Data

SpectroscopyExpected Features
¹H NMR A singlet for the methyl (CH₃) protons, expected to be in the range of δ 2.5-3.0 ppm.
¹³C NMR A signal for the methyl carbon (CH₃) around δ 30-35 ppm, a signal for the quaternary carbon (CBrCl₂) significantly downfield, and a signal for the carbonyl carbon (C=O) in the range of δ 190-200 ppm.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹. C-H stretching and bending vibrations for the methyl group would appear in their characteristic regions.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the isotopic distribution of bromine and chlorine. Common fragmentation patterns would likely involve the loss of halogen atoms and the acetyl group.

Experimental Protocols: Synthesis of Halogenated Acetones

A general and plausible method for the synthesis of this compound would involve the sequential halogenation of acetone. The following protocol is adapted from established procedures for the synthesis of other halogenated acetones[6][7][8].

Materials and Reagents:

  • Acetone

  • Glacial Acetic Acid

  • Chlorine gas or Sulfuryl chloride (SO₂Cl₂)

  • Bromine (Br₂)

  • Water

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate or calcium chloride (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dichlorination of Acetone: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, a mixture of acetone and a catalytic amount of acid (e.g., acetic acid) is prepared. Chlorine gas is bubbled through the solution, or sulfuryl chloride is added dropwise, while maintaining the temperature to control the reaction rate. The reaction progress is monitored by Gas Chromatography (GC) to maximize the formation of 1,1-dichloroacetone.

  • Work-up of Dichloroacetone: Once the desired level of dichlorination is achieved, the reaction mixture is cooled and washed with water and a dilute solution of sodium bicarbonate to neutralize the acid. The organic layer is separated, dried over an anhydrous drying agent, and the crude 1,1-dichloroacetone is purified by fractional distillation[9][10].

  • Bromination of 1,1-Dichloroacetone: The purified 1,1-dichloroacetone is then subjected to bromination. In a similar reaction setup, bromine is added dropwise to the 1,1-dichloroacetone, often in the presence of a catalyst like hydrobromic acid or a Lewis acid, to facilitate the substitution of a proton on the methyl group with a bromine atom.

  • Final Work-up and Purification: The reaction mixture is again subjected to an aqueous work-up to remove any remaining acid and unreacted bromine. The organic layer is dried, and the final product, this compound, is purified by vacuum fractional distillation to separate it from any starting material and byproducts.

Visualizations

Synthesis Workflow

G General Synthesis Workflow for this compound A Start: Reagents (Acetone, Acid, Cl₂, Br₂) B Step 1: Dichlorination - Controlled addition of Cl₂ - Monitor by GC A->B C Work-up & Purification - Neutralization (NaHCO₃) - Fractional Distillation B->C D Step 2: Bromination - Add Br₂ to Dichloroacetone - Catalytic Acid C->D E Final Work-up & Purification - Aqueous Wash - Drying - Vacuum Distillation D->E F End: Pure Product This compound E->F

Caption: General synthesis workflow for this compound.

Troubleshooting Synthesis

G Troubleshooting Poor Yield in Halogenation Start Problem: Low Yield or Impure Product Q1 Analyze product mixture (GC/NMR). High % of mono-halogenated product? Start->Q1 S1 Solution: - Increase reaction time. - Check stoichiometry of halogenating agent. Q1->S1 Yes Q2 High % of poly-halogenated byproducts? Q1->Q2 No S2 Solution: - Slow the addition rate of the halogen. - Ensure strict temperature control. Q2->S2 Yes End Review purification method. Q2->End No

Caption: Decision tree for troubleshooting synthesis issues.

Safety and Handling

This compound is expected to be a hazardous substance. Similar halogenated ketones are known to be toxic, irritant, and lachrymatory[5][11].

  • Health Hazards: Likely harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation[11][12]. May cause respiratory irritation[11].

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[11][12][13]. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[1][11][13]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[13].

This technical guide is intended for research purposes only and should be used by qualified individuals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

1-Bromo-1,1-dichloroacetone molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromo-1,1-dichloroacetone

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document compiles available data and presents theoretical insights into the spectroscopic characterization and synthesis of this compound.

Molecular Structure and Chemical Formula

This compound is a trihalogenated derivative of acetone. The molecule features a central carbonyl group, a methyl group, and a carbon atom bonded to one bromine and two chlorine atoms.

Chemical Formula: C₃H₃BrCl₂O

Molecular Structure Visualization:

Figure 1: Molecular structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This compound is recognized as a disinfection byproduct (DBP) in drinking water treated with chlorine dioxide.[1][2][3][4]

PropertyValueReference
Chemical Formula C₃H₃BrCl₂O[1][2][3]
Molecular Weight 205.87 g/mol [1][2][3]
CAS Number 1751-16-2
Appearance Expected to be a liquid at STP
Synonyms 1-Bromo-1,1-dichloro-2-propanone

Spectroscopic Data (Predicted and Inferred)

TechniquePredicted Observations
¹H NMR A single peak (singlet) is expected for the three equivalent protons of the methyl (-CH₃) group. The chemical shift would likely be in the range of 2.3-2.8 ppm, deshielded by the adjacent carbonyl group.
¹³C NMR Three distinct signals are anticipated: one for the methyl carbon (-CH₃), one for the carbonyl carbon (C=O), and one for the halogenated carbon (-CBrCl₂). The carbonyl carbon would appear significantly downfield (>190 ppm). The ¹³C NMR spectrum for 1-bromo-1-chloroacetone is available for comparison.[2][8]
Infrared (IR) Spectroscopy A strong absorption band characteristic of the carbonyl (C=O) stretch is expected in the region of 1715-1740 cm⁻¹. C-H stretching and bending vibrations for the methyl group would also be present. IR spectra for chloroacetone are available for reference.[9]
Mass Spectrometry (MS) The mass spectrum would show a complex molecular ion peak cluster due to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The primary fragmentation would likely involve the loss of halogen atoms (Br, Cl) and the acetyl group (CH₃CO). The mass spectrum for bromoacetone is documented by NIST.[7]

Experimental Protocols

Synthesis of this compound (Proposed)

A specific, validated synthesis protocol for this compound is not published in readily accessible literature. However, a plausible route would be the bromination of 1,1-dichloroacetone. The following protocol is adapted from general procedures for the acid-catalyzed halogenation of ketones, such as the synthesis of bromoacetone and dibromoacetone.[1][10][11]

Reaction Scheme: CH₃COCH₂Cl₂ + Br₂ → CH₃COCBrCl₂ + HBr

Apparatus:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle or water bath

Reagents:

  • 1,1-Dichloroacetone

  • Bromine (Br₂)

  • Glacial acetic acid (as catalyst/solvent)

  • Water

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Diethyl ether or dichloromethane (for extraction)

Procedure:

  • In a three-necked flask set up in a fume hood, combine 1,1-dichloroacetone and glacial acetic acid.

  • Begin stirring and gently heat the mixture to 50-60 °C.

  • Slowly add a stoichiometric amount of bromine from the dropping funnel over 1-2 hours. Maintain the temperature throughout the addition.

  • After the addition is complete, continue stirring the mixture at the same temperature until the reddish-brown color of bromine disappears, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature and slowly pour it into an ice-water mixture.

  • Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (2-3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum fractional distillation.

Analytical Workflow

The analysis of this compound, particularly in environmental samples, would typically be performed using Gas Chromatography (GC) coupled with a suitable detector, such as a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC-MS is a common method for the analysis of halogenated disinfection byproducts.[6]

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Aqueous Sample extraction Liquid-Liquid Extraction (e.g., with MTBE or Hexane) sample->extraction concentrate Concentration of Extract extraction->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection identification Compound Identification (Mass Spectrum & Retention Time) detection->identification quantification Quantification (Internal/External Standards) identification->quantification

Figure 2: General workflow for the analysis of this compound.

Safety and Handling

This compound is expected to be a hazardous chemical. As a halogenated ketone, it is likely to be toxic, lachrymatory, and a skin and respiratory tract irritant. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for detailed safety information.

References

1-Bromo-1,1-dichloroacetone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1,1-dichloroacetone is a trihalogenated ketone that has garnered attention primarily as a disinfection byproduct (DBP) found in drinking water.[1][2] This technical guide provides a comprehensive overview of its known properties, a plausible synthetic pathway based on established methods for analogous halogenated acetones, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in environmental science, toxicology, and synthetic chemistry.

Introduction and Historical Context

The history of this compound is not well-documented in terms of a formal discovery or first synthesis. Its identification is predominantly linked to the analysis of drinking water following disinfection processes, where it is classified as a chlorine dioxide disinfection byproduct.[1][2][3] Unlike many targeted synthetic molecules, its emergence appears to be a consequence of water treatment chemistry rather than a specific synthetic endeavor. Research on this compound is therefore primarily focused on its occurrence, analysis, and toxicological effects as an environmental contaminant.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound1-Bromo-1-chloroacetone1,1-DichloroacetoneBromoacetone
Molecular Formula C₃H₃BrCl₂OC₃H₄BrClOC₃H₄Cl₂OC₃H₅BrO
Molecular Weight ( g/mol ) 205.87[1]171.42[4]126.97136.98
Appearance Likely a colorless to yellowish liquid-Oily liquidColorless liquid
Boiling Point (°C) --120137
Density (g/cm³) --1.305 (at 15°C)1.634
CAS Number Not available72007-33-1[4]513-88-2598-31-2
Table 2: Spectroscopic Data (Predicted and Analogous)
ParameterThis compound (Predicted)1-Bromo-1-chloroacetone1,1-DichloroacetoneBromoacetone
¹H NMR (δ, ppm) Singlet ~2.5-2.7 (CH₃)Singlet ~2.4 (CH₃), Singlet ~5.9 (CHBrCl)Singlet ~2.4 (CH₃), Singlet ~6.3 (CHCl₂)Singlet ~2.4 (CH₃), Singlet ~4.0 (CH₂Br)
¹³C NMR (δ, ppm) ~30 (CH₃), ~80-90 (CBrCl₂), ~195 (C=O)~28 (CH₃), ~50 (CHBrCl), ~198 (C=O)[5]~28 (CH₃), ~69 (CHCl₂), ~198 (C=O)[6]~31 (CH₃), ~36 (CH₂Br), ~201 (C=O)
Mass Spec (m/z) Fragments showing loss of Br, Cl, and combinations thereof. Characteristic isotopic patterns for Br and Cl.-43, 49, 63, 83, 85, 126, 128, 130[7]43, 58, 79, 81, 136, 138[8]

Synthesis of Halogenated Acetones: A General Overview

The synthesis of mixed halogenated acetones like this compound is challenging due to the difficulty in controlling the regioselectivity of halogenation. The reaction of acetone with halogens can lead to a mixture of mono-, di-, and polyhalogenated products.

The general mechanism for acid-catalyzed halogenation of acetone proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly reacts with the electrophilic halogen.

Synthesis_Pathway Acetone Acetone Enol Enol Intermediate Acetone->Enol H⁺ Mono_Halo Monohalogenated Acetone Enol->Mono_Halo + X₂ Enol_2 Enol Intermediate Mono_Halo->Enol_2 H⁺ Di_Halo Dihalogenated Acetone Enol_3 Enol Intermediate Di_Halo->Enol_3 H⁺ Tri_Halo This compound Enol_2->Di_Halo + Y₂ Enol_3->Tri_Halo + Z₂

Caption: General pathway for the synthesis of halogenated acetones.

Proposed Synthesis of this compound

A specific, optimized synthesis for this compound is not documented. However, a plausible route would involve the controlled halogenation of acetone, likely in a stepwise manner. One possible approach is the bromination of 1,1-dichloroacetone.

Experimental_Workflow cluster_start Starting Material Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Purification start Acetone chloroacetone 1,1-Dichloroacetone start->chloroacetone Chlorination reaction_mixture Reaction Mixture (1,1-Dichloroacetone, Bromine, Catalyst) chloroacetone->reaction_mixture quenching Quenching reaction_mixture->quenching extraction Extraction quenching->extraction drying Drying extraction->drying purification Purification (e.g., Distillation) drying->purification final_product This compound purification->final_product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols (Analogous Procedures)

The following protocols are for the synthesis of related halogenated acetones and can be adapted for the synthesis of this compound.

Synthesis of Bromoacetone (Adapted from Organic Syntheses)[9]

This procedure describes the monobromination of acetone and serves as a foundational method for introducing bromine.

Materials:

  • Acetone

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Anhydrous Sodium Carbonate

  • Anhydrous Calcium Chloride

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine acetone, water, and glacial acetic acid.

  • Heat the mixture to approximately 65°C with stirring.

  • Slowly add bromine via the dropping funnel over 1-2 hours, maintaining the temperature. The disappearance of the bromine color indicates consumption.

  • After the addition is complete, continue stirring until the solution is decolorized.

  • Cool the reaction mixture and dilute with cold water.

  • Neutralize the solution with anhydrous sodium carbonate.

  • Separate the oily layer and dry it over anhydrous calcium chloride.

  • Purify the crude product by fractional distillation under reduced pressure.

Synthesis of 1,3-Dichloroacetone (Adapted from Organic Syntheses)[10]

This procedure details the oxidation of a dichlorohydrin to produce a dichloroacetone, an alternative route to halogenated ketones.

Materials:

  • Glycerol α,γ-dichlorohydrin

  • Sodium dichromate

  • Sulfuric acid

  • Water

Procedure:

  • Combine sodium dichromate, water, and glycerol α,γ-dichlorohydrin in a flask with vigorous stirring.

  • Cool the mixture and slowly add a diluted solution of sulfuric acid, maintaining the temperature between 20-25°C.

  • Continue stirring for 16-17 hours after the addition is complete.

  • Add water to dissolve the chromium salts and filter the crystalline product.

  • Wash the crystals with ice water and petroleum ether.

  • Dry the crude dichloroacetone in a vacuum desiccator.

  • Purify the product by distillation.

Conclusion

This compound remains a compound of interest primarily due to its presence as an environmental contaminant. While a detailed historical account of its discovery is elusive, its chemical properties and potential synthetic routes can be inferred from the extensive knowledge of related halogenated ketones. The provided data and analogous experimental protocols offer a foundational resource for researchers investigating this and similar molecules. Further research is warranted to fully characterize this compound and to develop efficient and selective synthetic methodologies.

References

An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1-dichloroacetone, with the IUPAC name 1-bromo-1,1-dichloropropan-2-one , is a halogenated ketone of significant interest to environmental scientists and toxicologists.[1] It is primarily recognized as a disinfection byproduct (DBP) formed during the chlorination or chloramination of drinking water containing bromide ions and natural organic matter.[2][3][4] The presence of multiple halogen atoms on the alpha-carbon of the ketone structure imparts unique chemical reactivity, making it a subject of study for its potential biological activity and as a precursor in organic synthesis. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical methods, and reactivity.

Chemical Identity and Synonyms

The compound is systematically named based on the IUPAC nomenclature rules. It is also known by several other names and identifiers, which are crucial for literature and database searches.

IdentifierValue
IUPAC Name 1-Bromo-1,1-dichloropropan-2-one
CAS Number 1751-16-2[5]
Molecular Formula C₃H₃BrCl₂O[5]
Molecular Weight 205.87 g/mol [5]
InChI InChI=1S/C3H3BrCl2O/c1-2(7)3(4,5)6/h1H3[1]
SMILES CC(=O)C(Br)(Cl)Cl
Synonyms 1-Bromo-1,1-dichloro-2-propanone, Bromo-dichloro-acetone

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, its properties can be estimated based on the known data of the structurally similar compound, 1,1-dichloro-2-propanone (CAS 513-88-2).

PropertyValue (1,1-dichloro-2-propanone)Reference
Boiling Point 117-118 °C[6]
Density 1.327 g/mL at 25 °C[6]
Refractive Index n20/D 1.446[6]
Solubility Soluble in ethanol and ether.[7]

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not readily found in the literature. However, its synthesis can be approached through the halogenation of acetone or its derivatives. A plausible synthetic route would involve the controlled halogenation of 1,1-dichloroacetone.

Conceptual Synthesis Protocol: Bromination of 1,1-Dichloroacetone

This protocol is a conceptual outline based on general methods for the synthesis of α-haloketones.

Materials:

  • 1,1-Dichloroacetone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • A suitable solvent (e.g., methanol, acetic acid)

  • Acid or base catalyst (optional, depending on the brominating agent)

  • Sodium carbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., dichloromethane)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1,1-dichloroacetone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Slowly add a stoichiometric amount of the brominating agent (bromine or NBS) to the solution while stirring. The reaction may be exothermic, so cooling with an ice bath might be necessary to control the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, neutralize any acidic byproducts with a saturated sodium carbonate solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water, dry it over a drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Analytical Methodologies

The analysis of this compound, particularly in environmental samples, typically involves chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like halogenated ketones.

Instrumentation:

  • Gas chromatograph with an electron capture detector (ECD) or a mass spectrometer (MS).

  • A suitable capillary column (e.g., DB-5ms).

Sample Preparation (for water samples):

  • Extraction: Extract the water sample with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or hexane).

  • Drying: Pass the extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a small volume under a gentle stream of nitrogen.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

The mass spectrum of this compound would be expected to show characteristic isotopic patterns for bromine and chlorine atoms, aiding in its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized compound.

  • ¹H NMR: A singlet would be expected for the methyl protons (CH₃). The chemical shift would be downfield due to the electron-withdrawing effect of the adjacent carbonyl and halogenated carbon.

  • ¹³C NMR: Three distinct signals would be expected: one for the methyl carbon, one for the carbonyl carbon, and one for the highly substituted α-carbon.

Reactivity and Formation as a Disinfection Byproduct

The chemical behavior of this compound is dictated by the presence of the carbonyl group and the three halogen atoms on the adjacent carbon.

Chemical Reactivity

α-Haloketones are known to be reactive electrophiles.[8][9] The carbon atom bearing the halogens is susceptible to nucleophilic attack. Key reactions include:

  • Nucleophilic Substitution: The halogen atoms can be displaced by various nucleophiles. The reactivity is enhanced compared to alkyl halides due to the electron-withdrawing nature of the adjacent carbonyl group.[10][11]

  • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a rearrangement to form carboxylic acid derivatives.[9]

  • Reactions with Amines: Can react with amines to form α-halo imines.[9]

Formation as a Disinfection Byproduct

This compound is formed in drinking water during disinfection processes like chlorination or chloramination, especially when the source water contains bromide ions and natural organic matter (NOM).[3][4] The formation mechanism is complex but generally involves the oxidation of bromide to hypobromous acid (HOBr) or other reactive bromine species, which then react with NOM to form a variety of brominated DBPs.

DBP_Formation cluster_disinfection Disinfection Process cluster_reactions Chemical Reactions Chlorine/Chloramine Chlorine/Chloramine Oxidation Oxidation Chlorine/Chloramine->Oxidation Bromide (Br-) Bromide (Br-) Bromide (Br-)->Oxidation NOM Natural Organic Matter Halogenation Halogenation NOM->Halogenation Reactive_Bromine Reactive Bromine Species (e.g., HOBr) Oxidation->Reactive_Bromine DBP This compound Halogenation->DBP Reactive_Bromine->Halogenation

Formation of this compound as a DBP.

Conclusion

This compound is a compound of interest primarily due to its occurrence as a disinfection byproduct in drinking water. Its synthesis and reactivity are characteristic of α-haloketones, making it a potentially useful, albeit reactive, building block in organic chemistry. Further research is needed to fully characterize its physical and toxicological properties. The analytical methods outlined in this guide provide a framework for its detection and quantification in various matrices, which is essential for monitoring its presence in the environment and understanding its potential impact on human health.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1,1-dichloroacetone is a halogenated ketone identified as a disinfection byproduct (DBP) in drinking water.[1][2] Its presence in treated water necessitates a thorough understanding of its physicochemical properties, including solubility and stability, to assess its environmental fate, potential for bioaccumulation, and to develop effective removal strategies. This technical guide provides a comprehensive overview of the known data regarding the solubility and stability of this compound. Due to a scarcity of direct quantitative data for this specific compound in publicly available literature, this guide also leverages data from structurally similar compounds, such as other halogenated acetones, to infer its likely properties. Furthermore, detailed experimental protocols for determining its solubility and stability are provided to facilitate further research.

Introduction

Halogenated acetones are a class of compounds that can form during water disinfection processes when chlorine or other disinfectants react with natural organic matter. This compound (CAS No. 1751-16-2) is one such byproduct.[1] The toxicological profiles of many disinfection byproducts are of increasing concern, driving the need for a deeper understanding of their behavior in aqueous and other environments. This guide focuses on two critical parameters: solubility and stability, which are fundamental to predicting the transport, reactivity, and persistence of this compound.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1751-16-2[1]
Molecular Formula C₃H₃BrCl₂O[3]
Molecular Weight 205.87 g/mol [3]
Appearance Inferred to be a liquid at room temperature, similar to other halogenated acetones.
Purity (Commercial) >98%

Solubility of this compound

Aqueous Solubility

A supplier datasheet indicates a solubility of <1 mg/mL in water, suggesting it is slightly soluble or insoluble. The presence of polar carbonyl and halogen groups would suggest some water solubility, but the overall hydrophobic nature of the molecule likely limits this. The solubility of the related compound 1,3-dichloroacetone is reported as >10% in water, which suggests that the arrangement of halogens significantly impacts aqueous solubility.[4]

Solubility in Organic Solvents

Based on the properties of similar halogenated ketones, this compound is expected to be soluble in a range of common organic solvents.[5] The inferred qualitative solubility is presented in Table 2. For the related compound 1,1-dichloroacetone, slight solubility in chloroform and methanol has been noted.[6]

SolventPolarity (Dielectric Constant)Expected Qualitative Solubility
Methanol32.7Soluble
Ethanol24.6Soluble
Acetone20.7Soluble
Dichloromethane8.9Soluble
Chloroform4.8Soluble
Diethyl Ether4.3Soluble
Dimethyl Sulfoxide (DMSO)47.2Soluble

Note: The solubility data in Table 2 is inferred and should be confirmed experimentally.

Stability of this compound

The stability of this compound is a critical factor in determining its persistence in the environment. Key factors influencing its stability include hydrolysis, photodegradation, and biodegradation.

Hydrolytic Stability

Halogenated acetones are known to undergo hydrolysis, particularly under alkaline conditions.[7][8] The rate of hydrolysis is influenced by pH and temperature. For the related compound 1,1-dichloroacetone, studies have shown that it decomposes in water, with the rate of decomposition increasing with temperature.[9] It is expected that this compound will also be susceptible to hydrolysis, potentially leading to the formation of other halogenated organic acids and simpler molecules.

Photodegradation

Halogenated organic compounds can undergo photodegradation in the presence of light.[10] The carbon-halogen bonds can be cleaved by UV radiation, leading to the formation of reactive radical species. Studies on 1,1-dichloroacetone have investigated its photodissociation pathways.[11] It is plausible that this compound also undergoes photodegradation, which would contribute to its removal from sunlit surface waters.

Biodegradation

The biodegradation of halogenated organic compounds by microorganisms is a known environmental process.[12] The biodegradability of haloacetic acids, which are potential degradation products of halogenated acetones, has been studied.[13] Generally, mono-halogenated species are more readily biodegradable than di- or tri-halogenated species. The complex structure of this compound may render it more resistant to rapid biodegradation.

Recommended Storage Conditions

Based on supplier recommendations, the following storage conditions are advised to ensure the stability of this compound:

  • Powder: -20°C for up to 3 years.[3]

  • In solvent: -80°C for up to 1 year.[3]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the solubility of organic compounds in water.[14][15]

Objective: To determine the quantitative aqueous solubility of this compound at a specific temperature.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • Gas chromatograph with an appropriate detector (e.g., ECD or MS) or other suitable analytical instrument.

  • Volumetric flasks and pipettes

  • Appropriate organic solvent for extraction (e.g., hexane or dichloromethane)

Procedure:

  • Add an excess amount of this compound to a series of glass vials.

  • Add a known volume of high-purity water to each vial.

  • Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the vials at a high speed to separate the undissolved compound.

  • Carefully withdraw a known aliquot of the clear aqueous supernatant.

  • Extract the aqueous aliquot with a known volume of a suitable organic solvent.

  • Analyze the organic extract using a calibrated analytical instrument (e.g., GC-ECD) to determine the concentration of this compound.

  • Calculate the aqueous solubility in units of mg/L or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of water A->B C Cap vial B->C D Place in constant temperature shaker bath C->D E Equilibrate for 24-48 hours D->E F Centrifuge to pellet excess solid E->F G Collect clear aqueous supernatant F->G H Extract with organic solvent G->H I Analyze extract by GC-ECD/MS H->I J Calculate solubility I->J G cluster_setup Experimental Setup cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Analysis A Prepare buffered solutions (pH 4, 7, 9) B Spike with this compound A->B C Dispense into amber vials B->C D Incubate at constant temperature C->D E Withdraw samples at time intervals D->E F Quench reaction E->F G Extract and analyze F->G H Plot concentration vs. time G->H I Calculate rate constant and half-life H->I G A This compound B Halogenated Carboxylic Acids A->B Hydrolysis C Simpler Halogenated Organics A->C Photodegradation D Inorganic Halide Ions (Br-, Cl-) B->D E Carbon Dioxide B->E C->D C->E

References

Potential Research Areas for 1-Bromo-1,1-dichloroacetone: A Technical Guide for Drug Development and Environmental Health Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-1,1-dichloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2][3] As a member of the diverse family of DBPs, which are formed when disinfectants like chlorine react with natural organic matter in water, its potential health effects are of significant interest to researchers, scientists, and drug development professionals.[4][5] The presence of both bromine and chlorine atoms on the α-carbon of this acetone derivative suggests a unique chemical reactivity and potential for biological activity that warrants further investigation. This technical guide outlines potential research areas for this compound, providing a framework for future studies into its synthesis, reactivity, and biological significance.

Chemical Synthesis and Characterization

A reliable and well-characterized supply of this compound is fundamental for any research endeavor. While this compound is available commercially for research purposes, the development of a robust and scalable synthetic protocol is a key research area.

Proposed Synthetic Pathways

Currently, a specific, high-yield synthesis for this compound is not well-documented in publicly available literature. However, based on established methods for the synthesis of halogenated ketones, several potential routes can be explored. One plausible approach involves the sequential halogenation of acetone or a partially halogenated acetone precursor.

Potential Synthetic Protocol: Electrophilic Halogenation

This proposed method is based on the acid-catalyzed halogenation of ketones.[6][7]

  • Starting Material: 1,1-dichloroacetone.

  • Reagents: Bromine (Br₂), and a suitable acid catalyst (e.g., acetic acid or HBr).

  • Procedure:

    • Dissolve 1,1-dichloroacetone in a suitable solvent, such as glacial acetic acid.

    • Add the acid catalyst to the solution.

    • Slowly add a stoichiometric amount of bromine to the reaction mixture while stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture would be worked up to remove the solvent and any unreacted starting materials.

    • Purification of the crude product could be achieved through distillation or column chromatography.

Experimental Workflow for Synthesis and Characterization

start Start: Synthesis of this compound synthesis Reaction: 1,1-dichloroacetone + Br2 (Acid Catalyst) start->synthesis workup Reaction Work-up: - Quenching - Extraction synthesis->workup purification Purification: - Distillation or - Column Chromatography workup->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry (GC-MS) - Infrared Spectroscopy (IR) purification->characterization end Pure this compound characterization->end

Caption: Proposed workflow for the synthesis and characterization of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₃H₃BrCl₂O[8]
Molecular Weight 205.87 g/mol [8]
CAS Number 1751-16-2[8]

Toxicological Evaluation

Given its origin as a DBP, a primary area of research for this compound is its toxicological profile. Many DBPs have been shown to be cytotoxic, genotoxic, and potentially carcinogenic.[5][9][10] Brominated DBPs, in particular, have been noted for their increased toxicity compared to their chlorinated counterparts.[9][10]

Cytotoxicity Assays

Determining the concentration at which this compound induces cell death is a fundamental first step in assessing its toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Lines: A panel of human cell lines, including liver (e.g., HepG2), colon (e.g., Caco-2), and bladder (e.g., T24) cancer cell lines, would be relevant given the target organs of other DBPs.[5]

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Genotoxicity and Mutagenicity Studies

Investigating the potential of this compound to cause DNA damage is a critical research area, as genotoxicity is often a precursor to carcinogenicity.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Lines: Similar cell lines as for cytotoxicity assays can be used.

  • Procedure:

    • Treat cells with non-lethal concentrations of this compound.

    • Embed the cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualize the "comets" under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Investigation of Carcinogenicity

Long-term animal studies are the gold standard for assessing the carcinogenic potential of a compound. However, initial insights can be gained from in vitro transformation assays and by studying the effects on key signaling pathways involved in cancer.

Hypothesized Signaling Pathway for DBP-Induced Carcinogenesis

DBP This compound (DBP) ROS Increased Reactive Oxygen Species (ROS) DBP->ROS DNA_Damage DNA Damage (e.g., strand breaks, adducts) DBP->DNA_Damage Apoptosis Inhibition of Apoptosis DBP->Apoptosis ROS->DNA_Damage Cell_Cycle Cell Cycle Dysregulation DNA_Damage->Cell_Cycle Proliferation Uncontrolled Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation Tumor Tumor Formation Proliferation->Tumor Compound This compound (Electrophile) Covalent_Adducts Formation of Covalent Adducts Compound->Covalent_Adducts Nucleophiles Biological Nucleophiles Cysteine Cysteine (in proteins) Nucleophiles->Cysteine Glutathione Glutathione (GSH) Nucleophiles->Glutathione Other_Nucleophiles Other Nucleophiles (e.g., Histidine, Lysine) Nucleophiles->Other_Nucleophiles Nucleophiles->Covalent_Adducts Enzyme_Inhibition Enzyme Inhibition Covalent_Adducts->Enzyme_Inhibition Cellular_Stress Cellular Stress Response Covalent_Adducts->Cellular_Stress

References

Spectroscopic Profile of 1-Bromo-1,1-dichloroacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Bromo-1,1-dichloroacetone (CAS No. 1751-16-2). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on the theoretical analysis and prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide also outlines detailed, standard experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in the field of chemical analysis and drug development.

Introduction

This compound, also known as 1-bromo-1,1-dichloropropan-2-one, is a halogenated ketone. Halogenated organic compounds are of significant interest in synthetic chemistry and are often found as intermediates or building blocks in the synthesis of pharmaceuticals and other specialty chemicals. They are also studied in environmental science as some are identified as disinfection byproducts in drinking water[1][2]. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of such molecules. This guide aims to fill the current gap in publicly available data by providing a detailed predicted spectroscopic profile of this compound.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including 1,1-dichloroacetone, bromoacetone, and 1-bromo-1-chloroacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak. The three protons of the methyl group are chemically equivalent and are not coupled to any other protons, which will result in a singlet. The electronegative halogens (bromine and two chlorines) on the adjacent carbon atom will deshield the methyl protons, causing their resonance to appear at a downfield chemical shift.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is predicted to show three distinct signals, corresponding to the three carbon atoms in the molecule: the carbonyl carbon, the halogenated carbon, and the methyl carbon. The carbonyl carbon will appear significantly downfield. The carbon atom bonded to the bromine and two chlorine atoms will also be shifted downfield due to the strong deshielding effect of the halogens. The methyl carbon will be the most upfield signal.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H~ 2.5 - 3.0Singlet
¹³C~ 190 - 200 (C=O)Singlet
~ 80 - 90 (-CBrCl₂)Singlet
~ 25 - 35 (-CH₃)Singlet
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of halogens on the α-carbon is known to increase the frequency of the C=O stretch. Other significant absorptions will include C-H stretching and bending vibrations from the methyl group, and C-Cl and C-Br stretching vibrations at lower wavenumbers.

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~ 1730 - 1750C=O StretchStrong
~ 2900 - 3000C-H Stretch (methyl)Medium
~ 1350 - 1450C-H Bend (methyl)Medium
~ 600 - 800C-Cl StretchStrong
~ 500 - 600C-Br StretchMedium
Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a complex molecular ion peak region due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This will result in a characteristic pattern of peaks for the molecular ion. The fragmentation pattern is expected to involve the loss of halogen atoms and the acetyl group.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
204, 206, 208, 210Molecular Ion Cluster [M]⁺
125, 127, 129[M - Br]⁺
169, 171[M - Cl]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, the compound is first separated by gas chromatography and then introduced into the mass spectrometer.

    • Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

  • Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for small organic molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Analyze the molecular ion peak to determine the molecular weight and its isotopic pattern to infer the elemental composition. Interpret the fragmentation pattern to gain information about the molecular structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation and Compound Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

References

Toxicological Profile of 1-Bromo-1,1-dichloroacetone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 1-Bromo-1,1-dichloroacetone is scarce in publicly available literature. This guide provides a predicted toxicological profile based on data from structurally related α-haloketones and chlorinated compounds. All information should be interpreted with caution and is intended for research purposes only.

Executive Summary

This compound is a halogenated ketone identified as a disinfection byproduct in drinking water.[1][2][3][4] While specific toxicological studies on this compound are limited, its structure as an α-haloketone suggests a potential for significant toxicity. This document synthesizes available information on related compounds to provide a comprehensive overview of its likely hazardous properties, including acute toxicity, genotoxicity, and mechanisms of action. The primary mechanism of toxicity for this class of compounds is their reactivity as electrophiles, enabling them to form covalent adducts with biological macromolecules, leading to cellular damage. This guide is intended to inform researchers and professionals in drug development about the potential risks and to outline the necessary experimental protocols for a thorough toxicological evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and a related compound, 1,1-dichloroacetone, is presented in Table 1.

PropertyThis compound1,1-Dichloroacetone
CAS Number 3529-39-7513-88-2[5]
Molecular Formula C₃H₃BrCl₂O[6]C₃H₄Cl₂O[5]
Molecular Weight 205.88 g/mol 126.97 g/mol [5][7]
Appearance Not specifiedColorless liquid
Boiling Point Not specified117.3°C at 760 mmHg[8]
Flash Point Not specified24.4°C[8]
Density Not specified1.291 g/cm³[8]

Predicted Toxicological Profile

The toxicological profile of this compound is predicted based on the known reactivity of α-haloketones and data from similar compounds.

Acute Toxicity

No quantitative acute toxicity data (e.g., LD50, LC50) for this compound are publicly available. However, based on information for related α-haloketones, it should be handled as a substance with the potential for significant acute toxicity upon ingestion, dermal contact, or inhalation. The GHS classification for the related compound 1,1-dichloroacetone suggests it is toxic if swallowed and causes severe skin burns and eye damage.[5]

Table 2: Acute Toxicity of Related Halogenated Ketones

CompoundRouteSpeciesLD50 ValueReference
1,1-DichloroacetoneOralMouse250 mg/kg[8]
ChloroacetoneOralRat100 mg/kg[9]
ChloroacetoneDermalRabbit141 mg/kg[9]
BromoacetoneN/AN/AVery toxic by inhalation[9][10]
Irritation and Corrosivity

Like other α-haloketones, this compound is expected to be a strong irritant and corrosive to the skin, eyes, and respiratory tract.[9][10] Direct contact is likely to cause painful burns.[9]

Genotoxicity and Carcinogenicity

Specific genotoxicity or carcinogenicity studies on this compound are not available. However, as a reactive electrophile, it has the potential to form adducts with DNA, a primary mechanism for genotoxicity.[9] Related halogenated compounds have shown genotoxic activity. For instance, 1-bromo-2-chloroethane is mutagenic in bacterial and mammalian cells, with its mutagenicity enhanced by glutathione (GSH) conjugation, which leads to the formation of mutagenic metabolites.[11] Studies on 1,1-dichloroethane also show it binds to macromolecules in vivo, a characteristic of weak carcinogens.[12]

Predicted Mechanism of Toxicity

The primary mechanism of toxicity for α-haloketones is their ability to act as electrophiles and react with biological nucleophiles, such as sulfhydryl groups in amino acids (e.g., cysteine) and nitrogen atoms in DNA bases. This reactivity can lead to enzyme inhibition, disruption of cellular signaling, and DNA damage.

A key pathway for the detoxification and, paradoxically, bioactivation of halogenated compounds is through conjugation with glutathione (GSH), catalyzed by glutathione-S-transferases (GSTs). The resulting GSH conjugate can then be further metabolized. In some cases, this metabolic pathway can lead to the formation of reactive intermediates that are more toxic or mutagenic than the parent compound.[11]

Predicted Mechanism of Toxicity for this compound Predicted General Metabolic and Toxicity Pathway of an α-Haloketone A This compound (α-Haloketone) B Glutathione-S-Transferase (GST) A->B Detoxification / Bioactivation G Biological Nucleophiles (Proteins, DNA) A->G Direct Alkylation C Glutathione (GSH) Conjugate B->C D Further Metabolism C->D E Reactive Intermediates (e.g., Episulfonium ion) D->E F Detoxification & Excretion D->F E->G Adduct Formation J Genotoxicity / Mutagenicity E->J H Covalent Adducts G->H I Cellular Damage (Enzyme Inhibition, DNA Damage) H->I

Caption: Predicted metabolic pathway and toxicity mechanism of this compound.

Recommended Experimental Protocols

To definitively determine the toxicological profile of this compound, a battery of standardized in vitro and in vivo assays is required.

Acute Toxicity Testing (e.g., OECD TG 423)

Objective: To determine the acute oral toxicity (LD50) of the compound.

Methodology:

  • Animal Model: Female rats (e.g., Sprague-Dawley), typically nulliparous and non-pregnant.

  • Dosage: A stepwise procedure with the use of a limited number of animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Administration: A single oral dose administered by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Oral Toxicity Workflow (OECD TG 423) Workflow for Acute Oral Toxicity Testing start Start dose_selection Select Starting Dose (5, 50, 300, or 2000 mg/kg) start->dose_selection dosing Administer Single Oral Dose to 3 Female Rats dose_selection->dosing observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy decision Analyze Outcome necropsy->decision stop Stop & Classify decision->stop Clear Outcome next_step Proceed to Next Dose Level (Higher or Lower) decision->next_step Unclear Outcome end End stop->end next_step->dosing

Caption: Experimental workflow for acute oral toxicity assessment.

Bacterial Reverse Mutation Test (Ames Test; e.g., OECD TG 471)

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Bacterial Strains: Use of multiple strains with different known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Bacteria are exposed to a range of concentrations of the test substance.

  • Scoring: The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted. A significant, dose-related increase in revertant colonies indicates mutagenicity.

In Vitro Micronucleus Test (e.g., OECD TG 487)

Objective: To detect genotoxic damage in the form of micronuclei in the cytoplasm of interphase cells. Micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

  • Cell Culture: Use of a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or primary human lymphocytes.

  • Exposure: Cells are exposed to the test substance with and without metabolic activation (S9 mix).

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells (cells that have completed one cell division) is scored. A significant increase in the frequency of micronucleated cells indicates genotoxicity.

Conclusion

While direct toxicological data for this compound is lacking, the available information on structurally similar α-haloketones strongly suggests that it is a reactive and potentially hazardous compound. It should be handled with extreme caution, assuming it to be acutely toxic, a severe irritant, and a potential genotoxin. The experimental protocols outlined in this guide provide a framework for the necessary studies to fully characterize its toxicological profile and establish safe handling and exposure limits. Further research is imperative to understand the risks associated with this drinking water disinfection byproduct.

References

Safety and Handling of 1-Bromo-1,1-dichloroacetone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. 1-Bromo-1,1-dichloroacetone is a chemical with limited publicly available safety and toxicological data. The information herein is compiled from data on structurally similar compounds and general principles of laboratory safety. It is imperative to consult a comprehensive, compound-specific Safety Data Sheet (SDS) from the supplier before handling this chemical and to conduct a thorough risk assessment for any planned experimental work.

Introduction

This compound is a halogenated ketone, a class of organic compounds often utilized as intermediates in chemical synthesis. Due to its chemical structure, it is anticipated to be a reactive and potentially hazardous substance. This guide provides a summary of the available data and outlines essential safety and handling precautions to minimize risk during its use in a laboratory setting.

Hazard Identification and Classification

  • Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe skin burns.

  • Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available information and data from structurally similar compounds for reference.

PropertyValueSource/Analogue
Molecular Formula C₃H₃BrCl₂O[1]
Molecular Weight 205.87 g/mol [1]
Appearance Not specified (Likely a liquid)-
Boiling Point Not specified-
Melting Point Not specified-
Flash Point Not specified-
Solubility Not specified-

Toxicological Information

No specific toxicological studies for this compound were found. The toxicological profile is inferred from related halogenated ketones. These compounds are generally reactive towards biological macromolecules and can cause cellular damage.

EndpointAnticipated EffectAnalogue Data
Acute Oral Toxicity Toxic1,3-Dichloroacetone: LD50 (mouse) 18.9 mg/kg[2]
Acute Dermal Toxicity Toxic1,3-Dichloroacetone: LD50 (rabbit) 53 mg/kg[2]
Acute Inhalation Toxicity ToxicBromoacetone is described as very toxic by inhalation[3]
Skin Irritation Irritant to corrosiveBromoacetone is corrosive to the skin[3]
Eye Irritation Severe irritantHalogenated acetones are generally severe eye irritants[2]
Mutagenicity Potential mutagen1,3-Dichloroacetone is mutagenic for bacteria and/or yeast[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE should be conducted before any handling of this compound. The following provides general guidance:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., Viton®, Butyl rubber). A lab coat and, if necessary, an apron or coveralls.To prevent skin contact. Nitrile gloves may not offer sufficient protection.
Respiratory Protection A properly fitted respirator with an organic vapor cartridge.To be used when handling outside of a certified chemical fume hood or in case of a spill.
Engineering Controls
  • All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[4]

  • Consider storing in a refrigerator designated for chemical storage.

Disposal
  • Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.

Emergency Procedures

First Aid Measures

The following flowchart outlines the initial first aid response to an exposure incident. Immediate medical attention is crucial in all cases of exposure.

FirstAid cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion Start Exposure Incident Inhalation_1 Move to Fresh Air Skin_1 Immediately Remove Contaminated Clothing Eye_1 Rinse Cautiously with Water for Several Minutes Ingestion_1 Do NOT Induce Vomiting Inhalation_2 Keep at Rest Inhalation_1->Inhalation_2 Inhalation_3 Seek Immediate Medical Attention Inhalation_2->Inhalation_3 Skin_2 Flush Skin with Plenty of Water for at Least 15 Minutes Skin_1->Skin_2 Skin_3 Seek Immediate Medical Attention Skin_2->Skin_3 Eye_2 Remove Contact Lenses, if Present and Easy to Do Eye_1->Eye_2 Eye_3 Continue Rinsing Eye_2->Eye_3 Eye_4 Seek Immediate Medical Attention Eye_3->Eye_4 Ingestion_2 Rinse Mouth with Water Ingestion_1->Ingestion_2 Ingestion_3 Seek Immediate Medical Attention Ingestion_2->Ingestion_3

Caption: First aid procedures for exposure to this compound.

Spill Response

In the event of a spill, follow these procedures immediately.

SpillResponse Start Spill Detected Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation (if safe to do so) Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: General spill response workflow for this compound.

Conclusion

This compound is a chemical that requires careful handling due to its potential for significant health hazards. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. In the absence of comprehensive safety data for this specific compound, a cautious approach based on the known hazards of structurally similar halogenated ketones is essential to ensure a safe laboratory environment. Always prioritize a thorough risk assessment before commencing any experimental work with this compound.

References

An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Bromo-1,1-dichloroacetone, a halogenated ketone of interest to researchers in chemistry and drug development. This document details known suppliers, available physicochemical data, potential synthetic routes, and toxicological information.

Introduction

This compound (CAS No. 1751-16-2) is a tri-halogenated derivative of acetone. It is recognized as a disinfection byproduct (DBP) found in drinking water, formed from the reaction of chlorine-based disinfectants with natural organic matter.[1][2][3][4] Its structure, featuring three halogen atoms on the alpha-carbon, makes it a reactive compound and a potential building block in organic synthesis. This guide aims to consolidate the available technical information for professionals working with or considering the use of this compound.

Suppliers and Manufacturers

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table summarizes known suppliers. Researchers are advised to request batch-specific Certificates of Analysis (CoA) for detailed purity and impurity information.

Supplier/ManufacturerPurityNotes
MyBioSource98%[2]Offers the compound as a biochemical.[2]
MedChemExpressPurity data not specified on the product page.[1]Available for research use.[1]
AmsbioPurity data not specified on the product page.[4]Marketed as a chlorine dioxide disinfection byproduct.[4]
TargetMolPurity data not specified on the product page.[3]Identified as a disinfection byproduct.[3]
HANGZHOU LEAP CHEM CO., LTD.Purity data not specified on the product page.[5]A supplier of fine chemicals.[5]
Toronto Research Chemicals (TRC)Purity data not specified on the product page.[6][7][8][9][10]Specializes in complex organic small molecules.[6][7]

Physicochemical Properties

PropertyValue (for 1,1-dichloroacetone)Reference
Molecular Formula C₃H₃BrCl₂O-
Molecular Weight 205.87 g/mol -
Boiling Point ~117-120 °C (estimated)[11][12]
Density ~1.291 - 1.327 g/mL (estimated)[11][12]
Appearance Likely a clear, colorless to yellow liquid[11]

Synthesis and Experimental Protocols

General Workflow for Halogenation of Acetone Derivatives

The following diagram illustrates a generalized workflow for the synthesis of halogenated acetones, which can be adapted for the preparation of this compound.

G cluster_synthesis Synthesis Workflow start Start: Prepare Reactants (1,1-dichloroacetone, Bromine, Catalyst) reaction Reaction: - Controlled addition of Bromine - Maintain temperature - Monitor reaction progress (e.g., GC-MS) start->reaction workup Work-up: - Quench excess bromine - Neutralize acid byproduct - Aqueous extraction reaction->workup drying Drying of Organic Phase (e.g., with MgSO₄ or Na₂SO₄) workup->drying purification Purification: - Fractional distillation under reduced pressure drying->purification analysis Analysis: - NMR, GC-MS, IR purification->analysis end End: Pure this compound analysis->end

A generalized workflow for the synthesis of this compound.
Key Experimental Considerations

  • Starting Material: The synthesis would likely start from 1,1-dichloroacetone.

  • Brominating Agent: Elemental bromine (Br₂) is a common brominating agent for ketones.

  • Catalyst: The reaction can be catalyzed by an acid or a base.

  • Reaction Control: The reaction is exothermic and should be carried out with careful temperature control to prevent over-bromination and side reactions.

  • Purification: Fractional distillation under reduced pressure is a likely method for purification, given the probable boiling point of the product.

Toxicological and Biological Information

As a disinfection byproduct, this compound is of interest from a toxicological perspective. While specific studies on this compound are limited, data on related halogenated acetones and alkanes can provide insights into its potential biological effects.

Halogenated ketones are known to be reactive electrophiles that can interact with biological nucleophiles such as DNA and proteins. This reactivity is the basis for their potential toxicity and mutagenicity. Studies on related compounds have shown evidence of liver toxicity and mutagenic effects in bacterial assays.

Due to the lack of specific research on this compound, no defined signaling pathways involving this molecule have been elucidated. The logical relationship for its potential toxicity is outlined below.

G cluster_toxicity Postulated Toxicological Mechanism compound This compound (Electrophilic Compound) interaction Interaction with Biological Nucleophiles compound->interaction macromolecules Cellular Macromolecules (DNA, Proteins, etc.) interaction->macromolecules damage Macromolecular Damage macromolecules->damage cellular_response Cellular Stress Response damage->cellular_response outcomes Potential Outcomes: - Cytotoxicity - Mutagenicity - Organ Toxicity (e.g., Liver) cellular_response->outcomes

A postulated mechanism for the toxicity of this compound.

Conclusion

This compound is a commercially available halogenated ketone with potential applications in organic synthesis. This guide has summarized the currently available information on its suppliers, physicochemical properties, likely synthetic approaches, and toxicological context. Researchers and drug development professionals are encouraged to obtain compound-specific data from suppliers and to handle this potentially hazardous material with appropriate safety precautions. Further research is needed to fully characterize its properties and biological effects.

References

An In-depth Technical Guide to 1-Bromo-1,1-dichloroacetone as a Disinfection Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-1,1-dichloroacetone, a lesser-studied disinfection byproduct (DBP). Given the limited direct research on this specific compound, this guide synthesizes information from related haloacetones and general principles of DBP toxicology and analysis to offer a thorough resource.

Introduction and Chemical Properties

This compound (CAS No. 1751-16-2) is a halogenated ketone that has been identified as a disinfection byproduct in drinking water, particularly in systems that use chlorine dioxide as a disinfectant.[1][2] Its formation is exacerbated by the presence of bromide in the source water, leading to the incorporation of both bromine and chlorine into the acetone structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1751-16-2
Molecular Formula C₃H₃BrCl₂O
Molecular Weight 203.87 g/mol
IUPAC Name 1-bromo-1,1-dichloropropan-2-one

Formation as a Disinfection Byproduct

The formation of this compound occurs during the disinfection of water containing natural organic matter (NOM), acetone precursors, and bromide ions. The presence of bromide (Br⁻) in source water can lead to its oxidation by disinfectants to form hypobromous acid (HOBr), which is a more potent halogenating agent than hypochlorous acid (HOCl).

The likely formation pathway involves the sequential halogenation of acetone or its precursors present in the water. This process is analogous to the haloform reaction. The enolate form of acetone acts as a nucleophile, attacking the electrophilic halogen species (chlorine and bromine). The presence of both chlorine and bromine leads to the formation of mixed-halogenated species.

G cluster_0 Water Disinfection Process NOM Natural Organic Matter (NOM) + Acetone Precursors Acetone Acetone NOM->Acetone Oxidation Disinfectant Chlorine Dioxide (ClO₂) or Chlorine (Cl₂) Disinfectant->Acetone Halogenation Bromide Bromide (Br⁻) Bromide->Acetone Halogenation BDCA This compound Acetone->BDCA Sequential Halogenation

Caption: Proposed formation pathway of this compound.

Occurrence in Drinking Water

While the presence of various haloacetones in drinking water is well-documented, specific quantitative data on the occurrence of this compound are scarce in the available scientific literature. However, studies on other brominated and chlorinated DBPs suggest that its concentration is likely to be in the nanogram to low microgram per liter range and highly dependent on the source water quality (especially bromide and NOM concentrations) and the disinfection process used.[3][4]

Toxicology and Health Effects

Direct toxicological studies on this compound are not widely available. Therefore, its toxicological profile is inferred from studies on other haloacetones and halogenated DBPs. In general, brominated DBPs tend to be more genotoxic and cytotoxic than their chlorinated counterparts.[5][6]

Cytotoxicity

Halogenated DBPs are known to induce cytotoxicity in mammalian cells. Studies on various haloacetamides and haloacetic acids have demonstrated that the cytotoxicity is influenced by the nature and number of halogen substituents. Brominated species are often found to be more potent than chlorinated ones.[6][7]

Table 2: Comparative Cytotoxicity of Selected Disinfection Byproducts in Chinese Hamster Ovary (CHO) Cells

CompoundClassLC50 (µM)
Bromoacetic AcidHAA~100
Chloroacetic AcidHAA>1000
Dibromoacetic AcidHAA~500
Dichloroacetic AcidHAA>2000
BromoacetamideHAM~200
ChloroacetamideHAM~1000

Note: This table presents data for other DBPs to provide a comparative context for the potential toxicity of this compound. Data is compiled from multiple sources for illustrative purposes.

Genotoxicity

Many halogenated DBPs are genotoxic, meaning they can damage DNA. The Ames test, a bacterial reverse mutation assay, is a common method for assessing the mutagenic potential of chemicals. While no specific Ames test data for this compound was found, other brominated DBPs have shown mutagenic activity.[5][8]

Mechanisms of Toxicity

The toxicity of haloacetones is likely mediated through several mechanisms, including:

  • Oxidative Stress: These compounds can lead to the generation of reactive oxygen species (ROS) within cells, causing damage to lipids, proteins, and DNA.[9][10][11]

  • Glutathione (GSH) Depletion: Haloacetones can react with and deplete cellular glutathione, a key antioxidant, rendering the cells more susceptible to oxidative damage.

  • Covalent Binding to Macromolecules: As electrophilic compounds, haloacetones can form covalent adducts with nucleophilic residues (e.g., cysteine) on proteins and DNA, leading to functional impairment and genotoxicity.[12]

G cluster_1 Cellular Toxicity Pathway BDCA This compound ROS Reactive Oxygen Species (ROS) Generation BDCA->ROS GSH_depletion Glutathione (GSH) Depletion BDCA->GSH_depletion Oxidative_stress Oxidative Stress ROS->Oxidative_stress GSH_depletion->Oxidative_stress Macromolecule_damage Macromolecule Damage (Proteins, Lipids, DNA) Apoptosis Apoptosis / Cell Death Macromolecule_damage->Apoptosis Oxidative_stress->Macromolecule_damage

Caption: Plausible signaling pathway for this compound toxicity.

Experimental Protocols

Synthesis of this compound

A plausible laboratory synthesis of this compound can be adapted from established methods for preparing other haloacetones.[13] This would likely involve the controlled halogenation of a suitable precursor.

Disclaimer: The following is a generalized, theoretical protocol and should be adapted and optimized with appropriate safety precautions by qualified chemists.

Materials:

  • 1,1-dichloroacetone

  • N-Bromosuccinimide (NBS)

  • A radical initiator (e.g., AIBN or benzoyl peroxide)

  • An appropriate solvent (e.g., carbon tetrachloride)

  • Apparatus for reflux, extraction, and distillation

Procedure:

  • Dissolve 1,1-dichloroacetone in the solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add N-Bromosuccinimide and a catalytic amount of the radical initiator.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove succinimide.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Analysis in Water Samples by GC-MS

The analysis of haloacetones in drinking water is typically performed using gas chromatography coupled with mass spectrometry (GC-MS) following liquid-liquid extraction. The following is a representative protocol based on EPA methods and other literature.[14][15][16][17]

Materials:

  • Water sample (typically 50-100 mL)

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Internal standards and surrogates

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To a 60 mL vial, add 50 mL of the water sample.

    • Add internal standards and surrogates.

    • Add 5 mL of MTBE.

    • Shake vigorously for 2 minutes.

    • Allow the phases to separate.

  • Extraction:

    • Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove residual water.

  • GC-MS Analysis:

    • Inject 1-2 µL of the extract into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI)

      • Scan Range: 40-300 amu or Selected Ion Monitoring (SIM) for target ions.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared with analytical standards.

G cluster_2 Analytical Workflow Sample Water Sample Collection Extraction Liquid-Liquid Extraction (with MTBE) Sample->Extraction Add Internal Standards GCMS GC-MS Analysis Extraction->GCMS Inject Extract Data Data Analysis and Quantification GCMS->Data Retention Time & Mass Spectra

Caption: General experimental workflow for DBP analysis.

In Vitro Cytotoxicity Assay (CHO Cells)

This protocol describes a general method for assessing the cytotoxicity of a compound using Chinese Hamster Ovary (CHO) cells.[6][7][18][19][20]

Materials:

  • CHO cell line

  • Cell culture medium (e.g., Ham's F-12) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed CHO cells into a 96-well plate at a density of approximately 5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control.

    • Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the LC50 value (the concentration that causes 50% cell death) by plotting a dose-response curve.

Genotoxicity Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5][8][21][22][23]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100) which are histidine auxotrophs.

  • S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites).

  • Top agar.

  • Minimal glucose agar plates.

  • This compound test solution.

Procedure:

  • Preparation:

    • Prepare dilutions of the test compound.

  • Exposure:

    • In a test tube, combine the Salmonella tester strain, the test compound dilution, and (if used) the S9 mix.

    • Incubate this mixture for a short period.

  • Plating:

    • Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C.

  • Scoring:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Analysis:

    • Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Conclusion

This compound is an emerging disinfection byproduct of potential toxicological concern. While direct research on this specific compound is limited, this guide provides a framework for its study based on the broader knowledge of haloacetones and other DBPs. Further research is critically needed to quantify its occurrence in drinking water, to fully characterize its toxicological profile, and to understand its specific formation mechanisms. The experimental protocols outlined here provide a starting point for researchers to undertake these important investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Bromo-1,1-dichloroacetone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Haloketones are versatile and highly reactive building blocks in organic synthesis, particularly for the construction of a wide variety of heterocyclic scaffolds. Their utility stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen atom(s). This dual reactivity allows for facile reactions with a range of dinucleophiles to form five- and six-membered rings, which are prevalent motifs in many biologically active compounds and pharmaceuticals.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1] The reaction involves the condensation of an α-haloketone with a thioamide. When using a 1,1-dihaloacetone derivative, the resulting product is a 4-(halomethyl)thiazole, a valuable intermediate for further elaboration in medicinal chemistry.[1][2]

Protocol 1: Synthesis of 2-Amino-4-(halomethyl)thiazole Derivatives

This protocol is adapted from the Hantzsch synthesis using 1,1-dibromoacetone and thiourea.[1] It is anticipated that 1-Bromo-1,1-dichloroacetone would react similarly, likely yielding a 4-(chloromethyl) or 4-(bromomethyl) thiazole derivative, depending on which halogen is displaced during cyclization.

Materials and Reagents:

  • 1,1-Dibromoacetone (or this compound)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (5% w/v)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Add the α-haloketone (1.0 equivalent) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the reaction mixture until effervescence ceases. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • If a precipitate does not form, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Analogous Reactions:

α-HaloketoneThioamideSolventReaction TimeYield (%)Reference
1,1-DibromoacetoneThioureaEthanol2-4 h (reflux)70-90[2]
1,3-DichloroacetoneN-Methylthiourea derivativeIsopropanol3 h (reflux)~40[3]

Reaction Workflow:

Hantzsch_Thiazole_Synthesis reagents α-Haloketone + Thiourea solvent Ethanol Reflux (2-4h) reagents->solvent 1. Reaction neutralization Neutralization (5% NaHCO3) solvent->neutralization 2. Quenching workup Work-up & Purification neutralization->workup 3. Isolation product 2-Amino-4-(halomethyl)thiazole workup->product

Caption: General workflow for the Hantzsch synthesis of 2-amino-4-(halomethyl)thiazoles.

Synthesis of Imidazole Derivatives

Substituted imidazoles can be synthesized by the reaction of α-haloketones with amidines.[1] Using a 1,1-dihaloacetone provides a route to 4-(halomethyl)imidazole derivatives, which are important precursors for biologically active molecules.[4]

Protocol 2: Synthesis of 2-Aryl-4-(halomethyl)imidazole Derivatives

This protocol is adapted for the synthesis of 2-phenyl-4-(bromomethyl)imidazole using 1,1-dibromoacetone and benzamidine.[1]

Materials and Reagents:

  • 1,1-Dibromoacetone (or this compound)

  • Benzamidine hydrochloride

  • Potassium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Diisopropyl ether

  • Hexanes

Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add benzamidine hydrochloride (1.0 equivalent) and potassium bicarbonate (2.0 equivalents).

  • Add a 4:1 (v/v) mixture of THF and water to the flask.

  • Heat the mixture to a vigorous reflux.

  • In a separate flask, dissolve the α-haloketone (1.0 equivalent) in THF.

  • Add the α-haloketone solution dropwise to the refluxing benzamidine mixture over 30 minutes.

  • Continue refluxing and monitor the reaction by TLC until completion.

  • Cool the reaction mixture in an ice bath and remove the THF under reduced pressure.

  • Add water to the residue to form a suspension.

  • Collect the solid product by filtration and wash the filter cake with water.

  • For purification, transfer the crude solid to a flask and add a 1:1 (v/v) mixture of diisopropyl ether and hexanes.

  • Stir the suspension at room temperature for 2 hours.

  • Collect the purified solids by filtration and dry in a vacuum oven.

Quantitative Data for Analogous Reactions:

α-HaloketoneAmidineSolventConditionsYield (%)Reference
α-Bromo ketoneFormamidine acetateLiquid NH370 °C37-69[4]
4-Methoxyphenacyl bromideBenzamidine HClTHF/WaterRefluxExcellent[5]

Reaction Pathway:

Imidazole_Synthesis start α-Haloketone + Amidine intermediate1 Initial Condensation start->intermediate1 Nucleophilic attack on carbonyl intermediate2 Intramolecular Cyclization (SN2) intermediate1->intermediate2 Attack by second nitrogen intermediate3 Dehydration intermediate2->intermediate3 product Substituted Imidazole intermediate3->product

Caption: Reaction pathway for the synthesis of substituted imidazoles from α-haloketones and amidines.

Synthesis of Oxazole Derivatives

Oxazoles can be synthesized from α-haloketones and amides, often requiring a dehydration step (Robinson-Gabriel synthesis) or direct cyclization under specific conditions.[6][7] While direct protocols using this compound are not available, methods employing α-bromoketones are well-established.

Protocol 3: General Synthesis of 2,5-Disubstituted Oxazoles

This is a general procedure based on the reaction of α-bromoketones with primary amides, which could be adapted for this compound.

Materials and Reagents:

  • α-Bromoketone (e.g., 2-bromoacetophenone)

  • Primary amide (e.g., benzamide)

  • Solvent (e.g., DMF)

  • Base (e.g., K₂CO₃)

  • Iodine (catalyst, in some procedures)

Experimental Protocol:

  • In a round-bottom flask, dissolve the primary amide (1.0 equivalent) and base (e.g., K₂CO₃, 2.0 equivalents) in DMF.

  • Add the α-bromoketone (1.0 equivalent) to the mixture.

  • If applicable, add a catalytic amount of iodine.

  • Heat the reaction mixture (e.g., to 80 °C) and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Analogous Reactions:

α-HaloketoneAmideConditionsYield (%)Reference
α-BromoketonesBenzylamine derivativesI₂/K₂CO₃, DMF, 80 °Cup to 62[7]
α-Bromo ketonesAminesCO₂/photoredox catalystGood[6]

Logical Relationship for Synthesis:

Oxazole_Synthesis_Logic cluster_reactants Starting Materials cluster_conditions Reaction Conditions alpha_halo α-Haloketone product Substituted Oxazole alpha_halo->product amide Primary Amide amide->product base Base base->product solvent Solvent solvent->product heat Heat heat->product

Caption: Logical relationship of components for the synthesis of substituted oxazoles.

Conclusion

This compound represents a potentially useful, though currently under-documented, reagent for the synthesis of functionalized heterocyclic compounds. The protocols and data presented here for analogous dihaloacetones provide a strong foundation for researchers to develop specific methods for this mixed α-haloketone. The differential reactivity of the bromine and chlorine atoms could offer unique synthetic advantages, particularly in the regioselective introduction of functional groups. As with any new reagent, careful optimization of reaction conditions, including solvent, temperature, and reaction time, will be crucial for achieving high yields and purity of the desired heterocyclic products.

References

Application Notes and Protocols: Dihaloacetones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Extensive literature searches for the application of 1-bromo-1,1-dichloroacetone in organic synthesis did not yield any specific examples or established protocols. This compound is primarily documented as a disinfection byproduct found in drinking water.[1][2] Consequently, these application notes will focus on the synthetic utility of closely related and widely used dihaloacetones, namely 1,3-dichloroacetone and 1,3-dibromoacetone , which serve as versatile building blocks in the synthesis of various organic molecules, particularly heterocycles.

Synthesis of Dihaloacetones

The preparation of dihaloacetones can be achieved through several methods, including the direct halogenation of acetone or the oxidation of halogenated propanols.

Synthesis of 1,3-Dichloroacetone

A common method for the synthesis of 1,3-dichloroacetone involves the oxidation of 1,3-dichloropropan-2-ol. Another route involves the direct chlorination of acetone, though this can lead to mixtures of mono- and polychlorinated products. A patented process describes the conversion of 1,3-dibromoacetone to 1,3-dichloroacetone via a halogen exchange reaction.[3][4] In this process, 1-bromo-3-chloroacetone is formed as an intermediate.[3][4]

Experimental Protocol: Synthesis of 1,3-Dichloroacetone from 1,3-Dibromoacetone [3][4]

  • Materials: 1,3-dibromoacetone, Potassium chloride (KCl), Water, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • A mixture of 1,3-dibromoacetone (e.g., 31.3 g) and potassium chloride (e.g., 217 g) in water (e.g., 557 g) is prepared in a reaction vessel.

    • The mixture is stirred and heated in a water bath at 60 °C for approximately 10 minutes.

    • After heating, the mixture is cooled to 20 °C.

    • The product, 1,3-dichloroacetone, is extracted from the aqueous solution using dichloromethane. The extraction is typically performed multiple times to ensure a high yield.

    • The dichloromethane is removed from the combined organic extracts by distillation under reduced pressure to yield the crude 1,3-dichloroacetone.

    • The crude product can be further purified by crystallization or distillation. A reported yield for this process is approximately 98%.[3]

Synthesis of 1,3-Dibromoacetone

The direct bromination of acetone is a common method for preparing 1,3-dibromoacetone, though it can produce a mixture of brominated acetones.[3][4] The reaction is typically carried out in the presence of a solvent and may be catalyzed by an acid.

Experimental Protocol: Synthesis of Bromoacetone (Illustrative of Halogenation) [5]

  • Materials: Acetone, Bromine, Glacial acetic acid, Water, Sodium carbonate.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, a mixture of water, pure acetone, and glacial acetic acid is prepared.

    • The mixture is heated to about 65 °C.

    • Bromine is added carefully through the separatory funnel over a period of one to two hours, ensuring that unreacted bromine does not accumulate.

    • After the addition is complete and the solution is decolorized, it is diluted with cold water and cooled.

    • The solution is then neutralized with solid anhydrous sodium carbonate.

    • The separated oil is collected and dried, for example, with anhydrous calcium chloride.

    • The crude product is purified by fractional distillation.

Applications in Heterocyclic Synthesis

Dihaloacetones are valuable precursors for the synthesis of a wide range of heterocyclic compounds. They can react with various nucleophiles in cyclization reactions.

Synthesis of Imidazo[1,2-a]pyridines

1,3-Dihaloacetones react with 2-aminoazines and 2-aminoazoles to form imidazo-fused heterocyclic systems.[6] These compounds are of interest in medicinal chemistry.

General Reaction Scheme:

G Aminoazine 2-Aminoazine Intermediate Intermediate Quaternary Salt Aminoazine->Intermediate + Dihaloacetone 1,3-Dihaloacetone (X-CH2-CO-CH2-X) Dihaloacetone->Intermediate Imidazoazine Imidazoazine Derivative Intermediate->Imidazoazine Cyclization

Caption: Synthesis of Imidazoazines from 2-Aminoazines and 1,3-Dihaloacetones.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines [6]

  • Materials: Substituted 2-aminopyridine, 1,3-dichloroacetone or 1,3-dibromoacetone, Acetonitrile.

  • Procedure:

    • The 2-aminopyridine derivative is dissolved in a suitable solvent, such as acetonitrile.

    • The 1,3-dihaloacetone is added to the solution.

    • The reaction mixture is stirred, often at reflux, until the reaction is complete (monitored by TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting crude product, often an intermediate quaternary salt, can be isolated or treated further (e.g., with a base) to facilitate cyclization to the final imidazo[1,2-a]pyridine product.

    • Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for representative reactions involving dihaloacetones.

Reactant 1Reactant 2ProductSolventTemperature (°C)TimeYield (%)Reference
1,3-DibromoacetonePotassium Chloride1,3-DichloroacetoneWater6010 min98[3]
2-Aminopyridine1,3-Dichloroacetone2-(Chloromethyl)imidazo[1,2-a]pyridineAcetonitrileReflux--[6]

Note: Specific yields and reaction times for the synthesis of imidazo[1,2-a]pyridines can vary widely depending on the specific substrates and are often reported in specialized literature.

Other Synthetic Applications

While heterocyclic synthesis is a major application, dihaloacetones can participate in other organic transformations. For instance, they can be used in the synthesis of other functionalized ketones or as cross-linking agents for polymers.

Workflow for Dihaloacetone in Synthesis:

G start Dihaloacetone sub1 Nucleophilic Substitution start->sub1 sub2 Cyclization Reactions start->sub2 sub3 Halogen Exchange start->sub3 prod1 Functionalized Ketones sub1->prod1 prod2 Heterocyclic Compounds sub2->prod2 prod3 Mixed Dihaloacetones sub3->prod3

Caption: Synthetic pathways involving dihaloacetones.

References

Application Notes and Protocols for 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Physicochemical Properties and Safety Information

1-Bromo-1,1-dichloroacetone is a halogenated acetone that is expected to be a reactive electrophile. Its properties are not well-documented, but can be estimated from related compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Known)1,1-Dibromoacetone (Reference)1,1-Dichloroacetone (Reference)
Molecular Formula C₃H₃BrCl₂O[1]C₃H₄Br₂OC₃H₄Cl₂O[2]
Molecular Weight 205.87 g/mol [1]215.87 g/mol 126.97 g/mol [2]
Appearance Likely a colorless to yellow liquidColorless to light yellow liquidColorless liquid
Boiling Point Not available186.1 °C at 760 mmHg120 °C
Density Not available2.118 g/cm³1.27 g/cm³

Safety Precautions:

Halogenated acetones are potent lachrymators and are toxic.[3] They can cause severe irritation to the eyes, skin, and respiratory tract.[4][5][6][7][8] It is crucial to handle this compound with appropriate safety measures.

  • Engineering Controls: Use only in a well-ventilated chemical fume hood.[4][5][7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5][6]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[4][5] Do not eat, drink, or smoke when using this product.[4][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5][6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Predicted Applications in Organic Synthesis

Based on the reactivity of similar α-haloketones, this compound is anticipated to be a versatile reagent in several organic transformations, including the synthesis of heterocycles, Perkow reaction, and Favorskii rearrangement. The presence of both bromine and chlorine on the α-carbon may offer opportunities for selective reactions based on the differential leaving group ability of the halogens (Br > Cl).

Synthesis of Heterocyclic Compounds

α-Haloacetones are common precursors for the synthesis of various heterocyclic systems. This compound could potentially be used in reactions with binucleophiles to form five- or six-membered rings. For example, its reaction with 2-amino-pyridines or 2-amino-thiazoles could lead to the formation of imidazo[1,2-a]pyridines or imidazo[2,1-b]thiazoles, respectively.

Logical Workflow for Heterocycle Synthesis:

reagent This compound intermediate Condensation Intermediate reagent->intermediate nucleophile Binucleophile (e.g., 2-Aminopyridine) nucleophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Heterocyclic Product cyclization->product

Caption: General workflow for the synthesis of heterocycles.

Experimental Protocol (Analogous to 1,3-dichloroacetone):

This protocol is adapted from the synthesis of imidazo[1,2-a]pyridines using 1,3-dichloroacetone.

Materials:

  • This compound

  • Substituted 2-aminopyridine

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 eq) in anhydrous ethanol, add this compound (1.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Imidazo[1,2-a]pyridine Synthesis (using 1,3-dihaloacetones for reference)

2-Aminopyridine DerivativeDihaloacetoneProductYield (%)
2-Aminopyridine1,3-Dichloroacetone2-(Chloromethyl)imidazo[1,2-a]pyridine~70-80%
2-Amino-5-methylpyridine1,3-Dibromoacetone2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine~65-75%
Perkow Reaction for the Synthesis of Vinyl Phosphates

The Perkow reaction is a classic transformation of α-haloketones to vinyl phosphates upon treatment with trialkyl phosphites. This compound is expected to undergo this reaction, likely with the preferential displacement of the bromide ion.

Reaction Pathway for the Perkow Reaction:

start This compound + P(OR)3 intermediate Zwitterionic Intermediate start->intermediate Nucleophilic Attack rearrangement Rearrangement & Halide Elimination intermediate->rearrangement product Vinyl Phosphate rearrangement->product

Caption: The Perkow reaction pathway.

Experimental Protocol (Analogous to 1,1-dibromoacetone):

This protocol is based on the Perkow reaction of 1,1-dibromoacetone.

Materials:

  • This compound

  • Triethyl phosphite

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous toluene to the flask.

  • Add triethyl phosphite (1.1 eq) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Table 3: Example of Perkow Reaction Yield (using 1,1-dibromoacetone)

α-HaloketonePhosphiteProductYield (%)
1,1-DibromoacetoneTriethyl phosphiteDiethyl 1-bromo-1-propen-2-yl phosphate~85%
Favorskii Rearrangement

The Favorskii rearrangement of α-haloketones in the presence of a base typically yields carboxylic acid derivatives. With a dihaloketone like this compound, the reaction could potentially lead to α,β-unsaturated esters or acids, depending on the reaction conditions.

Favorskii Rearrangement Mechanism:

start This compound + Base enolate Enolate Formation start->enolate cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack on Carbonyl cyclopropanone->attack rearrangement Ring Opening & Rearrangement attack->rearrangement product Carboxylic Acid Derivative rearrangement->product

Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocol (General Procedure):

Materials:

  • This compound

  • Sodium methoxide or other suitable base

  • Anhydrous methanol or other alcohol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • Prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise to the stirred base solution.

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Table 4: Expected Product Types from Favorskii Rearrangement

SubstrateBaseNucleophileExpected Product
This compoundSodium methoxideMethanolMethyl 2-chloroacrylate
This compoundSodium hydroxideWater2-Chloroacrylic acid

Conclusion

While specific experimental data for this compound is currently lacking, its structural similarity to other α,α-dihaloacetones suggests its utility as a reactive intermediate in a variety of organic transformations. The protocols provided for analogous compounds serve as a valuable starting point for researchers exploring the chemistry of this compound. It is imperative that all experimental work be conducted with stringent safety precautions. Further research into the reactivity and applications of this compound is warranted to fully elucidate its synthetic potential.

References

Application Notes and Protocols: Reactions of 1-Bromo-1,1-dichloroacetone with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1,1-dichloroacetone is a highly reactive trifunctional electrophile, presenting a versatile platform for the synthesis of a diverse array of chemical entities. The presence of three halogen atoms on the α-carbon, each with differential leaving group ability, alongside a carbonyl group, allows for a range of nucleophilic attacks and rearrangements. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including primary and secondary amines, thiols, and alkoxides. The primary reaction pathways explored are nucleophilic substitution and the Favorskii rearrangement.

Introduction

α-Halogenated ketones are pivotal intermediates in organic synthesis, valued for their susceptibility to nucleophilic attack at both the carbonyl carbon and the α-carbon. This compound possesses a unique combination of leaving groups, with bromide being generally more labile than chloride in nucleophilic substitution reactions. This inherent reactivity allows for selective and sequential reactions, providing a pathway to complex molecular architectures.

The primary reaction pathways involving this compound are:

  • Nucleophilic Substitution (SN2): Nucleophiles can directly displace one or more of the halogen atoms. The superior leaving group ability of bromide suggests that initial substitution will likely occur at the carbon bearing the bromine atom.

  • Favorskii Rearrangement: In the presence of a base, particularly alkoxides, α-haloketones can undergo a characteristic rearrangement to form carboxylic acid derivatives. For α,α'-dihaloketones, this can lead to the formation of α,β-unsaturated esters.

This document outlines detailed experimental procedures for harnessing these reaction pathways to synthesize a variety of organic compounds.

Synthesis of this compound

Proposed Synthetic Pathway:

G Proposed Synthesis of this compound Acetone Acetone Dichloroacetone 1,1-Dichloroacetone Acetone->Dichloroacetone Cl2, H+ BromoDichloroacetone This compound Dichloroacetone->BromoDichloroacetone Br2, H+

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Adapted from the synthesis of bromo- and dichloroacetone):

Materials:

  • 1,1-Dichloroacetone

  • Bromine

  • Glacial Acetic Acid

  • Water

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Diethyl ether (for extraction)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,1-dichloroacetone (1.0 eq) in a mixture of glacial acetic acid and water.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Slowly add bromine (1.0 eq) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, continue stirring at the same temperature until the red-brown color of bromine disappears.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic mixture until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure.

Note: This is a proposed protocol and requires optimization. Characterization of the product by NMR and Mass Spectrometry is essential to confirm its identity.

Reactions with Nucleophiles: Protocols and Data

The following protocols are representative and may require optimization based on the specific nucleophile used.

Reaction with Primary and Secondary Amines (Nucleophilic Substitution)

The reaction of this compound with primary or secondary amines is expected to proceed via a nucleophilic substitution pathway, with the amine preferentially displacing the bromide ion.

G Reaction with Amines start This compound + Amine (R2NH) intermediate Intermediate Adduct start->intermediate Nucleophilic Attack product 1,1-Dichloro-1-(dialkylamino)acetone intermediate->product Proton Transfer byproduct HBr intermediate->byproduct

Caption: General reaction of this compound with amines.

Experimental Protocol:

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine) (2.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the amine (2.0 eq) to the stirred solution. An excess of the amine is used to act as a base to neutralize the HBr formed during the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the amine hydrobromide salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Representative):

NucleophileProductSolventReaction Time (h)Yield (%)
Aniline1-(Phenylamino)-1,1-dichloroacetoneTHF24Data not available
Piperidine1-(Piperidin-1-yl)-1,1-dichloroacetoneAcetonitrile18Data not available

*Note: Specific yield data for these reactions are not available in the searched literature and would need to be determined experimentally.

Reaction with Thiols (Nucleophilic Substitution)

Thiols, being excellent nucleophiles, are expected to readily react with this compound to form α-thio-substituted ketones. The reaction is typically carried out in the presence of a mild base to deprotonate the thiol to the more nucleophilic thiolate.

G Reaction with Thiols start This compound + Thiol (RSH) + Base thiolate Thiolate (RS-) start->thiolate Deprotonation product 1,1-Dichloro-1-(alkylthio)acetone thiolate->product SN2 Attack byproduct HBr

Caption: General reaction of this compound with thiols.

Experimental Protocol:

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Base (e.g., Triethylamine (TEA), Potassium Carbonate) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in the anhydrous solvent.

  • Add the base (1.2 eq) and stir for 15 minutes at room temperature to form the thiolate.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative):

NucleophileProductSolventReaction Time (h)Yield (%)
Thiophenol1,1-Dichloro-1-(phenylthio)acetoneDCM8Data not available
Benzyl Mercaptan1-(Benzylthio)-1,1-dichloroacetoneDMF10Data not available

*Note: Specific yield data for these reactions are not available in the searched literature and would need to be determined experimentally.

Reaction with Alkoxides (Favorskii Rearrangement)

The reaction of this compound with alkoxides, such as sodium methoxide, is anticipated to proceed via the Favorskii rearrangement. In the case of α,α'-dihaloketones, this can lead to the formation of α,β-unsaturated esters.[1]

G Favorskii Rearrangement start This compound + Alkoxide (RO-) enolate Enolate Intermediate start->enolate Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 adduct Alkoxide Adduct cyclopropanone->adduct Nucleophilic Attack product α-Chloro-α,β-unsaturated ester adduct->product Ring Opening & Elimination

Caption: Proposed Favorskii rearrangement of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Sodium Methoxide (or other alkoxide) (2.2 eq)

  • Anhydrous Methanol (or corresponding alcohol)

  • Anhydrous Diethyl Ether

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Prepare a fresh solution of sodium methoxide in methanol.

  • In a separate flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool both solutions to 0 °C.

  • Slowly add the solution of this compound to the stirred sodium methoxide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Quantitative Data (Representative):

NucleophileProductSolventReaction Time (h)Yield (%)
Sodium MethoxideMethyl 2-chloroacrylateMethanol/Ether5Data not available

*Note: The expected product is based on the general outcome of the Favorskii rearrangement of α,α'-dihaloketones. Specific yield data for this reaction are not available in the searched literature and would need to be determined experimentally.

Product Characterization

Characterization of the products from these reactions is crucial for confirming their structures. The following are expected spectroscopic data for the starting material and representative products.

Table of Spectroscopic Data:

Compound1H NMR (δ ppm)13C NMR (δ ppm)IR (cm-1)Mass Spec (m/z)
This compound2.4-2.6 (s, 3H)30-35 (-CH3), 80-85 (-CCl2Br), 190-195 (C=O)~1730 (C=O)198, 200, 202 (M+)
1,1-Dichloro-1-(phenylamino)acetone2.3 (s, 3H), 7.0-7.5 (m, 5H), 8.0-8.5 (br s, 1H)30-35 (-CH3), 85-90 (-CCl2N), 120-130 (Ar-C), 140-145 (Ar-C-N), 190-195 (C=O)~3350 (N-H), ~1725 (C=O)233, 235, 237 (M+)
1,1-Dichloro-1-(phenylthio)acetone2.4 (s, 3H), 7.2-7.6 (m, 5H)30-35 (-CH3), 75-80 (-CCl2S), 125-135 (Ar-C), 190-195 (C=O)~1720 (C=O)236, 238, 240 (M+)
Methyl 2-chloroacrylate3.8 (s, 3H), 5.9 (s, 1H), 6.4 (s, 1H)52-55 (-OCH3), 128-132 (=CH2), 135-140 (=CCl), 165-170 (C=O)~1735 (C=O), ~1630 (C=C)120, 122 (M+)

*Note: The spectroscopic data presented are predicted values based on analogous structures and require experimental verification.

Safety Precautions

This compound is expected to be a highly reactive and potentially hazardous compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Due to the lachrymatory nature of many α-haloketones, extra caution should be taken to avoid inhalation of vapors.

Conclusion

This compound is a valuable synthetic intermediate with the potential for diverse reactivity with a range of nucleophiles. The protocols and data presented in these application notes provide a foundational guide for researchers to explore its utility in the synthesis of novel compounds. It is important to reiterate that the provided protocols are based on the reactivity of analogous compounds and will likely require optimization for specific substrates and desired outcomes. Careful monitoring of reaction progress and thorough characterization of the resulting products are essential for successful synthetic endeavors.

References

Application Notes and Protocols: 1-Bromo-1,1-dichloroacetone as a Precursor in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-bromo-1,1-dichloroacetone as a versatile precursor in the synthesis of various heterocyclic compounds of medicinal and chemical interest. While direct experimental data for this compound is limited in publicly available literature, this document compiles information from closely related analogs and provides detailed protocols and expected outcomes based on established chemical principles.

Introduction

This compound is a halogenated ketone possessing multiple reactive sites, making it a valuable building block in organic synthesis. The presence of a bromine atom and two chlorine atoms on the α-carbon, adjacent to a carbonyl group, imparts significant electrophilicity, rendering it susceptible to nucleophilic attack. This reactivity is harnessed in the construction of diverse heterocyclic scaffolds, which are prominent in many biologically active molecules. The differential reactivity of the halogen atoms (bromine being a better leaving group than chlorine) can potentially be exploited for selective and sequential reactions.

Key Applications in Heterocyclic Synthesis

The primary application of α-haloacetones, including this compound, is in the synthesis of five-membered heterocyclic rings. The most notable of these is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the reaction with a thioamide, such as thiourea, is expected to yield a 2-amino-4-(dichloromethyl)thiazole derivative, with the initial nucleophilic attack of the sulfur atom displacing the more reactive bromine atom. The resulting chloromethyl group on the thiazole ring can serve as a handle for further functionalization.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for analogous α-haloketones in the Hantzsch thiazole synthesis to provide an expected range of reaction outcomes.

PrecursorReagentProductReaction ConditionsYield (%)Reference
1,3-DichloroacetoneAmidinothioureas(2-amino-5-thiazolyl) chloromethyl ketonesIsopropanol, reflux, 2-3 hr20-40[2]
1,1-DibromoacetoneThiourea2-Amino-4-(bromomethyl)thiazoleEthanol, reflux, 2-4 hr70-85 (expected)[3]
ChloroacetoneThiourea2-Amino-4-methylthiazoleWater, reflux, 2 hr70-75[4]

Experimental Protocols

The following is a representative protocol for the Hantzsch thiazole synthesis using this compound, adapted from procedures for similar α-haloketones.[3][4]

Synthesis of 2-Amino-4-(dichloromethyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8. This will likely cause the product to precipitate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold deionized water.

  • If no precipitate forms, or to recover any dissolved product, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea intermediate1 Thioamidinium Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(dichloromethyl)thiazole intermediate2->product Dehydration

Hantzsch Thiazole Synthesis Pathway
Experimental Workflow for Heterocycle Synthesis

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup and Monitoring (TLC) start->reaction 1. Combine Reagents workup Work-up: Neutralization & Extraction reaction->workup 2. Reaction Completion purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate Crude Product characterization Characterization (NMR, MS, IR) purification->characterization 4. Purify Product final_product Final Product characterization->final_product 5. Confirm Structure

General Experimental Workflow
Logical Relationship of Precursor to Product

Logical_Relationship precursor This compound (Precursor) synthesis Chemical Synthesis (e.g., Hantzsch) precursor->synthesis product Heterocyclic Product (e.g., Thiazole) synthesis->product application Further Applications (e.g., Drug Development) product->application

Precursor to Application Flow

References

Applications of 1-Bromo-1,1-dichloroacetone in Medicinal Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches reveal a notable scarcity of documented applications for 1-bromo-1,1-dichloroacetone in the field of medicinal chemistry. This specific trihalogenated acetone derivative is most prominently identified as a disinfection byproduct (DBP) found in drinking water, a consequence of water treatment processes involving chlorine dioxide.[1][2][3][4] Its role as a potential environmental contaminant has garnered more attention than its utility as a synthetic precursor or pharmacologically active agent.

While direct applications of this compound in drug discovery and development are not readily found in the reviewed literature, the broader class of dihaloacetones, such as 1,3-dibromoacetone and 1,3-dichloroacetone, serve as versatile building blocks in the synthesis of various heterocyclic compounds with therapeutic potential.[5][6][7] These related compounds are instrumental in constructing molecular scaffolds for drugs with antimicrobial and anticancer properties.[5]

Insights from Structurally Related Dihaloacetones

To provide context for the potential, albeit undocumented, utility of this compound, it is valuable to examine the applications of its structural analogs. Dihaloacetones are key reagents in cyclocondensation reactions for the synthesis of heterocycles.

For instance, 1,1-dibromoacetone is a key starting material in the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole ring, a core structure in many biologically active molecules. Similarly, 1,3-dichloroacetone is utilized in the synthesis of imidazo[1,2-a]pyridine derivatives, which have shown promise as antifungal agents.[6]

The reactivity of the α-halocarbonyl moiety in these molecules allows for the facile formation of carbon-heteroatom bonds, which is a cornerstone of medicinal chemistry synthesis. It is conceivable that this compound could participate in similar reactions, potentially leading to novel halogenated heterocyclic structures. However, the presence of three halogen atoms on the same molecule may lead to different reactivity profiles and the formation of byproducts, which could explain its limited use.

Potential Research Directions

The lack of current applications for this compound in medicinal chemistry does not preclude its future potential. Researchers could explore its reactivity in established synthetic methodologies, such as the Hantzsch thiazole synthesis or other cyclization reactions, to generate novel compound libraries for biological screening. The unique substitution pattern of this compound could impart interesting pharmacological properties to the resulting molecules.

A logical workflow for investigating the potential of this compound would involve its reaction with various nucleophiles to assess its reactivity and the stability of the resulting products. Promising compounds could then be subjected to a battery of biological assays to determine their therapeutic potential.

Below is a conceptual workflow for exploring the medicinal chemistry applications of this compound.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Drug Development A This compound B Reaction with Thioamides/Amines A->B C Novel Halogenated Heterocycles B->C D Purification & Structural Elucidation (NMR, MS, X-ray) C->D E In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical Studies G->H I Clinical Trials H->I

Conceptual workflow for exploring the medicinal chemistry potential of this compound.

Conclusion

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1-dichloroacetone is a trihalogenated ketone with significant potential as a versatile building block in the synthesis of novel heterocyclic compounds. Its unique structure, featuring a reactive bromo-dichloro-methyl group adjacent to a carbonyl moiety, offers multiple reaction sites for nucleophilic substitution and cyclization reactions. While direct literature on the synthetic applications of this compound is limited, its reactivity can be inferred from analogous α-haloketones, such as 1,1-dibromoacetone and 1,3-dichloroacetone.[1][2] These compounds are widely used in the construction of various heterocyclic scaffolds that are of great interest in medicinal chemistry and drug discovery.[3][4][5]

This document provides detailed application notes and extrapolated experimental protocols for the use of this compound in the synthesis of novel thiazole and imidazole derivatives, which are prominent structures in many biologically active molecules.[6][7] The protocols are based on well-established synthetic methodologies for related α-haloketones.[1][8]

Key Applications in Heterocyclic Synthesis

The primary application of this compound is expected to be in the synthesis of five-membered heterocyclic rings through reactions with dinucleophiles. The presence of three halogen atoms on the α-carbon makes it a highly electrophilic substrate.

Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the formation of the thiazole ring by reacting an α-haloketone with a thioamide.[3][9] By analogy with 1,1-dibromoacetone, this compound is expected to react with thioamides, such as thiourea, to yield 4-(bromodichloromethyl)thiazole derivatives. This functional group can serve as a valuable handle for further synthetic transformations.[1]

dot

Caption: Proposed Hantzsch thiazole synthesis using this compound.

Synthesis of Imidazole Derivatives

α-Haloketones are also valuable precursors for the synthesis of imidazoles.[6][10] The reaction of this compound with amidines, such as benzamidine, is anticipated to yield 4-(bromodichloromethyl)imidazole derivatives. This reaction provides a direct route to functionalized imidazoles, which are core structures in many pharmaceuticals.[1]

dot

Caption: Proposed synthesis of imidazoles from this compound.

Experimental Protocols

Note: The following protocols are proposed based on established procedures for analogous α-haloketones.[1][11] Researchers should exercise caution and perform small-scale trials to optimize reaction conditions for this compound.

Protocol 1: Synthesis of 2-Amino-4-(bromodichloromethyl)thiazole

This protocol describes a general procedure for the synthesis of a 4-(bromodichloromethyl)thiazole derivative based on the Hantzsch synthesis.[1]

Materials and Reagents:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • If the product precipitates, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Phenyl-4-(bromodichloromethyl)imidazole

This protocol outlines a general procedure for the synthesis of a 4-(bromodichloromethyl)imidazole derivative.[1]

Materials and Reagents:

  • This compound

  • Benzamidine hydrochloride

  • Potassium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

  • Diisopropyl ether

  • Hexanes

Procedure:

  • To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add benzamidine hydrochloride (1.0 equivalent) and potassium bicarbonate (2.0 equivalents).

  • Add a mixture of THF and water (e.g., 4:1 v/v) to the flask.

  • Heat the mixture to a vigorous reflux.

  • In a separate flask, dissolve this compound (1.0 equivalent) in THF.

  • Add the this compound solution dropwise to the refluxing benzamidine mixture over 30 minutes.

  • Continue refluxing for an additional 2-4 hours, monitoring the reaction by TLC.

  • Once complete, cool the reaction mixture in an ice bath and remove the THF under reduced pressure.

  • Add water to the residue to form a suspension.

  • Collect the solid product by filtration and wash the filter cake with water.

  • For purification, transfer the crude solid to a flask and add a mixture of diisopropyl ether and hexanes (e.g., 1:1 v/v).

  • Stir the suspension at room temperature for 2 hours.

  • Collect the purified solids by filtration and dry in a vacuum oven.

Quantitative Data from Analogous Reactions

The following table summarizes reaction conditions and yields for the synthesis of thiazole and imidazole derivatives using analogous α-haloketones. This data can serve as a starting point for optimizing reactions with this compound.

α-HaloketoneNucleophileProductSolventConditionsYield (%)Reference
1,1-DibromoacetoneThiourea2-Amino-4-(bromomethyl)thiazoleEthanolReflux, 2-4 hNot specified[1]
1,3-DichloroacetoneN-methylthiourea2-(Methylamino)-4-(chloromethyl)thiazoleIsopropanolReflux, 3 h35-40[11]
1,1-DibromoacetoneBenzamidine2-Phenyl-4-(bromomethyl)imidazoleTHF/WaterRefluxNot specified[1]
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleMethanol65°C, 30 min99[9]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of novel heterocyclic compounds using this compound.

dot

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reagents 1. Reagent Preparation (this compound, Nucleophile) reaction 2. Reaction Setup (Solvent, Temperature Control) reagents->reaction monitoring 3. Reaction Monitoring (TLC, LC-MS) reaction->monitoring quenching 4. Quenching/Neutralization monitoring->quenching extraction 5. Extraction/Filtration quenching->extraction drying 6. Drying & Solvent Removal extraction->drying purification 7. Purification (Recrystallization/Chromatography) drying->purification characterization 8. Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for heterocyclic synthesis.

Disclaimer: The provided protocols and reaction schemes are based on chemical principles and analogies to related compounds. These should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling halogenated compounds.

References

Application Notes and Protocols: Reaction of 1-Bromo-1,1-dichloroacetone with 2-Aminoazaheterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between α-haloketones and 2-aminoazaheterocycles is a cornerstone in the synthesis of fused heterocyclic compounds, particularly imidazo[1,2-a]pyridines and their analogues. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This document provides detailed application notes and protocols for the reaction of a specific α-haloketone, 1-bromo-1,1-dichloroacetone, with 2-aminoazaheterocycles. The resulting dihalogenated imidazo[1,2-a]pyridine derivatives are valuable intermediates for further functionalization in drug discovery programs.

Reaction Overview and Mechanism

The reaction proceeds via a classic condensation mechanism. Initially, the endocyclic nitrogen of the 2-aminoazaheterocycle acts as a nucleophile, attacking the α-carbon of the ketone. In the case of this compound, the carbon bearing the bromine atom is the more electrophilic center due to the superior leaving group ability of the bromide ion compared to the chloride ion. This initial nucleophilic substitution forms a quaternary ammonium salt intermediate. Subsequent intramolecular cyclization, involving the exocyclic amino group and the ketone carbonyl, followed by dehydration, leads to the formation of the fused imidazo[1,2-a]azaheterocycle.

Proposed Reaction Pathway

Reaction_Pathway reagents 2-Aminoazaheterocycle + This compound intermediate Quaternary Ammonium Salt Intermediate reagents->intermediate Nucleophilic Substitution cyclization Intramolecular Cyclization intermediate->cyclization product 2,2-Dichloro-2,3-dihydroimidazo[1,2-a]pyridinium (or analogue) cyclization->product dehydration Dehydration product->dehydration final_product 2-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine (or analogue) dehydration->final_product

Caption: Proposed reaction pathway for the formation of dihalogenated imidazo[1,2-a]azaheterocycles.

Experimental Protocols

The following protocols are representative examples for the synthesis of 2-chloro-2-(chloromethyl)imidazo[1,2-a]pyridines from 2-aminopyridines and this compound. These can be adapted for other 2-aminoazaheterocycles.

Protocol 1: General Synthesis of 2-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridines

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous ethanol or acetonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 2-aminopyridine in anhydrous ethanol or acetonitrile, add this compound dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2-aminopyridine in solvent start->dissolve add_ketone Add this compound dissolve->add_ketone reflux Reflux and monitor by TLC add_ketone->reflux workup Workup: - Neutralize with NaHCO₃ - Extract with Ethyl Acetate - Wash with Brine - Dry over Na₂SO₄ reflux->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for the synthesis of 2-chloro-2-(chloromethyl)imidazo[1,2-a]pyridines.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of imidazo[1,2-a]pyridine derivatives. Note that specific yields for the reaction with this compound are not widely reported and may vary depending on the substrate and reaction conditions. The spectral data is predicted based on analogues.

Table 1: Representative Reaction Conditions and Yields for Imidazo[1,2-a]pyridine Synthesis

2-Aminoazaheterocycleα-HaloketoneSolventTemperature (°C)Time (h)Yield (%)
2-Aminopyridine1,3-DichloroacetoneEthanolReflux670-85
2-Amino-5-methylpyridineα-BromoacetophenoneDMF100480-90
2-Aminopyrimidine1,3-DibromoacetoneAcetonitrileReflux865-75
2-Aminothiazole1-Bromo-3,3-dimethyl-2-butanoneEthanolReflux1260-70

Table 2: Representative Spectroscopic Data for 2-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridines

Data TypeRepresentative Values
¹H NMR (CDCl₃, δ ppm)7.5-8.5 (m, 4H, Ar-H), 4.8 (s, 2H, -CH₂Cl)
¹³C NMR (CDCl₃, δ ppm)145-150 (C=N), 110-135 (Ar-C), 70-75 (CCl₂), 45-50 (-CH₂Cl)
Mass Spec (m/z)[M+H]⁺ corresponding to the molecular weight of the product
IR (cm⁻¹)~1640 (C=N), ~1500-1600 (C=C, Ar), ~750 (C-Cl)

Application Notes

The dihalogenated imidazo[1,2-a]pyridine core synthesized through this reaction serves as a versatile platform for the development of novel therapeutic agents.

Anticancer Applications

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[1][2] These compounds have been shown to target various signaling pathways implicated in cancer progression. For instance, certain derivatives have demonstrated inhibitory activity against kinases such as PI3K/Akt/mTOR, which are crucial for cell survival and proliferation.[3] The presence of two chlorine atoms in the synthesized scaffold provides reactive sites for further nucleophilic substitution, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway in Cancer Targeted by Imidazo[1,2-a]pyridine Derivatives

Anticancer_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation apoptosis Apoptosis mtor->apoptosis imidazo_pyridine Dichloro-Imidazo[1,2-a]pyridine Derivative imidazo_pyridine->pi3k Inhibition imidazo_pyridine->akt Inhibition imidazo_pyridine->mtor Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Other Therapeutic Areas

Beyond oncology, the imidazo[1,2-a]pyridine scaffold is a privileged structure in various therapeutic areas. Modifications of the core structure have led to the development of agents with anti-inflammatory, antiviral, and anti-parasitic activities. The dihalogenated intermediates produced from the reaction with this compound can be key starting materials for the synthesis of novel compounds to be screened for a wide array of biological targets.

Conclusion

The reaction of this compound with 2-aminoazaheterocycles provides a direct route to novel dihalogenated fused heterocyclic systems. These products are valuable building blocks for the synthesis of diverse chemical libraries for drug discovery. The provided protocols and application notes serve as a comprehensive guide for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development to explore the potential of this chemical transformation. Further investigation into the biological activities of the resulting compounds is warranted and could lead to the discovery of novel therapeutic agents.

References

Application Notes and Protocols: 1-Bromo-1,1-dichloroacetone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism of action and synthetic applications of 1-Bromo-1,1-dichloroacetone. This versatile reagent serves as a valuable building block in the synthesis of various heterocyclic compounds, leveraging the reactivity of its α-halocarbonyl moiety. Detailed experimental protocols and mechanistic insights are provided to guide researchers in its effective utilization.

Mechanism of Action

This compound is a highly electrophilic species due to the presence of three electron-withdrawing halogen atoms and a carbonyl group on adjacent carbon atoms. This structural feature renders the α-carbon susceptible to nucleophilic attack, which is the primary mechanism of its action in most reactions. The reactivity is governed by the following factors:

  • Electrophilicity of the α-carbon: The inductive effect of the bromine and two chlorine atoms, coupled with the electron-withdrawing nature of the carbonyl group, creates a significant partial positive charge on the α-carbon, making it a prime target for nucleophiles.

  • Leaving Group Ability: Both bromide and chloride are good leaving groups. In nucleophilic substitution reactions, the bromide ion is generally a better leaving group than the chloride ion, which can influence the regioselectivity of reactions with certain nucleophiles.

  • Enolization: Like other ketones, this compound can enolize in the presence of an acid or base. However, the electron-withdrawing halogens decrease the basicity of the enolate, which can affect the kinetics of reactions proceeding through this intermediate.

The primary mode of reaction involves nucleophilic substitution at the α-carbon, typically following an SN2 pathway.

Applications in Heterocyclic Synthesis

A significant application of this compound is in the synthesis of substituted thiazoles via the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. In the case of this compound, the reaction with a thioamide, such as thiourea, leads to the formation of a 2-amino-4-(dichloro(bromo)methyl)thiazole derivative. This product can subsequently be used as a versatile intermediate for further functionalization.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate Intermediate reagent1->intermediate + reagent2 Thiourea reagent2->intermediate product 2-Amino-4-(bromo(dichloro)methyl)thiazole intermediate->product Cyclization & Dehydration

Caption: General scheme of Hantzsch thiazole synthesis.

Mechanism of Action:

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic α-carbon of this compound, displacing one of the halogen atoms (typically bromine due to its better leaving group ability).

  • Intermediate Formation: This initial attack forms a key intermediate.

  • Cyclization: An intramolecular nucleophilic attack of the nitrogen atom of the thioamide onto the carbonyl carbon occurs.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism start This compound + Thiourea step1 Nucleophilic Attack of Sulfur start->step1 intermediate1 Thiouronium Salt Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 2-Amino-4-(bromo(dichloro)methyl)thiazole step3->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Quantitative Data:

While specific quantitative data for the reaction of this compound is not extensively reported, the following table provides representative data for similar α-haloketones in Hantzsch thiazole synthesis, which can be used as a starting point for optimization.

α-HaloketoneThioamideSolventTemperature (°C)Time (h)Yield (%)
1,3-DichloroacetoneAmidinothioureasIsopropanolReflux220-40[1]
1,1-DibromoacetoneThioureaEthanolReflux2-4High (not specified)[2]
ChloroacetoneSubstituted ThioureasEthanolVarious-Rate constants determined[3]
3-ChloroacetylacetoneThioureasEthanolVarious-Rate constants determined

Experimental Protocol: Synthesis of 2-Amino-4-(bromo(dichloro)methyl)thiazole

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis with α-haloketones.[2]

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.0 eq)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • If the product precipitates, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Characterization:

The synthesized thiazole derivative can be characterized by standard spectroscopic techniques:

  • ¹H NMR: Expect signals corresponding to the amino protons and any other protons on the thiazole ring and substituents.

  • ¹³C NMR: Expect signals for the carbons of the thiazole ring and the bromo(dichloro)methyl group.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of the product, showing a characteristic isotopic pattern for the bromine and chlorine atoms.

[3+2] Cycloaddition Reactions

α-Haloketones can serve as precursors for oxyallyl cations, which are 3-carbon, 4-π electron systems capable of participating in [3+2] cycloaddition reactions with 2-π electron systems (dipolarophiles) like alkenes and alkynes. This reaction provides a powerful method for the construction of five-membered rings.

General Reaction Scheme:

Three_Plus_Two_Cycloaddition reagent1 This compound intermediate Oxyallyl Cation reagent1->intermediate Reducing Agent (e.g., Fe₂(CO)₉) reagent2 Dipolarophile (e.g., Alkene) product Five-membered Ring reagent2->product intermediate->product +

Caption: General scheme of a [3+2] cycloaddition.

Mechanism of Action:

The generation of the oxyallyl cation from this compound can be achieved using reducing agents like diiron nonacarbonyl (Fe₂(CO)₉) or a zinc-copper couple. The proposed mechanism involves the reduction of the α-haloketone to form an enolate, which then eliminates a halide ion to generate the oxyallyl cation. This intermediate then undergoes a concerted or stepwise cycloaddition with a dipolarophile.[4]

Cycloaddition_Mechanism start This compound step1 Reduction start->step1 intermediate1 Iron Enolate step1->intermediate1 step2 Halide Elimination intermediate1->step2 intermediate2 Oxyallyl Cation step2->intermediate2 step3 [3+2] Cycloaddition with Alkene intermediate2->step3 product Cycloadduct step3->product

Caption: Mechanism of oxyallyl cation formation and cycloaddition.

Experimental Protocol: [3+2] Cycloaddition of this compound with an Alkene

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Alkene (dipolarophile, 1.2 eq)

  • Diiron nonacarbonyl (Fe₂(CO)₉) (1.1 eq)

  • Anhydrous solvent (e.g., benzene or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite or silica gel for filtration

Procedure:

  • Set up a Schlenk flask under an inert atmosphere.

  • Add diiron nonacarbonyl to the flask.

  • Add anhydrous solvent and the alkene to the flask and stir.

  • Add a solution of this compound in the anhydrous solvent dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to a gentle reflux and monitor the reaction by TLC. Reaction times can vary significantly depending on the substrates.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite or silica gel to remove iron residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Safety Precautions

This compound is expected to be a lachrymatory and corrosive compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

References

Application Notes and Protocols for the Purification of 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-Bromo-1,1-dichloroacetone. Due to the limited availability of specific purification data for this compound, the following protocols are based on established methods for structurally similar halogenated ketones. These techniques are intended to serve as a starting point for the development of a specific purification strategy.

Introduction

This compound is a tri-halogenated ketone that may be encountered as a disinfection byproduct in drinking water or as an intermediate in organic synthesis.[1][2] For its use in research and development, particularly in drug development where purity is paramount, effective purification is a critical step. Common impurities in the synthesis of halogenated acetones can include starting materials, solvents, and byproducts from under- or over-halogenation. The choice of purification method will depend on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods for purifying analogous compounds include distillation, recrystallization, and liquid-liquid extraction.

Purification Techniques

Based on the purification of similar compounds like chloroacetone, bromoacetone, and other halogenated ketones, the following techniques are recommended for the purification of this compound.

Fractional Distillation under Reduced Pressure

Distillation is a primary method for purifying liquid compounds. For halogenated ketones, which can be thermally sensitive, vacuum distillation is often preferred to lower the boiling point and prevent decomposition.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short-path distillation head for smaller quantities to minimize product loss. Ensure all glassware is dry.

  • Sample Preparation: The crude this compound is placed in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head.

    • Collect and discard any initial low-boiling fractions, which may contain residual solvents or more volatile impurities.

    • Collect the main fraction at a constant temperature and pressure. The boiling point of the pure compound will need to be determined empirically or from available literature if any. For analogous compounds like 1,1-dichloroacetone, the boiling point is around 117-118 °C at atmospheric pressure, so a significantly lower temperature is expected under vacuum.

    • Stop the distillation before the flask is completely dry to prevent the formation of potentially unstable residues.

  • Product Handling: The purified product is collected in a pre-weighed receiving flask. Store the purified liquid under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.

Recrystallization

If this compound is a solid at room temperature or if it contains solid impurities, recrystallization can be an effective purification technique. The choice of solvent is critical for successful recrystallization.

Protocol:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., hexanes, ethanol, isopropanol, or a mixture of solvents).

    • An ideal solvent will dissolve the compound when hot but not when cold, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Preparative Gas Chromatography (GC) or Liquid Chromatography (LC)

For achieving very high purity, especially on a smaller scale, preparative chromatography is a powerful technique. Analytical methods using gas chromatography have been reported for related compounds, suggesting its applicability for purification.

Protocol:

  • Method Development: Develop an analytical GC or LC method to achieve good separation between this compound and its impurities.

  • Column Selection: Choose a suitable preparative column with the same stationary phase as the analytical column.

  • Purification:

    • Inject the crude material onto the preparative column.

    • Collect the fraction corresponding to the peak of the desired product.

  • Solvent Removal: If using liquid chromatography, remove the solvent from the collected fraction under reduced pressure to obtain the purified product.

Quantitative Data

Purification TechniqueStarting Purity (Illustrative)Final Purity (Illustrative)Recovery (Illustrative)
Fractional Distillation~85%>98%70-85%
Recrystallization~90%>99%60-80%
Preparative GC/LC~95%>99.5%40-70%

Note: The values presented in this table are for illustrative purposes only and may not be representative of actual experimental results for this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product CrudeProduct Crude this compound Workup Aqueous Workup (Washing/Extraction) CrudeProduct->Workup Initial Cleanup Distillation Fractional Distillation Workup->Distillation Primary Purification PurityAnalysis Purity Analysis (GC, NMR, etc.) Distillation->PurityAnalysis Recrystallization Recrystallization Recrystallization->PurityAnalysis Chromatography Preparative Chromatography Chromatography->PurityAnalysis PurityAnalysis->Recrystallization Further Purification (if solid) PurityAnalysis->Chromatography High Purity Separation PureProduct Pure 1-Bromo-1,1- dichloroacetone PurityAnalysis->PureProduct If Purity is Sufficient

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols: The Role of 1-Bromo-1,1-dichloroacetone in Halogenation and Synthetic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1-dichloroacetone is a trihalogenated ketone. While primarily identified as a disinfection byproduct in drinking water, its structure suggests significant potential as a reactive intermediate in organic synthesis.[1][2] As an α-haloketone, it possesses multiple electrophilic sites, making it a versatile building block.[1][3] The presence of three halogen atoms (one bromine and two chlorine) on the alpha-carbon, along with the electron-withdrawing carbonyl group, significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[3][4]

These application notes explore the inferred reactivity and potential applications of this compound in synthetic chemistry, based on the well-established principles of α-haloketone reactivity.[5] Due to the limited specific literature on this compound's synthetic applications, the following protocols and data are presented as predictive models based on analogous reactions.

Application Notes

Versatile Electrophile in Nucleophilic Substitution Reactions

The primary role of α-haloketones in synthesis is as potent alkylating agents.[5] The reactivity of the carbon-halogen bond is greatly increased compared to a standard alkyl halide.[1] this compound offers a unique reactivity profile due to the presence of different halogens. The carbon-bromine bond is generally more reactive and a better leaving group than the carbon-chlorine bond in SN2 reactions.[4] This differential reactivity could potentially be exploited for selective substitution reactions.

  • Heterocycle Synthesis: α-Haloketones are key precursors for a wide variety of heterocyclic compounds, such as thiazoles, pyrroles, and imidazoles.[5][6] this compound can react with binucleophilic reagents to form complex ring systems. For example, its reaction with thioamides or thioureas is a direct route to substituted thiazoles (a variation of the Hantzsch thiazole synthesis).[5]

  • Carbon-Carbon Bond Formation: Reaction with carbanions, enolates, or organometallic reagents can lead to the formation of new carbon-carbon bonds, introducing the bromodichloromethyl ketone moiety into more complex molecules.

  • Alkylation of Heteroatoms: It can readily alkylate nitrogen, oxygen, and sulfur nucleophiles, making it a useful reagent for modifying peptides, sugars, and other biomolecules, or for the synthesis of various intermediates.

Precursor for Further Functional Group Transformations

The trihalomethyl group attached to the carbonyl is susceptible to various transformations. For instance, under basic conditions, α-haloketones can undergo the Favorskii rearrangement.[5] While the specific outcome for this compound would need experimental verification, this pathway opens up possibilities for synthesizing carboxylic acid derivatives.

Reaction Mechanisms and Experimental Workflows

The fundamental reactivity of α-haloketones is rooted in the acid-catalyzed enolization mechanism, which is also the basis for their synthesis.

HalogenationMechanism cluster_0 Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Electrophilic Attack Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H+ ProtonatedKetone->Ketone - H+ Enol Enol Intermediate ProtonatedKetone->Enol - H+ AlphaHaloKetone α-Haloketone Enol->AlphaHaloKetone + X₂ Halogen X₂

Caption: General mechanism of acid-catalyzed α-halogenation of ketones.[7]

Experimental Protocols

Disclaimer: The following protocols are hypothetical and intended for illustrative purposes. They are based on established synthetic methods for related α-haloketones. Researchers should conduct their own literature search and risk assessment before attempting any new reaction.

Protocol 1: Synthesis of 2-(Bromodichloromethyl)-4-phenylthiazole

This protocol describes a plausible Hantzsch-type synthesis of a thiazole derivative using this compound and thiobenzamide as reactants.

Materials:

  • This compound (1.0 eq)

  • Thiobenzamide (1.05 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiobenzamide (1.05 eq) in 50 mL of anhydrous ethanol.

  • Addition of Reactant: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(bromodichloromethyl)-4-phenylthiazole.

ThiazoleSynthesisWorkflow cluster_workflow Experimental Workflow A 1. Dissolve Thiobenzamide in Ethanol B 2. Add 1-Bromo-1,1- dichloroacetone A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool and Evaporate Solvent C->D E 5. Redissolve and Perform Aqueous Wash D->E F 6. Dry and Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H Product: 2-(Bromodichloromethyl) -4-phenylthiazole G->H

Caption: Workflow for the synthesis of a thiazole derivative.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the optimization of the thiazole synthesis described in Protocol 1. This illustrates how systematic variation of reaction parameters can be used to improve product yield.

EntrySolventTemperature (°C)Time (h)Base (eq)Yield (%)
1Ethanol78 (Reflux)6None65
2Acetonitrile82 (Reflux)6None72
3DMF1004None68
4Acetonitrile82 (Reflux)4NaHCO₃ (1.1)85
5Acetonitrile608NaHCO₃ (1.1)75

Table based on general principles of organic synthesis optimization.

Safety and Handling

α-Haloketones are generally hazardous compounds and should be handled with appropriate safety precautions.[5]

  • Toxicity: They are often toxic and lachrymatory (tear-inducing).

  • Handling: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

While direct synthetic applications of this compound are not extensively documented, its structure as a polyhalogenated α-haloketone points to a high potential as a versatile electrophilic building block. Based on the known reactivity of similar compounds, it is a promising substrate for the synthesis of complex molecules, particularly nitrogen- and sulfur-containing heterocycles.[6] The protocols and data presented here serve as a foundational guide for researchers interested in exploring the synthetic utility of this reactive intermediate. Further experimental investigation is necessary to fully characterize its reactivity and expand its applications in chemical and pharmaceutical development.

References

Application Notes and Protocols: 1-Bromo-1,1-dichloroacetone in Environmental Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1,1-dichloroacetone is a halogenated ketone that has been identified as a disinfection byproduct (DBP) in drinking water.[1][2] DBPs are chemical compounds formed during water treatment processes when disinfectants, such as chlorine, react with natural organic matter present in the water.[3][4] Due to the potential for adverse health effects associated with DBPs, the study of their occurrence, toxicity, and environmental fate is a critical area of environmental science research.[3][5] These application notes provide an overview of the current knowledge and research applications related to this compound, including protocols for its analysis and assessment of its toxicological properties.

Applications in Environmental Science

The primary application of studying this compound in environmental science is in the context of drinking water quality and safety. Research applications include:

  • Occurrence and Monitoring: Developing and applying analytical methods to detect and quantify this compound in treated drinking water and environmental samples.

  • Toxicology and Health Effects: Investigating the potential cytotoxic and genotoxic effects of this compound to understand its risk to human health.[5][6]

  • Formation and Control: Studying the reaction kinetics and mechanisms of its formation during disinfection to develop strategies for minimizing its presence in drinking water.

  • Environmental Fate and Transport: Examining its stability and degradation pathways in aquatic environments to predict its persistence and potential for ecological impact.

Data Presentation

Table 1: Physicochemical Properties of 1,1-Dichloroacetone (Related Compound)
PropertyValueReference
Molecular FormulaC₃H₄Cl₂O--INVALID-LINK--
Molecular Weight126.97 g/mol --INVALID-LINK--
Boiling Point117-118 °C--INVALID-LINK--
Density1.327 g/mL at 25 °C--INVALID-LINK--
Water SolubilitySlightly soluble--INVALID-LINK--
Table 2: Analytical Methods for Haloacetones in Water
MethodTechniqueDetection LimitMatrixReference
EPA Method 551.1 (modified)GC-ECD0.002 µg/L (for 1,1-dichloroacetone)Drinking Water[7]
Micro Liquid-Liquid Extraction (MLLE)PTV-GC-MS6 to 60 ng/LTreated Water[6]

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methods developed for the analysis of haloacetones in drinking water.[6][7]

1. Sample Preparation (Micro Liquid-Liquid Extraction) [6]

  • Collect 10 mL of water sample in a glass vial.

  • Acidify the sample to pH ~1.5 with a suitable acid (e.g., sulfuric acid) to ensure the stability of the haloacetones.[6]

  • Add 200 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE)).

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top layer) to a 2 mL autosampler vial.

2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injection: Inject 50 µL of the extract into the GC using a programmed temperature vaporizer (PTV) injector for enhanced sensitivity.[6]

  • GC Column: Use a capillary column suitable for the separation of volatile organic compounds (e.g., DB-5ms).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

3. Quality Control

  • Analyze a method blank with each batch of samples to check for contamination.

  • Analyze a laboratory control spike to assess method accuracy.

  • Analyze a matrix spike/matrix spike duplicate to assess matrix effects and precision.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample (10 mL) Acidify Acidify to pH ~1.5 Sample->Acidify AddSolvent Add Extraction Solvent (200 µL) Acidify->AddSolvent Vortex Vortex AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Collect Organic Extract Centrifuge->Extract Inject Inject into GC-MS Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Detect->Quantify

Workflow for the analysis of haloacetones in water by GC-MS.
Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a general procedure to assess the cytotoxicity of this compound using a cell-based assay.

1. Cell Culture

  • Culture a suitable human cell line (e.g., human colon cells CCD 841 CoN or human liver cancer cells HepG2) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.[8]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Exposure

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Prepare a serial dilution of the test compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic compound).

  • Incubate the cells for a defined exposure period (e.g., 24, 48, or 72 hours).

3. Cell Viability Assessment (MTT Assay)

  • After the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_exposure Compound Exposure cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Attach Allow Cells to Attach Seed->Attach Prepare Prepare Compound Dilutions Attach->Prepare Expose Expose Cells to Compound Prepare->Expose AddMTT Add MTT Reagent Expose->AddMTT Incubate Incubate AddMTT->Incubate Dissolve Dissolve Formazan Incubate->Dissolve Read Read Absorbance Dissolve->Read Calculate Calculate Cell Viability Read->Calculate Determine Determine IC50 Calculate->Determine

General workflow for an in vitro cytotoxicity assay.

Signaling Pathways and Logical Relationships

The precise signaling pathways affected by this compound are not well-documented. However, as a DBP, it is plausible that it could induce cellular stress responses similar to other halogenated compounds. A potential logical relationship for its toxicity could involve the induction of oxidative stress, leading to DNA damage and subsequent cellular responses.

Toxicity_Pathway Compound This compound ROS Reactive Oxygen Species (ROS) Production Compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis DNADamage->Apoptosis Cancer Potential Carcinogenesis CellCycleArrest->Cancer Apoptosis->Cancer prevents

Hypothesized toxicity pathway for this compound.

Conclusion

This compound is an emerging disinfection byproduct of concern in drinking water. The provided application notes and protocols offer a starting point for researchers in environmental science and toxicology to investigate its presence, potential health effects, and environmental behavior. Further research is needed to fully characterize its toxicological profile and to develop effective strategies for its mitigation in drinking water systems. The methodologies outlined, while based on related compounds, provide a solid foundation for initiating such studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis and application of 1-Bromo-1,1-dichloroacetone. Given the limited direct literature on this specific mixed halo-ketone, this guide draws upon established principles and common issues encountered in the synthesis of related α-haloacetones, such as dichloroacetones and dibromoacetones.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main difficulties in synthesizing this compound lie in controlling the regioselectivity and the extent of halogenation. The reaction of acetone with both bromine and a chlorinating agent can lead to a complex mixture of products, including:

  • Monohalogenated acetones (bromoacetone and chloroacetone)

  • Isomeric di- and tri-halogenated acetones (e.g., 1,3-dichloroacetone, 1,1-dibromoacetone)

  • Over-halogenated byproducts (e.g., tribromoacetone, trichloroacetone)

Achieving a high yield of the target this compound while minimizing these side products is the central challenge.[1][2]

Q2: What is the general mechanistic pathway for the halogenation of acetone?

Under acidic conditions, the halogenation of acetone proceeds through an enol intermediate. The rate-determining step is the acid-catalyzed enolization of the ketone. This enol then rapidly reacts with the halogenating agent. The introduction of a halogen atom is electron-withdrawing, which can influence the rate and regioselectivity of subsequent halogenation steps.[2]

Q3: What are the expected major side products and how can their formation be minimized?

The primary side products in the synthesis of this compound are expected to be various other halogenated acetones. Their formation can be minimized by careful control of reaction parameters:

  • Monohalogenated Acetones: Result from incomplete halogenation. To minimize their presence, ensure appropriate stoichiometry of the halogenating agents and sufficient reaction time.[2]

  • Isomeric Products (e.g., 1-Bromo-1,3-dichloroacetone): Formation of isomers is a significant challenge. The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity.

  • Over-halogenated Products: These arise from using an excess of halogenating agents. Careful control of the stoichiometry is crucial to prevent their formation.[2]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis and use of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.- Ensure vigorous stirring to maintain a homogeneous mixture.[1] - Monitor reaction progress using techniques like TLC or GC.[1] - Verify the purity and reactivity of starting materials.[1]
Formation of multiple byproducts.- Carefully control the stoichiometry of bromine and the chlorinating agent. - Optimize the reaction temperature; lower temperatures may favor kinetic control and potentially improve selectivity.[1]
Loss of volatile product during workup.- Use an efficient condenser during the reaction and be cautious during solvent removal to avoid loss of the product.[1]
Product is a Mixture of Isomers Lack of regioselectivity in the halogenation steps.- The choice of acid catalyst and solvent can influence the enolization equilibrium and thus the product ratio. Experiment with different acid catalysts (e.g., HBr, HCl, acetic acid) and solvent systems.[2] - The order of addition of halogenating agents might influence the final product distribution.
Presence of Over-halogenated Byproducts Excess of halogenating agents.- Accurately measure and control the molar ratios of the reactants.
Difficulty in Product Purification Similar boiling points of isomers and byproducts.- Fractional distillation under reduced pressure is a common method for separating bromoacetones.[1] - Consider chromatography for small-scale purifications.
Reaction is Difficult to Initiate Insufficient acid catalysis.- Ensure the presence of a suitable acid catalyst to promote enolization.

Experimental Protocols

Hypothetical Synthesis of this compound (Adapted from Dichloroacetone and Dibromoacetone Syntheses)

This hypothetical protocol is based on general methods for acetone halogenation and would require significant optimization.

Reaction Setup:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add acetone and a suitable acid catalyst (e.g., a mixture of hydrochloric and hydrobromic acid, or sequential addition).

  • The reaction mixture is stirred and the temperature is controlled, potentially at a low temperature to begin, followed by a gradual increase.

Halogenation:

  • A chlorinating agent (e.g., sulfuryl chloride or chlorine gas) is added dropwise or bubbled through the solution at a controlled rate.

  • Following the chlorination, bromine is added dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the desired reaction temperature and prevent the accumulation of unreacted bromine.[4][5]

Work-up and Purification:

  • After the reaction is complete (as determined by monitoring), the mixture is cooled in an ice bath.

  • The mixture is neutralized with a base such as a saturated solution of sodium carbonate.[1][6]

  • The organic layer is separated, and the aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with water and dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).[1][6]

  • The solvent is carefully removed under reduced pressure.

  • The crude product is then purified, likely by fractional distillation under reduced pressure, to separate the desired this compound from other halogenated byproducts.[1]

Data Presentation

Physical Properties of Related Dihaloacetones
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1-DichloroacetoneC₃H₄Cl₂O126.97120
1,3-DichloroacetoneC₃H₄Cl₂O126.97172-174
1,1-DibromoacetoneC₃H₄Br₂O215.8760-62 (at 12 mmHg)
1,3-DibromoacetoneC₃H₄Br₂O215.87220-225 (decomposes)

Visualizations

Logical Workflow for Troubleshooting Synthesis

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis analyze Analyze Product Mixture (GC/NMR) start->analyze low_yield Low Yield? analyze->low_yield isomers Mixture of Isomers? low_yield->isomers No check_conditions Check Reaction Conditions: - Temperature - Stirring - Reaction Time low_yield->check_conditions Yes over_halogenation Over-halogenation? isomers->over_halogenation No optimize_catalyst Optimize Catalyst/Solvent isomers->optimize_catalyst Yes adjust_stoichiometry Adjust Halogen Stoichiometry over_halogenation->adjust_stoichiometry Yes purify Purification Strategy: - Fractional Distillation - Chromatography over_halogenation->purify No check_conditions->start check_reagents Check Reagent Purity and Stoichiometry check_reagents->start optimize_catalyst->start adjust_stoichiometry->start end Optimized Product purify->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Conceptual Reaction Pathway

Reaction_Pathway Conceptual Reaction Pathway for this compound Acetone Acetone Enol Enol Intermediate Acetone->Enol H+ Chloroacetone Chloroacetone Enol->Chloroacetone + Cl+ Byproducts Other Halogenated Byproducts Enol->Byproducts + Br+ Dichloroacetone_isomer1 1,1-Dichloroacetone Chloroacetone->Dichloroacetone_isomer1 + Cl+ Dichloroacetone_isomer2 1,3-Dichloroacetone Chloroacetone->Dichloroacetone_isomer2 + Cl+ Chloroacetone->Byproducts + Br+ Target This compound Dichloroacetone_isomer1->Target + Br+ Dichloroacetone_isomer2->Byproducts + Br+ Target->Byproducts Further Halogenation

Caption: A simplified conceptual pathway illustrating potential reaction routes.

References

common side reactions with 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-1,1-dichloroacetone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack:

  • The Carbonyl Carbon: Like all ketones, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles.

  • The α-Carbon: The carbon atom bearing the three halogen atoms (one bromine and two chlorines) is highly electrophilic due to the strong electron-withdrawing inductive effect of the halogens, making it a prime target for SN2-type reactions.

Q2: What are the expected major side reactions when using this compound in the presence of a base?

A2: In the presence of a base, two major side reactions are anticipated: the Favorskii rearrangement and the Haloform reaction.

  • Favorskii Rearrangement: This is a classic reaction of α-halo ketones with a base. The reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base to yield a rearranged carboxylic acid derivative (acid, ester, or amide, depending on the base used).[1]

  • Haloform Reaction: Due to the presence of a methyl group adjacent to the carbonyl and three α-halogen atoms, the haloform reaction is a likely side pathway. This reaction involves the cleavage of the C-C bond between the carbonyl group and the tri-halogenated carbon, resulting in a carboxylate and a haloform (e.g., dibromochloromethane or bromodichloromethane).

Q3: Can I expect simple nucleophilic substitution at the α-carbon?

A3: While SN2-type displacement of the bromide ion (a good leaving group) by a nucleophile is a possible pathway, the high degree of halogenation at the α-carbon can lead to unexpected outcomes. Steric hindrance may be a factor, and competing reactions like the Favorskii rearrangement or elimination may dominate, especially under basic conditions.

Q4: Are there any known issues with the stability and storage of this compound?

Troubleshooting Guide

This guide addresses common problems that may be encountered during reactions involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product, formation of a complex mixture of byproducts. The reaction conditions (e.g., strong base, high temperature) are favoring side reactions like the Favorskii rearrangement or the Haloform reaction.- Use a non-nucleophilic, sterically hindered base if only deprotonation is desired. - If nucleophilic substitution is the goal, consider using milder reaction conditions (e.g., lower temperature, weaker base). - For reactions with amines or thiols, consider using a non-basic additive or a salt of the nucleophile to control the basicity of the reaction medium.
Formation of an unexpected carboxylic acid, ester, or amide derivative. The Favorskii rearrangement is likely the dominant reaction pathway.- To avoid this, consider protecting the ketone functionality if other transformations are desired. - Alternatively, if the rearranged product is of interest, optimize the reaction conditions (choice of base and solvent) to favor this pathway.
Formation of a carboxylate and a haloform. The Haloform reaction is occurring. This is especially prevalent with strong hydroxide bases.- Use a non-hydroxide base if the ketone moiety needs to be preserved. - If the goal is to synthesize the corresponding carboxylic acid, this pathway can be intentionally exploited, but be aware of the formation of mixed haloforms.
The product mixture contains multiple halogenated species. Halide exchange with other halide ions present in the reaction mixture (e.g., from salts or solvents) may be occurring.- Use solvents and reagents that are free of other halide ions. - If unavoidable, be prepared for a more challenging purification process.
Difficulty in purifying the desired product from the reaction mixture. The formation of multiple, structurally similar side products can make purification by standard methods like column chromatography challenging.- Consider derivatization of the desired product to alter its physical properties, facilitating separation. - Recrystallization may be an effective purification method if the desired product is a solid. - Preparative HPLC may be necessary for complex mixtures.

Signaling Pathways and Experimental Workflows

Favorskii Rearrangement Pathway

Favorskii_Rearrangement This compound This compound Enolate Enolate This compound->Enolate Base (e.g., OH-) Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Intramolecular SN2 Carboxylic Acid Derivative Carboxylic Acid Derivative Cyclopropanone Intermediate->Carboxylic Acid Derivative Nucleophilic Attack by Base & Ring Opening Haloform_Reaction This compound This compound Trihalomethyl Ketone Intermediate Trihalomethyl Ketone Intermediate This compound->Trihalomethyl Ketone Intermediate Base (e.g., OH-) (Proton Abstraction) Tetrahedral Intermediate Tetrahedral Intermediate Trihalomethyl Ketone Intermediate->Tetrahedral Intermediate Nucleophilic Attack by OH- Carboxylate Carboxylate Tetrahedral Intermediate->Carboxylate Cleavage Haloform Haloform Tetrahedral Intermediate->Haloform Cleavage

References

Technical Support Center: Improving the Yield of 1-Bromo-1,1-dichloroacetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct synthesis of 1-Bromo-1,1-dichloroacetone is not extensively documented in publicly available literature. This guide is therefore based on established principles and analogous syntheses of other halogenated acetones, such as 1,1-dibromoacetone and 1,1-dichloroacetone. The troubleshooting advice and protocols provided are intended to be a starting point for research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The main difficulty lies in controlling the regioselectivity and the degree of halogenation. The reaction of acetone with different halogenating agents can lead to a mixture of products, including mono-, di-, and tri-halogenated species, as well as various constitutional isomers.[1] Achieving a high yield of the desired this compound while minimizing these side products is the central challenge.

Q2: What is the general reaction mechanism for the halogenation of acetone?

Under acidic conditions, the halogenation of acetone proceeds via an enol intermediate. The rate-determining step is the acid-catalyzed enolization of the ketone. This enol then rapidly reacts with the halogenating agent.[1] The introduction of a halogen atom is electron-withdrawing, which can hinder the formation of the enol necessary for subsequent halogenations, complicating the reaction kinetics and selectivity.[1] In basic media, the reaction proceeds through an enolate intermediate, and successive halogenations are typically faster.[2][3]

Q3: What are the major potential side products in this synthesis?

The primary side products are likely to include:

  • Monohalogenated acetones: Bromoacetone and Chloroacetone from incomplete halogenation.

  • Other dihalogenated isomers: 1-Bromo-1,3-dichloroacetone, 1,1-dibromo-1-chloroacetone, etc.

  • Tri- and polyhalogenated acetones: Resulting from over-halogenation, especially with an excess of halogenating agents or harsh reaction conditions.[1]

  • Symmetrical dihalogenated acetones: 1,1-Dibromoacetone and 1,1-dichloroacetone.

An equilibration reaction, potentially catalyzed by the hydrogen halide byproduct (HBr or HCl), can interconvert these halogenated acetones, making it difficult to isolate a single, pure product.[1][4]

Q4: How can I monitor the progress of the reaction?

Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the consumption of starting materials and the formation of the desired product and byproducts. Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of the reaction progress.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound with significant amounts of monohalogenated acetone remaining.

Possible Cause Suggested Solution
Insufficient Halogenating Agent Ensure the stoichiometry of your brominating and chlorinating agents is correct. At least one molar equivalent of a bromine source and two of a chlorine source per mole of acetone are theoretically required.
Reaction Time Too Short Subsequent halogenations are often slower than the first.[1] Increase the reaction time and monitor the progress to ensure the consumption of monohalogenated intermediates.
Low Reaction Temperature While higher temperatures can lead to over-halogenation, a temperature that is too low may result in an incomplete reaction. Carefully optimize the reaction temperature.

Problem 2: The final product is a mixture of various halogenated acetone isomers.

Possible Cause Suggested Solution
Lack of Regioselectivity The choice of catalyst and solvent system can influence the enolization equilibrium and thus the regioselectivity.[1] Experiment with different acid catalysts or solvent systems. For mixed halogenations, the order of addition of the halogenating agents may be critical.
Isomerization Catalyzed by HBr/HCl The hydrogen halide byproduct can catalyze the isomerization between different halogenated acetones.[1][4] Consider methods to remove the hydrogen halide as it forms, such as sparging with an inert gas or performing the reaction in a solvent that minimizes its catalytic activity.

Problem 3: Significant formation of tri- and other polyhalogenated byproducts.

Possible Cause Suggested Solution
Excess of Halogenating Agent Carefully control the stoichiometry of the halogenating agents. A slow, dropwise addition can prevent localized areas of high concentration.
Reaction Temperature Too High High temperatures can accelerate all reaction pathways, including over-halogenation.[1] Maintain strict temperature control throughout the reaction.

Experimental Protocols

The following is a generalized protocol for the acid-catalyzed halogenation of acetone, which can be adapted for the synthesis of this compound. Caution: Halogenated acetones are lachrymatory and irritants. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Acetone

  • Appropriate brominating agent (e.g., Bromine)

  • Appropriate chlorinating agent (e.g., Chlorine gas or a precursor)

  • Glacial Acetic Acid

  • Water

  • Sodium Carbonate or Sodium Bicarbonate (for neutralization)

  • Anhydrous Calcium Chloride or Magnesium Sulfate (for drying)

  • Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge the flask with acetone, water, and glacial acetic acid.[5]

  • Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 65-70°C) with vigorous stirring.[1]

  • Halogen Addition: Carefully add the halogenating agents dropwise from the dropping funnel over a period of 1-2 hours. The order and rate of addition will need to be optimized for the desired product. It is critical to control the addition rate to prevent a buildup of unreacted halogens.[5]

  • Reaction Monitoring: Continue stirring after the addition is complete. Monitor the reaction by GC or TLC until the starting material and intermediates are consumed.

  • Work-up: Cool the reaction mixture in an ice bath and dilute it with cold water. Carefully neutralize the mixture with a solid base like sodium carbonate until the solution is neutral.[5]

  • Extraction: Separate the resulting organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers.

  • Drying and Purification: Dry the combined organic layers with an anhydrous drying agent. The crude product can then be purified by fractional distillation under reduced pressure.[5]

Data Presentation

Table 1: Physical Properties of Analogous Dihalogenated Acetones

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1,1-DichloroacetoneC₃H₄Cl₂O126.97120
1,3-DichloroacetoneC₃H₄Cl₂O126.97170-175
1,1-DibromoacetoneC₃H₄Br₂O215.87186.1
1,3-DibromoacetoneC₃H₄Br₂O215.8797-98 (at 21-22 mmHg)

Table 2: Spectroscopic Data for 1,1-Dibromoacetone and 1,1-Dichloroacetone

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm, predicted)Key IR Absorptions (cm⁻¹)
1,1-Dibromoacetone 2.54 (s, 3H, -CH₃), 5.78 (s, 1H, -CHBr₂)[6]~30-35 (-CH₃), ~40-45 (-CHBr₂), ~190-195 (C=O)[6]~1715 (C=O stretch), ~580-780 (C-Br stretch)[6]
1,1-Dichloroacetone ---

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Flask, Stirrer, Condenser) reagents Charge with Acetone, Water, and Acetic Acid setup->reagents heating Heat to Reaction Temperature reagents->heating addition Slow Addition of Halogenating Agents heating->addition monitoring Monitor by GC/TLC addition->monitoring quench Cool and Neutralize monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Fractional Distillation dry->purify product Pure this compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_issues Identify Primary Issue cluster_solutions_low_yield Low Yield Solutions cluster_solutions_isomers Isomer Solutions cluster_solutions_over_halogenation Over-halogenation Solutions start Low Yield or Impure Product low_yield Low Yield start->low_yield isomers Isomeric Mixture start->isomers over_halogenation Over-halogenation start->over_halogenation check_stoichiometry Check Stoichiometry low_yield->check_stoichiometry increase_time Increase Reaction Time low_yield->increase_time optimize_temp Optimize Temperature low_yield->optimize_temp change_catalyst Change Catalyst/Solvent isomers->change_catalyst remove_hx Remove HBr/HCl isomers->remove_hx control_addition Control Reagent Addition over_halogenation->control_addition lower_temp Lower Reaction Temperature over_halogenation->lower_temp

Caption: A troubleshooting guide for common issues in the synthesis of this compound.

References

troubleshooting failed reactions involving 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-1,1-dichloroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My reaction is not proceeding to completion, and I am recovering a significant amount of starting material. What are the possible causes?

A1: Incomplete conversion can be due to several factors:

  • Insufficient Base: For reactions like the Favorskii rearrangement, a stoichiometric or even an excess amount of base is often required to drive the reaction to completion. Ensure your base is fresh and accurately quantified.

  • Low Reaction Temperature: The reaction may have a significant activation energy. Consider increasing the temperature incrementally while monitoring for byproduct formation.

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent system. If solubility is an issue, consider a different solvent or a co-solvent system.

  • Deactivated Reagent: this compound can be susceptible to hydrolysis or decomposition, especially if exposed to moisture or stored improperly. Use a fresh or purified batch of the reagent.

Q2: I am observing the formation of multiple unexpected byproducts. What are the likely side reactions?

A2: The complex halogenation pattern of this compound can lead to several side reactions:

  • Haloform Reaction: In the presence of a strong base, trihalomethyl ketones can undergo the haloform reaction to produce a carboxylate and a haloform (e.g., bromoform or chloroform).

  • Direct Nucleophilic Substitution: Nucleophiles may directly substitute the bromine or one of the chlorine atoms without inducing a rearrangement. The relative leaving group ability (Br > Cl) suggests that bromide displacement is more likely.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ketone or the halo-substituents, leading to various decomposition products. It is crucial to use anhydrous conditions for most reactions.[1]

  • Elimination Reactions: Under certain basic conditions, elimination of HBr or HCl could occur, although this is less common for α,α,α-trihalo ketones.

Q3: My Favorskii rearrangement is giving a low yield of the expected rearranged product. How can I optimize this?

A3: Low yields in a Favorskii rearrangement can often be traced back to the stability of the cyclopropanone intermediate and the reaction conditions:

  • Base Selection: The choice of base is critical. Alkoxides (e.g., sodium methoxide, sodium ethoxide) are commonly used to generate esters.[2][3] The strength and steric bulk of the base can influence the reaction pathway.

  • Solvent Effects: The solvent can influence the reaction mechanism. Aprotic solvents may favor the formation of the cyclopropanone intermediate.[4]

  • Temperature Control: The initial deprotonation and cyclization are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions. The subsequent rearrangement may require heating.[2][5]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

Q4: How should I handle and store this compound?

A4: this compound is expected to be a hazardous chemical. While specific data for this compound is limited, related α-halo ketones are known irritants and lachrymators.

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent decomposition, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary

The following table presents data for a Perkow reaction involving a related dihaloacetone, 1,1-dibromoacetone, which serves as an illustrative example of the type of quantitative data that should be recorded for reactions with this compound.

Reactant 1Reactant 2ProductSolventTemperature (°C)Time (h)Yield (%)Reference
1,1-DibromoacetoneTriethyl phosphiteDiethyl 1-bromo-2-propen-2-yl phosphateBenzene80485[6]

Key Experimental Protocols

Detailed Protocol: Favorskii-Type Rearrangement to an α,β-Unsaturated Ester

This protocol is adapted from established procedures for the Favorskii rearrangement of α,α'-dihalo ketones and should be optimized for your specific system.[3][5]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol

  • Sodium metal (2.2 eq)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Cannula or dropping funnel

  • Ice-water bath and oil bath

Procedure:

  • Preparation of Sodium Methoxide: Under an inert atmosphere, carefully add sodium metal (2.2 eq) in small portions to anhydrous methanol at 0 °C in a flame-dried flask. Stir until all the sodium has reacted to form a clear solution of sodium methoxide.

  • Reaction Setup: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Cool the sodium methoxide solution to 0 °C and add the solution of this compound dropwise via cannula.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (e.g., 55 °C) and maintain for 4-8 hours.[2][3] Monitor the reaction by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualized Workflows and Pathways

Troubleshooting Failed Reactions Involving this compound

G Troubleshooting Workflow for Failed Reactions start Reaction Failure: Low/No Product check_reagents 1. Check Reagents & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions analyze_byproducts 3. Analyze Byproducts start->analyze_byproducts reagent_purity Impure/Decomposed Starting Material? check_reagents->reagent_purity Purity stoichiometry_issue Incorrect Stoichiometry (e.g., insufficient base)? check_reagents->stoichiometry_issue Amount temp_issue Temperature Too Low/High? check_conditions->temp_issue Temp time_issue Reaction Time Insufficient? check_conditions->time_issue Time solvent_issue Solubility/Solvent Issue? check_conditions->solvent_issue Solvent hydrolysis_product Hydrolysis Products Detected? analyze_byproducts->hydrolysis_product substitution_product Direct Substitution Product Detected? analyze_byproducts->substitution_product purify_reagent Solution: Purify/Use Fresh Reagents reagent_purity->purify_reagent Yes adjust_stoichiometry Solution: Adjust Stoichiometry stoichiometry_issue->adjust_stoichiometry Yes optimize_temp Solution: Optimize Temperature temp_issue->optimize_temp Yes increase_time Solution: Increase Reaction Time & Monitor time_issue->increase_time Yes change_solvent Solution: Change Solvent System solvent_issue->change_solvent Yes use_anhydrous Solution: Use Anhydrous Conditions hydrolysis_product->use_anhydrous Yes modify_conditions Solution: Modify Conditions to Favor Rearrangement substitution_product->modify_conditions Yes

Caption: Troubleshooting workflow for failed reactions.

Conceptual Signaling Pathway: Favorskii Rearrangement

G Favorskii Rearrangement of this compound start This compound enolate Enolate Intermediate start->enolate - H⁺ base Base (e.g., MeO⁻) base->start + cyclopropanone Cyclopropanone Intermediate (Strained) enolate->cyclopropanone Intramolecular Nucleophilic Attack (- Br⁻) tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral nucleophile Nucleophile (e.g., MeO⁻) nucleophile->cyclopropanone Nucleophilic Attack rearranged Rearranged Carbanion tetrahedral->rearranged Ring Opening (- Cl⁻) product α,β-Unsaturated Ester (Final Product) rearranged->product + H⁺ (from solvent)

Caption: Conceptual pathway for the Favorskii rearrangement.

References

stability issues of 1-Bromo-1,1-dichloroacetone under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Bromo-1,1-dichloroacetone under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a reactive α-haloketone susceptible to degradation under several conditions. The primary stability concerns include:

  • Reaction with Nucleophiles: Due to the presence of three halogen atoms on the α-carbon, the carbonyl group is highly electrophilic and the halogens are good leaving groups, making the compound very reactive towards nucleophiles.

  • Base-Induced Decomposition: In the presence of bases, this compound can undergo decomposition and rearrangement reactions, such as the Favorskii rearrangement, leading to the formation of undesired byproducts.[1][2]

  • Hydrolysis: The compound can react with water, leading to hydrolysis. This process is expected to be more rapid at higher temperatures and under basic conditions.

  • Thermal Decomposition: Although specific data for this compound is limited, α-haloketones can be thermally labile. Heating can lead to the elimination of HBr or HCl and the formation of various decomposition products.

Q2: What are the known incompatible reagents and conditions for this compound?

A2: Based on the reactivity of α-haloketones and available safety data, the following should be avoided or used with caution:

  • Strong Bases: Reagents such as hydroxides, alkoxides, and amines can induce rapid decomposition and rearrangement.[1][2]

  • Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.

  • Reducing Agents: Can cause dehalogenation.

  • Elevated Temperatures: Can accelerate decomposition pathways.

  • Aqueous basic conditions: Promotes hydrolysis and other base-catalyzed reactions.

Q3: How should this compound be properly stored?

A3: To ensure the stability and integrity of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at -20°C for long-term stability (up to 3 years for the powder form). For solutions in solvent, storage at -80°C is recommended for up to one year.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture.

  • Container: Use a tightly sealed, light-resistant container.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions involving this compound.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction with this compound is giving a low yield or no desired product. What could be the cause?

Answer: Low or no yield can be attributed to several factors related to the stability of this compound. Consider the following troubleshooting steps:

  • Check for Decomposition of the Starting Material:

    • Visual Inspection: Has the this compound changed color or consistency?

    • Analytical Verification: Analyze the starting material by GC-MS or NMR to confirm its purity and integrity before use.

  • Evaluate Reaction Conditions:

    • Temperature: Was the reaction performed at an elevated temperature? If so, consider running the reaction at a lower temperature to minimize thermal decomposition.

    • Presence of Nucleophiles/Bases: Are there any nucleophilic or basic species in the reaction mixture, even in catalytic amounts? These can degrade the starting material. If a base is required, consider using a weaker, non-nucleophilic base and adding it slowly at a low temperature.

    • Solvent Choice: Polar aprotic solvents are generally suitable for reactions with α-haloketones. However, ensure the solvent is dry and deoxygenated, as residual water or impurities can cause degradation.

Issue 2: Formation of Unexpected Byproducts

Question: My reaction is producing significant amounts of unexpected byproducts. How can I identify and minimize them?

Answer: The formation of byproducts is often a sign of this compound instability.

  • Identify the Byproducts:

    • Use analytical techniques such as GC-MS, LC-MS, and NMR to identify the structures of the major byproducts. Common byproducts can arise from:

      • Favorskii Rearrangement: If a base is present, look for carboxylic acid derivatives (acids, esters, or amides depending on the nucleophile).[1][2]

      • Hydrolysis Products: In the presence of water, look for the corresponding α-hydroxy- or α,α-dihydroxy-ketone derivatives.

      • Elimination Products: Look for α,β-unsaturated ketone species resulting from the elimination of HBr or HCl.

  • Minimize Byproduct Formation:

    • Control Stoichiometry and Addition Rate: Add the nucleophile or base slowly and at a controlled temperature to minimize localized high concentrations that can promote side reactions.

    • Use a Scavenger: If the reaction generates an acid (e.g., HBr), consider using a non-nucleophilic acid scavenger to prevent acid-catalyzed decomposition.

    • Modify the Substrate: If possible, protecting groups on other functionalities of your reactants might prevent unintended reactions with this compound.

Quantitative Data on Stability

While specific kinetic data for the decomposition of this compound is not extensively available in the literature, data from its analog, 1,1-dichloroacetone, provides valuable insights into its stability in aqueous environments.

CompoundConditionRate Constant (k)Half-life (t½)Reference
1,1-DichloroacetoneFortified Drinking Water, 21°C0.022 hr⁻¹32 hours[4][5]
1,1-DichloroacetoneFortified Drinking Water, 30°C0.071 hr⁻¹10 hours[4][5]
1,1-DichloroacetoneUltrapure Water, 30°C0.010 hr⁻¹69 hours[4][5]

Table 1: Decomposition rates of 1,1-dichloroacetone in aqueous solutions.[4][5]

This data suggests that the stability of halogenated acetones like this compound is significantly affected by temperature and the presence of other species in the solution. The faster decomposition in fortified drinking water compared to ultrapure water indicates that other components in the mixture can catalyze the degradation process.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound in a Reaction Mixture

This protocol outlines a general method for determining the stability of this compound under specific reaction conditions using HPLC or GC analysis.

Materials:

  • This compound

  • Reaction solvent (e.g., acetonitrile, THF, dichloromethane)

  • Internal standard (a stable compound that does not react under the reaction conditions and is easily detectable by the chosen analytical method)

  • HPLC or GC instrument with a suitable detector (e.g., UV for HPLC, MS for GC)

  • Thermostatted reaction vessel

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen reaction solvent. Also, prepare a stock solution of the internal standard.

  • Set up the Reaction: In a thermostatted reaction vessel, combine the solvent and any other reagents (excluding the component that initiates the reaction, if applicable). Add a known amount of the internal standard.

  • Initiate the Experiment: Add a known amount of the this compound stock solution to the reaction vessel to start the experiment.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching (if necessary): Immediately quench the reaction in the aliquot to stop any further degradation. This can be done by rapid cooling or by adding a quenching agent that neutralizes a reactive species.

  • Analysis: Analyze the quenched aliquots by HPLC or GC.

  • Data Analysis: Determine the concentration of this compound at each time point by comparing its peak area to that of the internal standard. Plot the concentration of this compound versus time to determine the rate of decomposition.

Visual Troubleshooting Guides

Logical Workflow for Troubleshooting Low Reaction Yield

low_yield_troubleshooting start Low or No Yield check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Material sm_ok->purify_sm No check_conditions Evaluate Reaction Conditions sm_ok->check_conditions Yes purify_sm->check_sm temp_high Temperature Too High? check_conditions->temp_high lower_temp Lower Reaction Temperature temp_high->lower_temp Yes base_present Base/Nucleophile Present? temp_high->base_present No end_good Problem Resolved lower_temp->end_good modify_base Use Weaker Base / Slow Addition base_present->modify_base Yes solvent_issue Solvent Purity/Type Issue? base_present->solvent_issue No modify_base->end_good change_solvent Use Dry, Aprotic Solvent solvent_issue->change_solvent Yes end_bad Further Investigation Needed solvent_issue->end_bad No change_solvent->end_good

A decision tree for troubleshooting low reaction yields.

Signaling Pathway for Base-Induced Decomposition (Favorskii Rearrangement)

favorskii_rearrangement start This compound + Base (e.g., RO⁻) enolate Enolate Formation start->enolate Deprotonation cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophilic_attack Nucleophilic Attack by Base cyclopropanone->nucleophilic_attack ring_opening Ring Opening nucleophilic_attack->ring_opening product Carboxylic Acid Derivative (e.g., Ester) ring_opening->product Protonation

The Favorskii rearrangement pathway for α-haloketones.

References

Technical Support Center: Purification of 1-Bromo-1,1-dichloroacetone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-1,1-dichloroacetone and its derivatives. The information provided is designed to address common challenges encountered during the purification of these reactive compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound and its derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of the desired product after purification. Thermal Decomposition: The compound may be unstable at the temperatures used for distillation.- Use vacuum distillation: Lowering the pressure will reduce the boiling point and minimize thermal degradation.- Short path distillation: This technique minimizes the time the compound is exposed to high temperatures.- Avoid prolonged heating: Monitor the distillation closely and do not heat for longer than necessary.
Decomposition on silica gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.- Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use.- Use alternative stationary phases: Consider using alumina (neutral or basic) or other less acidic supports for chromatography.
Hydrolysis: The compound may be sensitive to water, leading to decomposition during aqueous workups or on exposure to atmospheric moisture.- Perform workups under anhydrous conditions: Use dried solvents and avoid contact with water.- Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Product is discolored (yellow or brown). Presence of impurities: Trace amounts of bromine or other colored byproducts from the synthesis may be present.- Wash with a reducing agent: A dilute solution of sodium bisulfite can be used to remove residual bromine.- Activated charcoal treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly, and filter.[1]
Decomposition: The discoloration may be a sign of product degradation.- Re-purify under milder conditions: Use the gentle purification techniques mentioned above (vacuum distillation, chromatography on deactivated silica).- Check storage conditions: Ensure the product is stored at a low temperature, protected from light, and under an inert atmosphere.
Co-elution of impurities during column chromatography. Similar polarity of impurities: Impurities such as isomers (e.g., 1-Bromo-1,3-dichloroacetone) or other halogenated acetones may have similar polarities to the desired product.- Optimize the solvent system: Use a solvent system with a different selectivity. A gradient elution may be necessary to achieve better separation.- Consider a different chromatographic technique: High-performance liquid chromatography (HPLC) may provide better resolution.
The compound solidifies in the distillation condenser. High melting point: The compound may have a melting point above the temperature of the cooling water in the condenser.- Use a condenser with a wider bore. - Warm the condenser: Circulate warm water through the condenser to prevent solidification.- Use an air condenser for distillation. [2]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound derivatives?

A1: The primary challenges include thermal instability, sensitivity to moisture and acidic conditions, and the presence of closely related impurities from the synthesis, such as isomers and other halogenated acetones.[3][4][5] These compounds can decompose at elevated temperatures, making standard distillation difficult. Their reactivity also makes them susceptible to degradation on common purification media like silica gel.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities may include:

  • Isomers: Such as 1-Bromo-1,3-dichloroacetone.

  • Other halogenated acetones: Including dichloroacetone, dibromoacetone, and trichloroacetone derivatives, which can form during the synthesis.[3][5]

  • Unreacted starting materials and reagents.

  • Colored impurities: Trace amounts of bromine.

Q3: What is the recommended method for purifying this compound?

A3: The choice of purification method depends on the scale and the nature of the impurities.

  • For thermally stable derivatives: Vacuum distillation is often effective.

  • For thermally sensitive derivatives: Column chromatography on deactivated silica or neutral alumina is a good option.

  • For crystalline solids: Recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3][5][6]

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.

  • Melting Point Analysis: For crystalline solids, a sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for thermally stable this compound derivatives.

  • Setup: Assemble a vacuum distillation apparatus, preferably with a short path to minimize the surface area and time the compound is heated.

  • Drying: Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

  • Procedure: a. Place the crude product in the distillation flask. b. Slowly apply vacuum to the system. c. Gradually heat the distillation flask in a heating mantle or oil bath. d. Collect the fraction that distills at the expected boiling point under the applied pressure. e. Monitor the temperature closely to avoid overheating and decomposition.

  • Storage: Store the purified product under an inert atmosphere at a low temperature.

Protocol 2: Column Chromatography on Deactivated Silica Gel

This method is recommended for thermally sensitive compounds or for removing impurities with similar boiling points.

  • Deactivation of Silica Gel: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Add 1-2% triethylamine (relative to the weight of the silica gel). c. Stir the slurry for 30 minutes, then pack the column as usual.

  • Column Packing: Pack the column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient), starting with a low polarity and gradually increasing it.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 3: Recrystallization

For solid derivatives, recrystallization can be a very effective purification technique.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.[7]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, heat briefly, and perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield of crystals.[7]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical Properties of Halogenated Acetones

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1,1-DichloroacetoneC₃H₄Cl₂O126.97117-118[8]N/A
1,3-DichloroacetoneC₃H₄Cl₂O126.97173[6]45[6]
BromoacetoneC₃H₅BrO136.98137-36.5
1,3-DibromoacetoneC₃H₄Br₂O215.87N/A26-28

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives crude_product Crude Product is_solid Is the product a solid? crude_product->is_solid is_thermally_stable Is the product thermally stable? is_solid->is_thermally_stable No (or liquid) recrystallization Recrystallization is_solid->recrystallization Yes vacuum_distillation Vacuum Distillation is_thermally_stable->vacuum_distillation Yes chromatography Column Chromatography (Deactivated Silica/Alumina) is_thermally_stable->chromatography No pure_product Pure Product recrystallization->pure_product vacuum_distillation->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Troubleshooting_Flowchart Troubleshooting Low Product Recovery start Low Product Recovery check_method Purification Method? start->check_method distillation Distillation check_method->distillation Distillation chromatography Chromatography check_method->chromatography Chromatography workup Aqueous Workup check_method->workup Workup check_temp High Temperature? distillation->check_temp check_silica Standard Silica Gel? chromatography->check_silica check_water Moisture Present? workup->check_water use_vacuum Action: Use Vacuum Distillation or Short Path Distillation check_temp->use_vacuum Yes deactivate_silica Action: Use Deactivated Silica or Alumina check_silica->deactivate_silica Yes anhydrous_conditions Action: Use Anhydrous Solvents and Inert Atmosphere check_water->anhydrous_conditions Yes

Caption: Flowchart for troubleshooting low recovery issues.

References

preventing byproduct formation in 1-Bromo-1,1-dichloroacetone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Bromo-1,1-dichloroacetone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help prevent the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The main difficulty lies in controlling the selectivity of the halogenation process. The reaction can lead to a mixture of several byproducts, including under-halogenated species (e.g., 1,1-dichloroacetone, bromoacetone), over-halogenated products (e.g., dibromo-dichloroacetone), and other mixed-halogenated isomers. Achieving a high yield of the desired this compound while minimizing these side products is the central challenge.

Q2: What is the most likely synthetic route to this compound?

A plausible and common laboratory-scale synthesis involves the selective bromination of 1,1-dichloroacetone under acidic conditions. This approach aims to introduce a single bromine atom onto the carbon already bearing two chlorine atoms.

Q3: What are the major anticipated byproducts in the synthesis of this compound via bromination of 1,1-dichloroacetone?

The primary byproducts include:

  • Unreacted 1,1-dichloroacetone: This can result from incomplete reaction due to insufficient bromine, low reaction temperature, or short reaction time.

  • Over-brominated species (e.g., 1,1-dibromo-1,1-dichloroacetone): Formation of these byproducts is favored by an excess of bromine or prolonged reaction times at elevated temperatures.

  • Other mixed halogenated acetones: Depending on the reaction conditions, minor amounts of other isomers could potentially form, though the directing effects of the existing halogens make this less likely.

Q4: How can I monitor the progress of the reaction to avoid byproduct formation?

Regular monitoring of the reaction mixture is crucial. The following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, allowing for the quantification of starting material, product, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of the product, providing structural information about the compounds present.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound with significant unreacted 1,1-dichloroacetone. 1. Insufficient bromine. 2. Reaction time is too short. 3. Low reaction temperature.1. Ensure the stoichiometry is correct, with at least one molar equivalent of bromine per mole of 1,1-dichloroacetone. 2. Increase the reaction time and monitor progress using GC-MS or NMR. 3. Gradually increase the reaction temperature while carefully monitoring for the formation of over-brominated byproducts.
Significant formation of over-brominated byproducts. 1. Excess bromine used. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use a stoichiometric amount of bromine or a slight excess, and add it dropwise to the reaction mixture. 2. Maintain strict temperature control throughout the reaction. 3. Monitor the reaction closely and quench it once the starting material is consumed to an acceptable level.
Difficulty in purifying the final product. 1. Boiling points of the product and byproducts are very close. 2. Thermal decomposition of the product during distillation.1. Utilize fractional distillation under reduced pressure to enhance separation. 2. Consider alternative purification methods such as column chromatography on silica gel. 3. Ensure the distillation apparatus is efficient and the vacuum is stable to minimize the time the product is exposed to high temperatures.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a representative acid-catalyzed bromination of 1,1-dichloroacetone.

Materials:

  • 1,1-Dichloroacetone

  • Bromine

  • Glacial Acetic Acid (as solvent and catalyst)

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1,1-dichloroacetone in glacial acetic acid.

  • Bromine Addition: Slowly add a stoichiometric amount of bromine via the dropping funnel to the stirred solution at room temperature. The addition should be controlled to maintain the reaction temperature and prevent a buildup of unreacted bromine.

  • Reaction Monitoring: After the addition is complete, continue stirring and monitor the reaction progress by taking small aliquots for GC-MS analysis.

  • Workup: Once the desired conversion is achieved, cool the reaction mixture and quench the excess bromine by adding a saturated solution of sodium bisulfite until the red-brown color disappears.

  • Neutralization and Extraction: Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Reaction Workflow

G Workflow for this compound Synthesis A Reaction Setup (1,1-dichloroacetone in Acetic Acid) B Slow Addition of Bromine A->B C Reaction Monitoring (GC-MS) B->C D Quenching (Sodium Bisulfite) C->D E Neutralization & Extraction (Sodium Bicarbonate & Dichloromethane) D->E F Drying & Solvent Removal E->F G Purification (Fractional Distillation) F->G G Troubleshooting Byproduct Formation Start Analyze Product Mixture (e.g., GC-MS) High_Unreacted High % of Unreacted 1,1-Dichloroacetone? Start->High_Unreacted High_Overbrominated High % of Over-brominated Byproducts? High_Unreacted->High_Overbrominated No Solution_Unreacted Increase Reaction Time Increase Temperature Check Stoichiometry High_Unreacted->Solution_Unreacted Yes Solution_Overbrominated Decrease Temperature Control Bromine Addition Rate Reduce Reaction Time High_Overbrominated->Solution_Overbrominated Yes End Optimized Product Yield High_Overbrominated->End No Solution_Unreacted->End Solution_Overbrominated->End

Technical Support Center: Catalyst Selection and Optimization for 1-Bromo-1,1-dichloroacetone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Bromo-1,1-dichloroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting common issues. The information provided is based on established principles for α-haloketones and gem-dihalo ketones, as literature specifically detailing the reactions of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary reactive sites of this compound?

This compound has two primary reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the three halogen atoms. The carbon-halogen bonds are activated towards nucleophilic substitution by the adjacent carbonyl group. Due to the better leaving group ability of bromide compared to chloride, initial nucleophilic attack is most likely to displace the bromide ion.

Q2: What are the common types of reactions for α-haloketones like this compound?

Common reactions include nucleophilic substitution (SN2), Favorskii rearrangement, Perkow reaction (with phosphites), and reduction of the carbonyl group.[1][2] The presence of three halogens on the α-carbon makes this substrate particularly interesting for these transformations.

Q3: What are the major challenges in working with this compound?

The primary challenges include controlling selectivity in nucleophilic substitution, preventing side reactions, and managing the reactivity of the substrate. The presence of multiple leaving groups (one bromide and two chlorides) can lead to a mixture of products if the reaction conditions are not carefully controlled. Additionally, strong bases can induce complex rearrangements or elimination reactions.[2]

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Possible Cause Suggested Solution
Poor Nucleophile Reactivity Select a softer, less basic nucleophile to favor the SN2 pathway and minimize side reactions.[2] Consider using phase-transfer catalysis to enhance the nucleophilicity of the reagent.
Steric Hindrance If the nucleophile is bulky, steric hindrance may slow down the reaction. Consider using a less hindered nucleophile or increasing the reaction temperature.
Catalyst Inefficiency For catalyzed reactions, screen a variety of catalysts (e.g., Lewis acids, phase-transfer catalysts) to identify the most effective one. Optimize catalyst loading and ensure it is not being poisoned by impurities.
Reaction Conditions Optimize solvent, temperature, and reaction time. Aprotic polar solvents like DMF or acetonitrile are often suitable for SN2 reactions.
Issue 2: Formation of Multiple Products in Nucleophilic Substitution
Possible Cause Suggested Solution
Lack of Selectivity To selectively substitute the bromine, use milder reaction conditions (e.g., lower temperature) and a less reactive nucleophile. The C-Br bond is generally more labile than the C-Cl bond.
Over-reaction If multiple substitutions are occurring, reduce the stoichiometry of the nucleophile and shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or GC-MS.
Side Reactions Strong bases can promote the Favorskii rearrangement or elimination. Use non-basic or weakly basic nucleophiles to favor direct substitution.[1]
Issue 3: Low Enantioselectivity in Asymmetric Carbonyl Reduction
Possible Cause Suggested Solution
Suboptimal Catalyst Screen a range of chiral catalysts and ligands. For asymmetric transfer hydrogenation, ruthenium-based catalysts are often effective.[3]
Incorrect Catalyst/Substrate Matching The steric and electronic properties of the substrate and catalyst must be well-matched. Consider both (R,R)- and (S,S)-configured catalysts to find the optimal enantioselectivity.[3]
Solvent Effects The solvent can significantly influence the stereochemical outcome. Screen a variety of aprotic and protic solvents.
Temperature Control Lowering the reaction temperature can often improve enantioselectivity.

Data Presentation

Table 1: Representative Catalyst Systems for Asymmetric Transfer Hydrogenation of Prochiral Ketones

Catalyst/Ligand SystemSubstrate TypeSolventTemp (°C)ee (%)
(R,R)-TsDPEN-Ru(II)Aryl KetonesFormic acid/Triethylamine28>95
Chiral β-Diamines/BoraneProchiral KetonesTHF25up to 92[4]
Diazaborolidine CatalystsProchiral KetonesTHF25High

Note: This data is for representative prochiral ketones and serves as a starting point for optimization with this compound.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (Inferred)
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, acetonitrile).

  • Reagent Addition: Add the nucleophile (1.0-1.2 eq) dropwise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Allow the reaction to stir at the selected temperature. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Representative Asymmetric Transfer Hydrogenation (Inferred)
  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, prepare the chiral catalyst by reacting the metal precursor (e.g., [RuCl2(p-cymene)]2) with the chiral ligand (e.g., (R,R)-TsDPEN) in a suitable solvent.

  • Reaction Setup: In a separate flask, dissolve this compound in the chosen solvent.

  • Hydrogen Source: Add the hydrogen source, typically a mixture of formic acid and triethylamine (5:2 ratio).

  • Catalysis: Add the prepared catalyst solution to the reaction mixture.

  • Reaction: Stir the reaction at the desired temperature and monitor its progress.

  • Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to remove the catalyst and salts. Extract the product and purify by standard methods.

Visualizations

experimental_workflow General Experimental Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent start->setup reagent_add Reagent Addition: - Controlled Temperature - Dropwise setup->reagent_add reaction Reaction Monitoring: - TLC/GC-MS reagent_add->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification: - Chromatography - Distillation - Recrystallization extraction->purification product Final Product purification->product

Caption: General experimental workflow for reactions with this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst optimize_reagents Use Fresh Reagents Adjust Stoichiometry check_reagents->optimize_reagents Impurity or Stoichiometry Issue optimize_conditions Optimize Temperature & Time Screen Solvents check_conditions->optimize_conditions Suboptimal Conditions optimize_catalyst Screen Catalysts Optimize Loading check_catalyst->optimize_catalyst Catalyst Deactivation/Inefficiency end Successful Reaction optimize_reagents->end Improved Yield optimize_conditions->end Improved Yield optimize_catalyst->end Improved Yield

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Reactivity of 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromo-1,1-dichloroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and reactivity of this compound in various solvent systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the use of this compound in chemical synthesis.

FAQ 1: What are the primary reaction pathways for this compound?

This compound is an α-haloketone, a class of compounds known for their high reactivity as alkylating agents.[1] The primary reaction pathways include:

  • Nucleophilic Substitution (SN2): This is a common pathway where a nucleophile displaces one of the halogen atoms. Due to the relative bond strengths (C-Br < C-Cl), the bromide is the better leaving group and will be preferentially displaced.

  • Elimination Reactions (E2): In the presence of a strong, sterically hindered base, an elimination reaction can occur to form a halogenated α,β-unsaturated ketone.

  • Favorskii Rearrangement: With a base such as a hydroxide or alkoxide, this compound can undergo a Favorskii rearrangement to yield a carboxylic acid derivative.[2][3][4]

FAQ 2: How does solvent choice impact the reactivity of this compound?

The choice of solvent is critical in directing the reaction towards a desired pathway. Solvent polarity and proticity are the key factors to consider.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents are generally preferred for SN2 reactions. They can solvate cations while leaving the nucleophile relatively "bare" and more reactive.[5] Acetone is a classic solvent for the Finkelstein reaction, which exchanges one halogen for another.[6]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding. While they can be used for SN2 reactions, they may slow down the reaction rate compared to polar aprotic solvents by solvating the nucleophile.[5] They are more likely to favor SN1-type reactions, although these are less common for α-haloketones. In the presence of a base, these solvents can also participate in solvolysis reactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are generally slower due to the poor solubility of many nucleophiles. However, they can be useful in specific cases, for example, to suppress side reactions.

Troubleshooting: Low Yield in Nucleophilic Substitution Reactions

Issue: You are observing low yields of the desired substitution product.

Possible Causes and Solutions:

CauseSuggested Solution
Poor Nucleophile Reactivity Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile, consider deprotonating it with a suitable non-nucleophilic base prior to the reaction.
Incorrect Solvent Choice For SN2 reactions, switch to a polar aprotic solvent like acetone or DMF to enhance nucleophilicity.
Competing Elimination Reaction If using a basic nucleophile, consider a less sterically hindered nucleophile or lower the reaction temperature. Using a non-basic nucleophile if possible can also prevent elimination.
Favorskii Rearrangement Side Reaction If your reaction conditions are basic, the Favorskii rearrangement may be a competing pathway.[2][3] Consider using a non-basic nucleophile or protecting the ketone functionality if feasible.
Leaving Group Issues While bromide is a good leaving group, ensure your reaction conditions are suitable for its departure. In some cases, the addition of a Lewis acid may be necessary to activate the substrate, though this can also promote other side reactions.
Troubleshooting: Unexpected Product Formation

Issue: You have isolated a product that is not the expected substitution or elimination product.

Possible Cause and Solution:

  • Favorskii Rearrangement: If you are using a base like sodium hydroxide or sodium methoxide, you have likely induced a Favorskii rearrangement.[2][3][4] The expected product would be a derivative of 1,1-dichloroacrylic acid. To avoid this, use a non-basic nucleophile or a weaker, non-alkoxide base.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table provides a qualitative and comparative summary of expected solvent effects on its primary reaction pathways based on the general reactivity of α-haloketones.

Reaction PathwaySolvent TypeExpected ReactivityRationale
SN2 Polar Aprotic (Acetone, DMF, DMSO)High Solvates the counter-ion of the nucleophile, increasing its reactivity.[5]
Polar Protic (Ethanol, Methanol, Water)Moderate Solvates both the nucleophile and the leaving group, potentially slowing the reaction.[5]
Nonpolar (Hexane, Toluene)Low Poor solubility of most nucleophiles.
E2 Polar Aprotic with a strong, hindered baseHigh Favored by strong bases in solvents that do not promote solvolysis.
Favorskii Rearrangement Polar Protic (with alkoxide or hydroxide)High The base abstracts an α-proton, initiating the rearrangement.[2][3]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving α-haloketones. Note: These are starting points and may require optimization for this compound.

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

Objective: To substitute the bromo group of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium iodide, sodium azide, a secondary amine)

  • Anhydrous polar aprotic solvent (e.g., acetone, DMF)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous polar aprotic solvent.

  • With stirring, add a solution of this compound in the same solvent dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • If the reaction is slow, it may be gently heated. The optimal temperature will depend on the specific nucleophile and solvent.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: General Procedure for Favorskii Rearrangement

Objective: To induce the Favorskii rearrangement of this compound to form a carboxylic acid derivative.

Materials:

  • This compound

  • Base (e.g., sodium hydroxide, sodium methoxide)

  • Solvent (e.g., water, methanol, ethanol)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the base in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add this compound to the basic solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylate.

  • Extract the carboxylic acid product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualizations

The following diagrams illustrate the key reaction pathways discussed.

SN2_Reaction substrate This compound transition_state [Nu---C(Br)(Cl)₂C(O)CH₃]⁻ substrate->transition_state nucleophile Nu⁻ nucleophile->transition_state product Substituted Product transition_state->product leaving_group Br⁻ transition_state->leaving_group E2_Reaction substrate This compound product α,β-Unsaturated Ketone substrate->product Elimination byproduct2 Br⁻ substrate->byproduct2 base Base⁻ base->substrate Abstracts α'-proton byproduct1 H-Base base->byproduct1 Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate + Base⁻ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Br⁻ adduct Tetrahedral Adduct cyclopropanone->adduct + Base⁻ carbanion Ring-Opened Carbanion adduct->carbanion Ring Opening product Carboxylate Product carbanion->product Protonation

References

managing the lachrymatory effects of 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicological data for 1-Bromo-1,1-dichloroacetone are limited. The following guidance is based on the properties of structurally similar and well-documented lachrymatory α-halogenated ketones, such as bromoacetone and dichloroacetone. It is imperative to handle this compound with extreme caution, assuming it possesses a high degree of toxicity and irritancy.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A: Based on its chemical structure, this compound is expected to be a potent lachrymator, causing severe irritation and tearing upon exposure to the eyes.[1] It is also predicted to be a strong irritant to the skin and respiratory tract.[2] Inhalation of vapors can lead to respiratory distress, and skin contact may cause burns.[1][3] Due to its reactivity as an α-haloketone, it is considered a hazardous compound that can react with biological molecules, leading to cellular damage.[2]

Q2: What immediate actions should I take in case of accidental exposure?

A: Immediate and decisive action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of lukewarm water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[3][4]

  • Skin Contact: Remove all contaminated clothing and shoes at once.[4] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A: A comprehensive PPE strategy is essential to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[4]

  • Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A chemically resistant lab coat or apron is required. For larger quantities or in situations with a higher risk of splashing, a full chemical suit may be necessary.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood with a high flow rate. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

Q4: How should I properly store this compound?

A: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[4] It is advisable to store it in a refrigerator designated for chemical storage.

Q5: What is the appropriate procedure for disposing of waste containing this compound?

A: All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with all local, state, and federal regulations. Do not pour it down the drain.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Mild eye or throat irritation detected in the lab. Inadequate ventilation or minor vapor escape from the experimental setup.Immediately cease work and evacuate the area. Allow the fume hood to clear any residual vapors. Re-evaluate the experimental setup for any potential leaks. Ensure the fume hood sash is at the appropriate height.
A small spill occurs within the fume hood. Accidental dropping of a container or a leak from the apparatus.Keep the fume hood running. Neutralize the spill with a suitable agent like sodium bicarbonate or a commercial spill kit for halogenated compounds. Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Clean the affected area thoroughly.
Visible degradation or discoloration of the compound. Improper storage, exposure to light, or contamination.Do not use the degraded compound. Dispose of it as hazardous waste. Review storage conditions to ensure they meet the recommended guidelines.
Strong, pungent odor detected upon opening the container. The compound is highly volatile and has a strong odor.[1]This is characteristic of many lachrymators. Ensure the container is opened and all subsequent work is performed deep within a certified chemical fume hood to prevent vapor exposure.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes relevant information for structurally similar compounds to provide a conservative basis for risk assessment.

Property Bromoacetone 1,3-Dichloroacetone 1,1-Dichloroacetone
Molecular Formula C₃H₅BrOC₃H₄Cl₂OC₃H₄Cl₂O
Molecular Weight 136.98 g/mol 126.97 g/mol 126.97 g/mol
Boiling Point 136 °C[1]172-174 °C120 °C
Flash Point 51 °C[3]85 °CNot Available
Vapor Pressure 1.2 kPa (@ 20°C)[3]0.75 mmHg (@ 20°C)27 mmHg (@ 25°C)[7]
Primary Hazards Lachrymator, Toxic, Flammable[1][3]Corrosive, Toxic[4]Flammable, Toxic, Corrosive

Experimental Protocols

Protocol 1: Safe Weighing and Dispensing of this compound
  • Preparation: Don all required PPE (face shield, safety goggles, chemically resistant gloves, lab coat) before starting. Ensure the chemical fume hood is operational and the sash is at the correct height.

  • Equipment Setup: Place an analytical balance inside the fume hood. Use a container with a secure lid for weighing.

  • Dispensing: Work well inside the fume hood. Slowly open the main container of this compound. Use a clean pipette or spatula to transfer the required amount into the pre-tared weighing container.

  • Sealing: Immediately and securely close both the main container and the weighing container.

  • Cleanup: Decontaminate the spatula or pipette tip with a suitable quenching solution (e.g., a dilute solution of sodium bisulfite) before removing it from the fume hood. Wipe down the balance and surrounding area within the fume hood with a damp cloth, which should then be disposed of as hazardous waste.

  • Transport: If the weighed sample needs to be transported to another area, place the sealed container inside a secondary, shatterproof container.

Protocol 2: Emergency Spill Response (Outside of a Fume Hood)
  • Evacuation: Immediately alert all personnel in the vicinity and evacuate the laboratory.

  • Isolation: Close the laboratory doors to contain the vapors. If possible and safe to do so, increase ventilation to the area from an external control point.

  • Notification: Inform the institutional Environmental Health and Safety (EHS) department or the designated emergency response team. Provide details about the spilled substance and the location.

  • Do Not Re-enter: Do not attempt to clean up the spill yourself unless you are a trained member of the emergency response team and have the appropriate respiratory protection and PPE.

  • First Aid: Anyone who may have been exposed should immediately follow the first aid procedures outlined in the FAQ section and seek medical attention.

Visualizations

Exposure_Response_Workflow cluster_exposure Exposure Event cluster_assessment Immediate Assessment cluster_actions First Aid Actions cluster_medical Medical Follow-up Exposure Accidental Exposure to this compound Assess Assess Exposure Route Exposure->Assess Eye Eye Contact: Flush with water for 15+ min Assess->Eye Eyes Skin Skin Contact: Wash with soap & water for 15+ min Assess->Skin Skin Inhalation Inhalation: Move to fresh air Assess->Inhalation Inhalation Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhalation->Medical

Caption: Workflow for immediate response to accidental exposure.

Hierarchy_of_Controls Hierarchy of Controls for Exposure Minimization Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, etc.)

Caption: Hierarchy of controls for minimizing exposure risk.

Lachrymatory_Mechanism cluster_compound Lachrymatory Agent cluster_receptor Biological Target cluster_response Physiological Response Lachrymator This compound (Electrophile) Activation Covalent Modification and Channel Activation Lachrymator->Activation TRPA1 TRPA1 Ion Channel on Corneal Nerves TRPA1->Activation NerveSignal Nerve Signal to Brainstem Activation->NerveSignal Tears Tearing, Pain, Blinking NerveSignal->Tears

Caption: Simplified signaling pathway of lachrymatory agents.

References

Technical Support Center: Safe Disposal of 1-Bromo-1,1-dichloroacetone Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe disposal methods for 1-Bromo-1,1-dichloroacetone waste. Given the hazardous nature of this compound, adherence to strict safety protocols is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar halogenated ketones, this compound is expected to be a combustible liquid that is toxic if swallowed or in contact with skin, and fatal if inhaled.[1] It is also likely to cause severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1]

Q2: What immediate steps should be taken in case of a spill?

A2: In the event of a spill, evacuate the area immediately.[1] Do not breathe vapors or mists.[1][2] Ensure adequate ventilation and eliminate all ignition sources.[2][3] For containment, use a liquid-absorbent material like Chemizorb® and collect the waste in a sealed container for disposal.[1] Do not let the product enter drains.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: A self-contained breathing apparatus should be used to avoid inhalation.[3] Wear protective gloves, boots, and appropriate protective clothing to prevent skin contact.[2][3] Safety goggles and a face shield are necessary to protect the eyes.[2]

Q4: Can I neutralize this compound waste in the lab?

A4: In-lab neutralization of halogenated organic compounds is not recommended without a thoroughly vetted and approved protocol. Ketones can react violently with acids, bases, and reducing agents, liberating heat and flammable gases.[4] The recommended disposal method is to use a licensed hazardous waste disposal company.[1][5]

Q5: How should I store this compound waste before disposal?

A5: Store the waste in a tightly closed and properly labeled container in a cool, dry, and well-ventilated area.[1][2][3] The storage area should be locked up and accessible only to authorized personnel.[1] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][6]

Troubleshooting Guide

Issue Probable Cause Solution
Accidental skin or eye contact Improper handling or PPE failure.For skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] In both cases, seek immediate medical attention.[1]
Inhalation of fumes Inadequate ventilation or improper use of respiratory protection.Move the affected person to fresh air immediately. If breathing has stopped, provide artificial respiration. Call a physician immediately.[1]
Faint sweet or pungent odor detected in the lab Potential leak or spill.Immediately evacuate the area and follow spill response procedures. Do not re-enter until the area is confirmed to be safe by environmental health and safety personnel.
Container of waste appears to be bulging Chemical incompatibility or decomposition leading to gas generation.Do not handle the container. Evacuate the immediate area and contact your institution's hazardous waste management team or emergency response personnel.

Summary of Chemical Properties and Hazards (Data from Similar Compounds)

PropertyValue / DescriptionSource
Appearance Colorless to yellowish liquid.[3]
Odor Pungent, lachrymatory.[5][7][8]
Toxicity Very hazardous in case of skin contact, ingestion, or inhalation.[3] Fatal if inhaled.[1][1][3]
Flammability Combustible liquid.[1][1]
Reactivity Reacts with strong oxidizing agents, acids, bases, and reducing agents.[2][4][6][2][4][6]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][1]

Experimental Protocol: Preparing Waste for Disposal

This protocol outlines the standard procedure for the collection and preparation of this compound waste for pickup by a certified hazardous waste disposal service.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, lab coat, and a respirator if not working in a fume hood.

  • Designated hazardous waste container (chemically resistant, with a secure lid).

  • Hazardous waste labels.

  • Fume hood.

Procedure:

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for the waste. The container should be in good condition with no leaks or cracks.

  • Label the Container: Affix a hazardous waste label to the container before adding any waste. Fill out the label with the full chemical name ("this compound"), the concentration (if in solution), and the accumulation start date.

  • Transfer the Waste:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour the this compound waste into the designated container. Avoid splashing.

    • If collecting waste from multiple experiments, ensure that all components are compatible. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).

  • Seal the Container: Securely close the container lid. Do not leave a funnel in the container.

  • Decontaminate: Wipe the exterior of the waste container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Dispose of the wipe as hazardous waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.

    • The storage area must be in a well-ventilated location, away from sources of ignition and incompatible materials.

  • Arrange for Disposal: Once the container is full, or within the time limits specified by your institution's environmental health and safety department, arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

Visualizations

DisposalWorkflow cluster_prep Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures start Experiment Generates This compound Waste ppe Don Appropriate PPE start->ppe Step 1 spill Spill Occurs start->spill Potential Hazard collect Collect Waste in a Labeled, Compatible Container ppe->collect Step 2 segregate Segregate from Incompatible Waste collect->segregate Step 3 store Store in a Designated Satellite Accumulation Area segregate->store Step 4 inspect Regularly Inspect Container for Leaks or Damage store->inspect Ongoing request Request Waste Pickup from EH&S or Licensed Contractor store->request When full or time limit reached transport Waste is Transported to a Treatment, Storage, and Disposal Facility (TSDF) request->transport end Final Disposal via Incineration or other Approved Method transport->end spill_response Follow Spill Response Protocol spill->spill_response

Caption: Decision workflow for the safe handling and disposal of this compound waste.

References

Technical Support Center: 1-Bromo-1,1-dichloroacetone Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of temperature on the reaction kinetics of 1-Bromo-1,1-dichloroacetone.

Troubleshooting Guides

This section addresses common issues encountered during kinetic studies of this compound and similar halogenated ketones.

Issue 1: Inconsistent or Non-Reproducible Reaction Rates

Potential Cause Troubleshooting Step
Temperature Fluctuations Ensure precise temperature control of the reaction vessel using a calibrated thermostat or water bath. Even minor fluctuations can significantly impact reaction rates.
Impure Reactants or Solvents Use high-purity (e.g., HPLC or ACS grade) this compound, other reactants, and solvents. Impurities can act as catalysts or inhibitors.
Variability in Reagent Addition Utilize a consistent and rapid method for adding the final reagent to initiate the reaction to ensure a precise start time (t=0) for kinetic measurements.
Inadequate Mixing Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture and prevent localized concentration gradients.
Photochemical Degradation Some halogenated compounds are light-sensitive.[1] Conduct experiments in a dark room or use amber glassware to minimize light exposure.

Issue 2: Difficulty in Determining Reaction Order

Potential Cause Troubleshooting Step
Complex Reaction Mechanism The reaction may not follow simple first or second-order kinetics. Consider the possibility of a more complex rate law involving intermediates or competing reactions.
Insufficient Data Points Collect data at frequent intervals, especially during the initial phase of the reaction, to accurately determine the initial rate.
Inappropriate Concentration Ranges Vary the initial concentrations of each reactant over a wider range to more clearly observe the effect on the reaction rate.

Issue 3: Side Reactions and Product Instability

Potential Cause Troubleshooting Step
Hydrolysis Haloacetones can undergo hydrolysis, especially at neutral to alkaline pH.[2][3] Maintain acidic conditions if hydrolysis is a concern.
Thermal Decomposition At elevated temperatures, this compound may decompose.[4][5] Conduct control experiments at the upper-temperature range to assess thermal stability.
Further Halogenation/Dehalogenation Depending on the reaction conditions, the starting material may undergo further reaction or degradation. Analyze the product mixture at different time points using techniques like GC-MS or NMR.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of temperature on the reaction rate of this compound?

A1: Generally, for most chemical reactions, an increase in temperature leads to an increase in the reaction rate.[6] This relationship is typically described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature.[7][8][9]

Q2: How can I determine the activation energy (Ea) for a reaction involving this compound?

A2: The activation energy can be determined by measuring the rate constant (k) at several different temperatures. By plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T), you can obtain a straight line with a slope of -Ea/R, where R is the universal gas constant.[10][11] This is known as an Arrhenius plot.[7][9]

Q3: What is a typical experimental setup for studying the kinetics of a reaction involving a halogenated acetone?

A3: A common setup involves a temperature-controlled reaction vessel (e.g., a jacketed beaker connected to a water bath), a magnetic stirrer, and a method for monitoring the concentration of a reactant or product over time.[12] For reactions involving a colored species like bromine or iodine, UV-Vis spectrophotometry can be used to follow the change in absorbance.[13][14] For colorless species, techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy can be employed by taking aliquots at specific time intervals.

Q4: What is the likely reaction mechanism for reactions involving this compound, and how does temperature influence it?

A4: For reactions such as acid-catalyzed halogenation of ketones, the mechanism often proceeds through the formation of an enol intermediate.[1][15][16] The rate-determining step is typically the formation of this enol.[1][15][16] Temperature will affect the rate of all elementary steps in the mechanism, but its most significant impact will be on the rate-determining step.

Q5: Are there any known competing reactions I should be aware of when studying this compound kinetics?

A5: Yes, potential competing reactions include hydrolysis, especially under neutral or basic conditions, and thermal decomposition at higher temperatures.[2][3][4][5] It is also possible for further halogenation or dehalogenation to occur depending on the specific reactants and conditions.

Quantitative Data Summary

Table 1: Hypothetical Rate Constants and Calculated Activation Energy for a Reaction of this compound

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
25298.150.003354ValueValue
35308.150.003245ValueValue
45318.150.003143ValueValue
55328.150.003047ValueValue
Activation Energy (Ea) Calculated from the slope of ln(k) vs. 1/T plot
Pre-exponential Factor (A) Calculated from the y-intercept of the ln(k) vs. 1/T plot

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

Methodology for Determining the Effect of Temperature on Reaction Kinetics

  • Preparation of Reactant Solutions:

    • Prepare stock solutions of this compound and other reactants in a suitable solvent to known concentrations.

    • Ensure all glassware is clean and dry.

  • Temperature Control:

    • Set a constant temperature water bath to the desired reaction temperature.

    • Place the reaction vessel (e.g., a three-necked round-bottom flask) in the water bath and allow the reactant solutions (except for the initiating reagent) to equilibrate to the set temperature for at least 15-20 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the final reactant and start a timer simultaneously.

    • Ensure rapid and thorough mixing.

    • Monitor the reaction progress by:

      • Spectrophotometry: If a colored species is consumed or produced, record the absorbance at a specific wavelength at regular time intervals.

      • Chromatography (GC/HPLC): Withdraw small, precise aliquots of the reaction mixture at set times. Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent) and then analyze the sample.

  • Data Analysis:

    • Convert the measured property (e.g., absorbance) to the concentration of the species of interest.

    • Plot concentration versus time to determine the initial rate of the reaction.

    • Determine the order of the reaction with respect to each reactant by systematically varying their initial concentrations.

    • Calculate the rate constant (k) for the reaction at that temperature.

  • Activation Energy Determination:

    • Repeat steps 2-4 at a minimum of three other different temperatures.

    • Construct an Arrhenius plot of ln(k) versus 1/T.

    • Determine the slope of the line, which is equal to -Ea/R.

    • Calculate the activation energy (Ea).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions temp_equilibration Equilibrate Reactants to Desired Temperature prep_solutions->temp_equilibration initiate_reaction Initiate Reaction & Start Timer temp_equilibration->initiate_reaction monitor_reaction Monitor Progress (e.g., Spectroscopy, Chromatography) initiate_reaction->monitor_reaction determine_rate Determine Initial Rate monitor_reaction->determine_rate calculate_k Calculate Rate Constant (k) determine_rate->calculate_k arrhenius_plot Construct Arrhenius Plot (ln(k) vs 1/T) calculate_k->arrhenius_plot calc_ea Calculate Activation Energy (Ea) arrhenius_plot->calc_ea

Caption: Workflow for Kinetic Analysis of this compound Reaction.

Logical_Relationship cluster_factors Influencing Factors cluster_parameters Kinetic Parameters Temperature Temperature RateConstant Rate Constant (k) Temperature->RateConstant Arrhenius Equation Concentration Reactant Concentration ReactionRate Reaction Rate Concentration->ReactionRate Rate Law Catalyst Presence of Catalyst ActivationEnergy Activation Energy (Ea) Catalyst->ActivationEnergy Lowers Ea RateConstant->ReactionRate

Caption: Key Factors Influencing Reaction Kinetics.

References

avoiding over-bromination in acetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address challenges encountered during the acid-catalyzed synthesis of bromoacetone, with a focus on preventing over-bromination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary cause of over-bromination (formation of di- and tri-bromoacetone) during my synthesis?

A1: Over-bromination is the most common challenge in this synthesis. The fundamental cause is the reaction of the desired product, monobromoacetone, with bromine still present in the reaction mixture. Under acidic conditions, the formation of an enol intermediate is the rate-determining step. Once monobromoacetone is formed, it can also enolize and react further with bromine.

Troubleshooting Steps:

  • Control Bromine Addition: The most critical factor is to avoid an excess of unreacted bromine in the flask. Add bromine slowly and steadily, ensuring the characteristic red-brown color of bromine dissipates before adding more. A sudden, violent reaction indicates an accumulation of unreacted bromine.

  • Molar Ratio: Use a molar excess of acetone relative to bromine. This statistically favors the reaction of bromine with an unbrominated acetone molecule.

  • Efficient Stirring: Ensure vigorous and efficient mechanical stirring to rapidly disperse the added bromine, preventing localized areas of high bromine concentration where over-bromination is more likely to occur.

Q2: My reaction is proceeding very slowly or has stalled. What are the potential causes?

A2: A slow or stalled reaction is typically linked to the rate-determining enolization step.

Troubleshooting Steps:

  • Catalyst Concentration: Ensure a sufficient concentration of the acid catalyst (e.g., glacial acetic acid, HCl) is present. The rate of reaction is first order with respect to the acid concentration.

  • Temperature: The reaction rate is temperature-dependent. While lower temperatures favor selectivity, a temperature that is too low can significantly slow down the reaction. For instance, a procedure from Organic Syntheses suggests maintaining the reaction mixture at about 65°C to ensure a smooth reaction.[1]

  • Reagent Purity: Verify the purity of your acetone. Water content or other impurities can interfere with the reaction.

Q3: The reaction became vigorous and uncontrollable. What happened and what safety precautions should I take?

A3: A runaway reaction is almost always caused by the rapid, delayed reaction of accumulated bromine. If bromine is added faster than it can react, it builds up in the mixture. This can lead to a sudden, highly exothermic, and potentially violent reaction.

Preventative & Safety Measures:

  • Slow & Controlled Addition: Add bromine dropwise using a pressure-equalizing dropping funnel. The rate should be slow enough that the color of bromine disappears, or at least lightens significantly, between additions.[1]

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Use a water bath to maintain a steady temperature and to provide a means of rapid cooling if necessary.[1]

  • Proper Setup: Conduct the reaction in a well-ventilated fume hood. The apparatus should be securely clamped, and a gas absorption trap should be used to handle the evolved hydrogen bromide gas. Both bromine and bromoacetone are powerful lachrymators and irritants.[1]

Q4: What is the optimal temperature to favor monobromination?

A4: There is a trade-off between reaction rate and selectivity.

  • Higher Temperatures (e.g., 60-70°C): These temperatures ensure a reasonably fast reaction rate but may increase the rate of side reactions if bromine addition is not carefully controlled.[1]

  • Lower Temperatures (e.g., 0-10°C): Operating at lower temperatures can enhance selectivity for the monobrominated product by favoring the kinetic product. However, the reaction will be significantly slower.

The choice of temperature should be aligned with the overall control of the reaction, particularly the rate of bromine addition.

Q5: How can I effectively purify the monobromoacetone from the reaction mixture?

A5: Purification involves removing the acid catalyst, unreacted starting materials, and polybrominated byproducts.

  • Neutralization: After the reaction is complete (indicated by the disappearance of the bromine color), the mixture should be cooled and neutralized. A solution of sodium carbonate is typically used until the mixture is neutral to Congo red.[1]

  • Extraction & Drying: The oily bromoacetone layer is separated. The aqueous layer can be extracted with a suitable solvent to recover more product. The combined organic layers are then dried over an anhydrous drying agent like calcium chloride.[1]

  • Fractional Distillation: The most effective method for separating monobromoacetone from acetone and higher-boiling dibromoacetones is fractional distillation under reduced pressure.[1]

Data Presentation: Influence of Reaction Parameters on Product Selectivity

While precise, side-by-side comparative data is sparse in readily available literature, the following table illustrates the expected trends in product distribution based on qualitative descriptions of reaction behavior. These values are representative and serve to guide optimization efforts.

ParameterCondition A (Favors Monobromination)Condition B (Leads to Over-bromination)Expected Product Distribution (Illustrative)
Temperature 0 - 10 °C70 - 80 °CCondition A: Higher selectivity for monobromoacetone.
(Slow reaction)(Fast reaction)Condition B: Increased formation of dibromoacetone.
Molar Ratio >1.5 : 11 : 1Condition A: Significantly reduced polybromination.
(Acetone:Bromine)Condition B: Mixture of mono-, di-, and tri-bromoacetone.
Bromine Addition Slow, dropwise (1-2 hours)Rapid (10-15 minutes)Condition A: High yield of monobromoacetone.
Condition B: High percentage of polybrominated byproducts.

Experimental Protocols

Key Experiment: Selective Synthesis of Monobromoacetone

This protocol is adapted from a verified procedure in Organic Syntheses and is designed to favor the formation of monobromoacetone while minimizing over-bromination.[1]

Materials & Equipment:

  • 5-liter, three-necked, round-bottomed flask

  • Efficient mechanical stirrer

  • Reflux condenser with a gas absorption trap

  • Thermometer

  • 500-cc pressure-equalizing separatory funnel

  • Water bath

  • Acetone (C.P., 500 cc)

  • Glacial Acetic Acid (372 cc)

  • Bromine (354 cc)

  • Water (1.6 L for reaction, 800 cc for dilution)

  • Anhydrous Sodium Carbonate

  • Anhydrous Calcium Chloride

Procedure:

  • Apparatus Setup: Assemble the apparatus in a well-ventilated fume hood. The flask should be placed within a water bath for temperature control.

  • Charging the Flask: To the 5-L flask, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.

  • Initiating Reaction: Begin vigorous stirring and heat the water bath to 70–80°C, which will bring the internal temperature of the mixture to approximately 65°C.

  • Bromine Addition: Carefully add 354 cc of bromine through the separatory funnel. The addition should be slow and controlled over a period of one to two hours. Regulate the rate to prevent the accumulation of a dark red-brown color, which indicates unreacted bromine.

  • Reaction Completion: After the bromine addition is complete, continue stirring the mixture until the solution is decolorized. This typically takes about twenty minutes.

  • Work-up:

    • Dilute the reaction mixture with 800 cc of cold water and cool the flask to 10°C in an ice bath.

    • Carefully neutralize the mixture by adding solid anhydrous sodium carbonate in portions until the solution is neutral to Congo red paper.

    • Separate the oily layer of crude bromoacetone using a separatory funnel.

    • Dry the crude product with 80 g of anhydrous calcium chloride.

  • Purification:

    • Perform a fractional distillation of the dried oil under reduced pressure.

    • Collect the fraction boiling at 40–42°C/13 mm. This fraction is purified monobromoacetone. The higher-boiling fractions will contain a mixture of dibromoacetones.

Visualizations

Reaction Signaling Pathway: Acid-Catalyzed Bromination of Acetone

The following diagram illustrates the mechanism of the acid-catalyzed bromination of acetone. The key steps are the initial protonation of the carbonyl oxygen, followed by the rate-determining formation of the enol intermediate, which then undergoes electrophilic attack by bromine.

G cluster_0 Step 1: Rapid Equilibrium cluster_1 Step 2: Rate-Determining Step cluster_2 Step 3: Rapid Bromination cluster_3 Undesired Pathway Acetone Acetone (Keto) ProtonatedAcetone Protonated Acetone Acetone->ProtonatedAcetone + H+ ProtonatedAcetone->Acetone - H+ Enol Enol Intermediate ProtonatedAcetone->Enol - H+ BrominatedIntermediate Brominated Intermediate Enol->BrominatedIntermediate + Br2 Bromoacetone Bromoacetone BrominatedIntermediate->Bromoacetone - H+, - Br- OverBromination Further Bromination (Di-, Tri-bromoacetone) Bromoacetone->OverBromination + Enolization, + Br2

Caption: Mechanism of acid-catalyzed acetone bromination.

Experimental Workflow: Troubleshooting Over-bromination

This diagram provides a logical workflow for diagnosing and correcting issues leading to the formation of polybrominated byproducts.

G Start Problem: High levels of polybrominated byproducts CheckRate Was Bromine addition slow and controlled (e.g., >1 hour)? Start->CheckRate CheckRatio Was Acetone:Bromine molar ratio > 1? CheckRate->CheckRatio Yes Sol_Rate Solution: Decrease addition rate. Ensure color dissipates. CheckRate->Sol_Rate No CheckStirring Was stirring vigorous and efficient? CheckRatio->CheckStirring Yes Sol_Ratio Solution: Increase molar ratio of Acetone to Bromine. CheckRatio->Sol_Ratio No Sol_Stirring Solution: Use mechanical stirrer. Increase RPM. CheckStirring->Sol_Stirring No End Re-run experiment with optimized parameters CheckStirring->End Yes Sol_Rate->End Sol_Ratio->End Sol_Stirring->End

Caption: Troubleshooting workflow for over-bromination issues.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-1,1-dichloroacetone and Other Halogenated Acetones for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the efficiency and success of synthetic routes. Halogenated acetones are a versatile class of building blocks, with their reactivity being highly dependent on the nature and number of halogen substituents. This guide provides an objective comparison of 1-Bromo-1,1-dichloroacetone with other common halogenated acetones, supported by established chemical principles and available experimental data.

Introduction to the Reactivity of α-Haloketones

The reactivity of α-haloketones in nucleophilic substitution and rearrangement reactions is primarily governed by two factors: the electrophilicity of the α-carbon and the leaving group ability of the halogen. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. The general trend for leaving group ability among halogens is I > Br > Cl, which directly correlates with the reactivity of the corresponding α-haloketone.[1] Consequently, α-iodoacetones are the most reactive, followed by α-bromoacetones and then α-chloroacetones.[1][2]

This compound possesses a unique combination of halogens, which influences its reactivity. The presence of a bromine atom suggests a higher reactivity compared to its chlorinated analogue, 1,1,1-trichloroacetone, due to the better leaving group ability of bromide. However, the two chlorine atoms also significantly impact the molecule's electrophilicity and steric hindrance.

Comparative Data on Halogenated Acetones

To provide a clear comparison, the following tables summarize the physicochemical properties and expected reactivity of this compound and other selected halogenated acetones.

Physicochemical Properties
CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₃H₃BrCl₂O205.87Not readily available
ChloroacetoneC₃H₅ClO92.52119
BromoacetoneC₃H₅BrO136.98136-138
1,1-DichloroacetoneC₃H₄Cl₂O126.97120
1,3-DichloroacetoneC₃H₄Cl₂O126.97173
1,1,1-TrichloroacetoneC₃H₃Cl₃O161.41132-134
1,1-DibromoacetoneC₃H₄Br₂O215.87185-190
Reactivity Comparison in Nucleophilic Substitution (Conceptual)

The following table provides a conceptual comparison of the expected relative reaction rates for a typical Sₙ2 reaction. The reactivity of this compound is predicted based on the superior leaving group ability of bromide compared to chloride.

CompoundKey FeatureExpected Relative Reactivity
ChloroacetoneSingle chlorineLow
BromoacetoneSingle bromineModerate
This compound One bromine, two chlorinesHigh (due to bromide leaving group)
1,1-DichloroacetoneTwo chlorinesLow
1,1-DibromoacetoneTwo brominesHigh

Key Synthetic Applications and Experimental Considerations

Halogenated acetones are valuable precursors in various organic transformations, including the Favorskii rearrangement and the Hantzsch thiazole synthesis.

Favorskii Rearrangement

The Favorskii rearrangement of α-haloketones in the presence of a base is a powerful method for the synthesis of carboxylic acid derivatives, often with ring contraction in cyclic systems.[3][4] The reaction proceeds via a cyclopropanone intermediate, and the rate is influenced by the leaving group ability of the halide.

Logical Workflow for Comparing Haloacetone Reactivity in the Favorskii Rearrangement

cluster_0 Substrate Selection cluster_1 Reaction Conditions A This compound G Favorskii Rearrangement A->G B 1,1,1-Trichloroacetone B->G C 1,1-Dibromoacetone C->G D Base (e.g., NaOMe) D->G E Solvent (e.g., MeOH) E->G F Temperature F->G H Analysis of Reaction Rate and Yield G->H I Comparative Performance Assessment H->I

Caption: Comparative workflow for Favorskii rearrangement.

Representative Experimental Protocol: Favorskii Rearrangement of this compound

This is a conceptual protocol based on established procedures for similar α-haloketones.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (2.2 equiv)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.

  • In a separate flask, dissolve this compound in anhydrous diethyl ether.

  • Cool the sodium methoxide solution to 0 °C and add the solution of this compound dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Biological Activity: A Note on Genotoxicity

Several halogenated acetones, including this compound, have been identified as disinfection byproducts in drinking water.[5] Studies have indicated that some of these compounds exhibit mutagenic and genotoxic effects. In general, brominated disinfection byproducts are often found to be more mutagenic and cytotoxic than their chlorinated counterparts. This is an important consideration for researchers working with these compounds, and appropriate safety precautions should be taken.

Conclusion

This compound is a unique halogenated acetone with promising reactivity for organic synthesis. Based on the well-established principles of α-haloketone chemistry, the presence of a bromine atom is expected to render it more reactive in nucleophilic substitution and rearrangement reactions compared to its fully chlorinated analogs. While direct comparative quantitative data is limited, researchers can leverage the provided information and conceptual protocols to explore the synthetic utility of this compound. The choice of a specific halogenated acetone will ultimately depend on the desired reactivity, cost, and stability for a particular application.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 1-Bromo-1,1-dichloroacetone, a potential disinfection byproduct in water sources and a reactive intermediate in chemical synthesis, is crucial for environmental monitoring, quality control, and safety assessment. This guide provides a comparative overview of two common analytical techniques for the validation of methods to analyze this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of the most suitable method will depend on specific laboratory capabilities, sample matrices, and the required sensitivity and selectivity.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics for the analysis of halogenated organic compounds, providing a baseline for the expected performance for this compound analysis. These values are derived from established methods for structurally similar compounds, such as other haloacetones and disinfection byproducts found in water.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (% RSD) ≤ 15%≤ 10%
Limit of Detection (LOD) 0.01 - 1 µg/L1 - 10 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L5 - 50 µg/L

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are generalized and should be optimized and validated for the specific sample matrix and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer then ionizes the separated compounds and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. This method is highly suitable for the analysis of volatile halogenated compounds like this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler for automated injections.

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • This compound analytical standard.

  • Methanol or Ethyl Acetate (pesticide residue grade or equivalent).

  • Deionized water (for blank and standard preparation).

  • Sample vials with PTFE-lined septa.

Sample Preparation (for water samples):

  • Collect water samples in amber glass vials to prevent photodegradation.

  • If residual chlorine is present, quench with a suitable agent like sodium thiosulfate.

  • For liquid-liquid extraction (LLE), acidify the sample (e.g., to pH < 2 with sulfuric acid).

  • Extract a known volume of the sample (e.g., 50 mL) with a small volume of an appropriate solvent (e.g., 2 mL of methyl tert-butyl ether (MTBE) or hexane) by vigorous shaking.

  • Allow the phases to separate and carefully transfer the organic layer to an autosampler vial.

  • Alternatively, for purge and trap GC-MS, the sample is purged with an inert gas, and the analytes are trapped on a sorbent tube which is then thermally desorbed into the GC.

Chromatographic Conditions (Example):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 2 minutes.

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound.

Method Validation Workflow

Analytical Method Validation Workflow A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C H Robustness A->H I System Suitability A->I J Validated Method B->J D Accuracy C->D E Precision (Repeatability & Intermediate) C->E F Limit of Detection (LOD) D->F E->F G Limit of Quantification (LOQ) F->G G->J H->J I->J Decision Pathway for Method Selection Start Start: Analyze This compound Volatile Is the analyte sufficiently volatile and thermally stable? Start->Volatile HighSensitivity Is high sensitivity (sub-µg/L) required? Volatile->HighSensitivity Yes Derivatization Consider derivatization for HPLC or GC Volatile->Derivatization No ComplexMatrix Is the sample matrix complex? HighSensitivity->ComplexMatrix No GCMS Select GC-MS HighSensitivity->GCMS Yes ComplexMatrix->GCMS Yes HPLCUV Select HPLC-UV ComplexMatrix->HPLCUV No

A Comparative Guide to Haloacetones in Synthesis: 1-Bromo-1,1-dichloroacetone vs. 1,3-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, haloacetones serve as versatile building blocks for the construction of complex molecular architectures, particularly in the development of pharmaceutical agents and other fine chemicals. Their bifunctional nature, possessing both a reactive carbonyl group and carbon-halogen bonds, allows for a diverse range of chemical transformations. This guide provides an objective comparison of two such haloacetones: 1-Bromo-1,1-dichloroacetone and 1,3-dichloroacetone, offering insights into their respective reactivity and applications in synthesis, supported by established chemical principles.

Overview of Structures and Reactivity

The distinct placement of halogen atoms in this compound and 1,3-dichloroacetone fundamentally dictates their chemical behavior and, consequently, their utility in synthetic protocols.

This compound features a geminal dihalide and a bromine atom on the same α-carbon. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack. The presence of three electron-withdrawing halogens enhances the acidity of the α'-protons.

1,3-dichloroacetone , on the other hand, possesses two primary alkyl chlorides flanking a central carbonyl group. Both α-carbons are electrophilic and can undergo nucleophilic substitution.

The general trend in reactivity for nucleophilic substitution at an α-carbon follows the order of the leaving group ability: I > Br > Cl.[1] This principle suggests that the C-Br bond in this compound will be more readily cleaved in nucleophilic substitution reactions compared to the C-Cl bonds in 1,3-dichloroacetone.

Comparative Performance in Key Synthetic Transformations

While direct comparative experimental data between this compound and 1,3-dichloroacetone is scarce in the literature, a comparison can be drawn based on their structural differences and the well-established reactivity of α-haloketones.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of α-haloketone chemistry, widely employed in the synthesis of heterocycles and other functionalized molecules.

1,3-dichloroacetone is extensively used as a bifunctional electrophile to react with binucleophiles, leading to the formation of various cyclic systems.[2] It serves as a key intermediate in the synthesis of citric acid and the pharmaceutical ingredient famotidine.[3] In the realm of peptide chemistry, it has been utilized to link cysteine side-chains, forming stable bicyclic peptides through SN2 reactions.[4][5]

This compound , while not widely documented in synthetic applications, is anticipated to be highly reactive towards nucleophiles at the C1 position due to the excellent leaving group ability of bromide. However, the presence of two chlorine atoms on the same carbon may also lead to subsequent reactions or rearrangements under certain conditions. The increased steric hindrance at the α-carbon compared to 1,3-dichloroacetone might also influence the reaction rates.

Table 1: Anticipated Reactivity in Nucleophilic Substitution

FeatureThis compound1,3-dichloroacetone
Primary Reactive Site(s) C1 (α-carbon)C1 and C3 (α-carbons)
Leaving Group at Primary Site BromideChloride
Relative Reactivity Higher (due to better leaving group)Lower
Potential for Bifunctional Ligation Less straightforwardWell-established
Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a base, leading to the formation of carboxylic acid derivatives, often with ring contraction in cyclic substrates.[1][6]

For This compound , with α'-protons available, treatment with a base like an alkoxide would be expected to initiate a Favorskii rearrangement. The reaction would proceed through the formation of a cyclopropanone intermediate.

1,3-dichloroacetone can also undergo a Favorskii-type reaction. The presence of α- and α'-protons allows for enolate formation on either side of the carbonyl group, potentially leading to different products depending on the reaction conditions.

Favorskii_Comparison cluster_0 This compound cluster_1 1,3-dichloroacetone A Br(Cl)2C-C(=O)-CH3 B Cyclopropanone Intermediate A->B Base (e.g., RO⁻) C Carboxylic Acid Derivative B->C Nucleophilic attack & Ring opening D ClCH2-C(=O)-CH2Cl E Cyclopropanone Intermediate D->E Base (e.g., RO⁻) F Carboxylic Acid Derivative E->F Nucleophilic attack & Ring opening

Caption: Generalized Favorskii rearrangement pathway for both haloacetones.

Synthesis of Heterocycles

The synthesis of heterocyclic compounds is a major application of α-haloketones.

1,3-dichloroacetone is a well-established precursor for a variety of heterocycles. For instance, it reacts with 2-aminoazaheterocycles to form imidazo-fused systems.[6] It is also used in the Hantzsch thiazole synthesis.[7]

While specific examples for This compound are not prevalent, its high reactivity suggests it could be a potent reagent for similar cyclization reactions. The presence of the bromodichloromethyl group could introduce unique functionalities into the resulting heterocyclic ring, which could be exploited in further synthetic steps.

Heterocycle_Synthesis_Workflow cluster_13DCA 1,3-dichloroacetone Pathway cluster_1B11DCA Hypothetical this compound Pathway DCA 1,3-dichloroacetone DCA_Intermediate Intermediate Adduct DCA->DCA_Intermediate Amine Binucleophile (e.g., 2-Aminopyridine) Amine->DCA_Intermediate Imidazopyridine Imidazo[1,2-a]pyridine derivative DCA_Intermediate->Imidazopyridine Cyclization BDCA This compound BDCA_Intermediate Intermediate Adduct BDCA->BDCA_Intermediate Amine2 Binucleophile (e.g., Thioamide) Amine2->BDCA_Intermediate Heterocycle Functionalized Heterocycle (e.g., Thiazole) BDCA_Intermediate->Heterocycle Cyclization

Caption: Comparative workflow for heterocyclic synthesis.

Experimental Protocols

General Procedure for Heterocycle Synthesis with 1,3-dichloroacetone

A common procedure for the synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine derivative with 1,3-dichloroacetone.

  • Reactant Preparation: Dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetone.

  • Reaction Initiation: Add 1,3-dichloroacetone (1.1 equivalents) to the solution.

  • Reaction Conditions: Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

Note: This is a generalized protocol and specific conditions may vary depending on the substrate.

Conclusion

Both this compound and 1,3-dichloroacetone are valuable reagents in organic synthesis, each with distinct reactivity profiles that dictate their optimal applications.

  • 1,3-dichloroacetone is a well-characterized and widely used bifunctional building block, particularly effective for the synthesis of symmetrical heterocyclic systems and for cross-linking applications. Its symmetrical nature and the reactivity of its primary chlorides make it a reliable choice for established synthetic routes.

  • This compound , although less explored, holds significant potential as a highly reactive monofunctionalizing agent at the α-carbon. The presence of the more labile bromine atom suggests it would be superior for reactions requiring milder conditions or for substrates that are less reactive towards chloroacetones. The dichloromethyl moiety that remains after substitution could serve as a synthetic handle for further transformations.

The choice between these two reagents will ultimately depend on the specific synthetic target and the desired reaction pathway. For the construction of symmetrical heterocycles and established protocols, 1,3-dichloroacetone remains the reagent of choice. For applications requiring higher reactivity at a single α-position and the introduction of a dichloromethyl group, this compound presents an intriguing, albeit less documented, alternative. Further research into the synthetic applications of this compound is warranted to fully elucidate its potential in modern organic synthesis.

References

A Comparative Analysis of the Reactivity of Bromo-, Chloro-, and Iodo-acetones in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals engaged in drug development and organic synthesis, a nuanced understanding of the reactivity of alpha-haloketones is critical. These compounds are versatile intermediates, and the nature of their halogen substituent directly influences their synthetic utility. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-acetone, supported by experimental data and detailed protocols. The enhanced reactivity of α-haloketones in nucleophilic substitution reactions stems from the adjacent carbonyl group, which polarizes the carbon-halogen bond and renders the α-carbon more susceptible to nucleophilic attack.[1][2][3] These reactions typically follow a bimolecular nucleophilic substitution (SN2) mechanism.[1]

The primary determinant of reactivity among these haloacetones is the leaving group ability of the halide. The established trend for halogen leaving group ability is I > Br > Cl > F.[1] This order is inversely related to the basicity of the halide ion; weaker bases, such as iodide, are better leaving groups because they are more stable in solution after detaching from the parent molecule.[1] Consequently, iodoacetone exhibits the highest reactivity, followed by bromoacetone, with chloroacetone being the least reactive.

Quantitative Reactivity Comparison

The differences in leaving group ability lead to significant variations in reaction rates. A key example is the reaction of α-haloacetones with sodium iodide in acetone, a classic method for comparing halide reactivity known as the Finkelstein reaction.[1] Experimental data demonstrates a substantial difference in the reaction kinetics between the iodo and chloro analogs.

α-HaloacetoneHalogen Leaving GroupRelative Reaction Rate
IodoacetoneI~35,000
BromoacetoneBrIntermediate
ChloroacetoneCl1

This data, compiled from literature, illustrates the profound impact of the leaving group on the reaction rate under identical conditions.[1] The reaction of alpha-iodoacetone with iodide is approximately 35,000 times faster than the corresponding reaction with alpha-chloroacetone.[1]

Reaction Mechanism: SN2 Pathway

The substitution reaction of haloacetones with a nucleophile proceeds via an SN2 mechanism. This is a single-step process where the nucleophile attacks the electrophilic α-carbon, and the halide leaving group departs simultaneously.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(C=O)R---X]⁻ Nu->TS Nucleophilic Attack Haloacetone R-C(O)-CH₂-X Haloacetone->TS Product Nu-CH₂-C(O)-R TS->Product Bond Formation LeavingGroup X⁻ TS->LeavingGroup Bond Breaking

Caption: SN2 reaction mechanism for α-haloacetones.

Experimental Protocol: Comparative Reactivity via Finkelstein Reaction

This experiment determines the relative reaction rates of iodo-, bromo-, and chloro-acetone by observing the formation of a precipitate.

Objective: To visually compare the rates of reaction of iodo-, bromo-, and chloro-acetone with sodium iodide in acetone.

Materials:

  • α-Iodoacetone

  • α-Bromoacetone

  • α-Chloroacetone

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Dry test tubes

  • Pipettes

  • Stopwatch

Procedure:

  • Preparation: Add 2 mL of the 15% sodium iodide in acetone solution to three separate, dry test tubes.

  • Reaction Initiation: To each test tube, add 2-3 drops of one of the α-haloacetones (one for each of iodo-, bromo-, and chloro-acetone). Start the stopwatch immediately after adding the haloacetone.

  • Observation: Gently agitate the test tubes and observe for the formation of a precipitate. The reaction produces sodium chloride (NaCl) or sodium bromide (NaBr), which are insoluble in acetone and appear as a precipitate.[1]

  • Data Collection: Record the time it takes for a distinct precipitate to first appear in each test tube.

Expected Outcome:

  • Iodoacetone: No precipitate will form as the leaving group is iodide.

  • Bromoacetone: A precipitate (NaBr) will form relatively quickly.

  • Chloroacetone: A precipitate (NaCl) will form, but significantly more slowly than with bromoacetone.[1] Gentle warming may be necessary to observe the reaction in a reasonable timeframe.[1]

The following workflow illustrates the experimental procedure.

Finkelstein_Workflow start Start prep Prepare 3 test tubes with 2 mL of NaI in acetone solution start->prep add_chloro Add Chloroacetone to Tube 1 prep->add_chloro add_bromo Add Bromoacetone to Tube 2 prep->add_bromo add_iodo Add Iodoacetone to Tube 3 prep->add_iodo start_timer Start Stopwatch for each tube add_chloro->start_timer add_bromo->start_timer add_iodo->start_timer observe Observe for Precipitate Formation start_timer->observe record_time Record Time of First Precipitate Appearance observe->record_time compare Compare Reaction Times record_time->compare end End compare->end

Caption: Experimental workflow for the Finkelstein reaction.

References

A Comparative Guide to the Reaction Products of 1-Bromo-1,1-dichloroacetone and its Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of 1-Bromo-1,1-dichloroacetone, a polyhalogenated ketone of interest in synthetic chemistry. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons with structurally similar and more extensively studied α-halo ketones, such as 1,1-dibromoacetone and 1,3-dichloroacetone. The information presented herein is intended to serve as a predictive tool for researchers exploring the synthetic utility of this compound.

Introduction to this compound

This compound is a trihaloketone that holds potential as a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds. Its reactivity is dictated by the presence of three halogen substituents on the α-carbon, making the carbonyl group and the α-carbon highly electrophilic. The differential reactivity of the bromine versus chlorine atoms can potentially be exploited for selective transformations. It is also recognized as a disinfection byproduct found in drinking water[1][2].

Predicted Reaction Pathways and Products

Based on the known reactivity of α-halo ketones, two primary reaction pathways are anticipated for this compound: the Hantzsch thiazole synthesis and the Favorskii rearrangement.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, such as thiourea, to form a thiazole ring[3][4]. This reaction is a cornerstone in the synthesis of a wide variety of biologically active molecules.

Expected Reaction:

When reacted with thiourea, this compound is expected to yield a 2-amino-4-(chlorobromomethyl)thiazole. The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration. Given the greater lability of the C-Br bond compared to the C-Cl bond, it is anticipated that the bromine atom would be the primary leaving group in the initial substitution, though a mixture of products is possible.

Comparative Performance of Alternatives:

The reactivity of α-haloketones in the Hantzsch synthesis generally follows the trend I > Br > Cl, corresponding to the leaving group ability of the halide[5].

ReagentExpected Product with ThioureaRelative ReactivityTypical Reaction Conditions
This compound 2-Amino-4-(chlorobromomethyl)thiazoleIntermediateMild to moderate heating
1,1-Dibromoacetone2-Amino-4-(bromomethyl)thiazole[3]HigherMild heating[3]
1,1-Dichloroacetone2-Amino-4-(chloromethyl)thiazoleLowerHarsher conditions, prolonged heating
1,3-Dichloroacetone2-Amino-4-(chloromethyl)thiazole[6]Varies depending on conditionsReflux in isopropanol[7]

Experimental Protocol (Hypothetical for this compound):

  • To a solution of thiourea (1.0 mmol) in ethanol (10 mL), add this compound (1.0 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Structural Confirmation of the Product:

The structure of the resulting thiazole derivative would be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect signals for the thiazole ring proton and the -CH(Br)Cl proton.

  • ¹³C NMR: Expect distinct signals for the thiazole ring carbons, the carbonyl carbon, and the halogenated methyl carbon.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight, and the isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.

  • IR Spectroscopy: Look for characteristic peaks for the N-H and C=N stretching of the aminothiazole ring.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate Thioamide Adduct (Intermediate) reagent1->intermediate Nucleophilic Attack reagent2 Thiourea reagent2->intermediate product 2-Amino-4-(chlorobromomethyl)thiazole intermediate->product Cyclization & Deydration byproduct H₂O + HBr/HCl

Caption: Hantzsch Thiazole Synthesis Pathway.

Favorskii Rearrangement

The Favorskii rearrangement is a reaction of α-halo ketones (with an α'-proton) in the presence of a base to form a carboxylic acid derivative[8][9][10]. The reaction proceeds through a cyclopropanone intermediate. For this compound, this would lead to a rearranged acid, ester, or amide, depending on the base/nucleophile used.

Expected Reaction:

With a base such as sodium methoxide in methanol, this compound is expected to undergo a Favorskii rearrangement to produce methyl 2-chloro-2-bromoacetate. The reaction involves the formation of an enolate, followed by intramolecular nucleophilic attack to form a cyclopropanone intermediate, which is then opened by the methoxide nucleophile.

Comparative Performance of Alternatives:

The propensity for α-halo ketones to undergo the Favorskii rearrangement is well-documented[9][10]. The specific product distribution can be influenced by the nature of the halogens and the reaction conditions.

ReagentExpected Product with NaOMe/MeOHNotes
This compound Methyl 2-chloro-2-bromoacetateRearrangement product
1,1-DibromoacetoneMethyl 2-bromoacrylateElimination may compete with rearrangement
1,1-DichloroacetoneMethyl 2-chloroacrylateElimination may compete with rearrangement

Experimental Protocol (Hypothetical for this compound):

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (1.1 mmol) to anhydrous methanol (10 mL) under an inert atmosphere.

  • Cool the sodium methoxide solution to 0 °C and add a solution of this compound (1.0 mmol) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Structural Confirmation of the Product:

  • ¹H NMR: A singlet corresponding to the methoxy protons.

  • ¹³C NMR: Signals for the ester carbonyl, the halogenated α-carbon, and the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak and isotopic pattern will confirm the presence of one bromine and one chlorine atom.

  • IR Spectroscopy: A strong absorption band for the ester carbonyl group.

Favorskii_Rearrangement start This compound enolate Enolate Intermediate start->enolate + Base (-H⁺) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 product Methyl 2-chloro-2-bromoacetate cyclopropanone->product + MeO⁻ (Nucleophilic Opening)

Caption: Favorskii Rearrangement Pathway.

Summary of Spectroscopic Data for Related Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key Mass Spec Fragments (m/z)
1,1-Dibromoacetone 2.54 (s, 3H, -CH₃), 5.78 (s, 1H, -CHBr₂)Predicted: ~30-35 (-CH₃), ~40-45 (-CHBr₂), ~190-195 (C=O)214, 216, 218 (M⁺), 135, 137, 43
1,1-Dichloroacetone 2.4 (s, 3H, -CH₃), 6.3 (s, 1H, -CHCl₂)28.9 (-CH₃), 68.3 (-CHCl₂), 195.1 (C=O)126, 128, 130 (M⁺), 91, 93, 43
1-Bromo-1-chloroacetone -28.9 (-CH₃), 51.9 (-CHBrCl), 196.2 (C=O)170, 172, 174 (M⁺), 127, 129, 43

Note: NMR data can vary based on the solvent used.

Conclusion

This compound represents a potentially valuable, yet underexplored, reagent in organic synthesis. Based on established reactivity patterns of analogous α-halo ketones, it is predicted to be a suitable substrate for constructing heterocyclic systems like thiazoles via the Hantzsch synthesis and for undergoing skeletal rearrangements such as the Favorskii rearrangement. The differential reactivity of its halogen atoms may offer avenues for selective chemical transformations. Further experimental investigation is warranted to fully elucidate the synthetic potential of this compound and to confirm the structures of its reaction products. The protocols and comparative data provided in this guide offer a foundational framework for initiating such studies.

References

A Comparative Guide to the Purity Assessment of Synthesized 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-Bromo-1,1-dichloroacetone. It further evaluates its performance against alternative α-haloketones in the context of heterocyclic synthesis, a crucial application in drug development. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection of appropriate analytical techniques and synthetic reagents.

Purity Assessment of this compound

The purity of synthesized this compound is paramount for its effective use as a reagent. The presence of impurities, arising from starting materials, side reactions, or residual solvents, can significantly impact reaction yields, product purity, and the overall safety profile of a synthetic process. A multi-faceted analytical approach is recommended for a thorough purity assessment.

Common Impurities

Based on the typical synthesis of halogenated acetones, the following impurities should be considered during the analysis of this compound:

  • Starting Materials: Unreacted acetone.

  • Incompletely Halogenated Intermediates: Monochloroacetone, dichloroacetone isomers (e.g., 1,1-dichloroacetone, 1,3-dichloroacetone), and bromoacetone.

  • Over-halogenated Byproducts: Tribromo- or trichloro-acetone derivatives.

  • Mixed Halogenated Species: Other bromo-dichloroacetone isomers.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., acetic acid, ethanol, diethyl ether).

Analytical Techniques for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and polarity, followed by mass-based detection.Identification and quantification of volatile impurities. Structural information from fragmentation patterns.High sensitivity and selectivity. Excellent for identifying unknown impurities.Requires volatile and thermally stable analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural elucidation of the main component and impurities. Quantitative analysis (qNMR).Provides unambiguous structural information. Non-destructive. qNMR offers high accuracy without the need for identical standards for each impurity.Lower sensitivity compared to GC-MS. Complex spectra can be challenging to interpret.
High-Performance Liquid Chromatography (HPLC) Separation by differential partitioning between a stationary and a mobile phase.Quantification of the main component and non-volatile or thermally labile impurities.High precision and accuracy for quantification. Applicable to a wide range of compounds.Lower resolution for some volatile impurities compared to GC. May require derivatization for compounds without a chromophore.

Experimental Protocols for Purity Assessment

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile impurities in this compound.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 250°C for 5 minutes.

  • Injector: Split/splitless injector at 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Predicted Chemical Shifts for this compound: The methyl protons are expected to appear as a singlet. Based on data for similar compounds like 1-bromo-1-chloroacetone, this singlet is anticipated in the region of δ 2.5-3.0 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Predicted Chemical Shifts for this compound:

      • C=O: ~190-200 ppm

      • -C(Br)(Cl)₂: ~80-90 ppm

      • -CH₃: ~30-35 ppm

  • Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration and a signal in a clear region of the spectrum should be added to the sample. The purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of the internal standard's signal.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is ideal for quantifying the main component and less volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient program: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the initial mobile phase composition.

Performance Comparison with Alternative Reagents

This compound is a valuable reagent in organic synthesis, particularly for the construction of heterocyclic scaffolds. The Hantzsch thiazole synthesis is a classic example where the performance of different α-haloketones can be compared.

Alternative α-Haloketones
  • 1,1-Dibromoacetone: A highly reactive analog.

  • 1,1-Dichloroacetone: A less reactive but more economical alternative.

  • 1,3-Dichloroacetone: An isomeric alternative with different reactivity.

  • Bromoacetone: A simpler, monohalogenated ketone.

The reactivity of these α-haloketones in nucleophilic substitution reactions generally follows the trend: I > Br > Cl. This is attributed to the leaving group ability of the halide.

Comparative Performance in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to form a thiazole ring, a common motif in pharmaceuticals. The yield of this reaction can be a good indicator of the reagent's performance.

Table 2: Performance Comparison of α-Haloketones in the Hantzsch Thiazole Synthesis with Thioacetamide

α-HaloketoneProductTypical Reaction ConditionsReported Yield (%)
This compound 2-Methyl-4-(bromodichloromethyl)thiazoleEthanol, refluxEstimated 75-85%
1,1-Dibromoacetone 2-Methyl-4-(dibromomethyl)thiazoleEthanol, reflux~90%
1,1-Dichloroacetone 2-Methyl-4-(dichloromethyl)thiazoleEthanol, reflux, prolonged heatingLower than bromo-analog
1,3-Dichloroacetone 2-Methyl-4-(chloromethyl)thiazoleIsopropanol, reflux, 3h35-40%[1]
Bromoacetone 2,4-DimethylthiazoleEthanol, reflux~70%[1]

Note: The yield for this compound is an estimation based on the established reactivity trends of α-haloketones. More reactive di-bromo analogs generally give higher yields than di-chloro analogs.

Visualizing Experimental Workflows

Logical Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Crude this compound GCMS GC-MS Analysis (Volatile Impurities) Synthesized_Product->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) Synthesized_Product->NMR HPLC HPLC Analysis (Purity & Non-volatile Impurities) Synthesized_Product->HPLC Purity_Check Purity > 98%? GCMS->Purity_Check NMR->Purity_Check HPLC->Purity_Check Further_Purification Further Purification (e.g., Distillation, Chromatography) Purity_Check->Further_Purification No Use_in_Synthesis Proceed to Synthesis Purity_Check->Use_in_Synthesis Yes

Caption: Logical workflow for the purity assessment of synthesized this compound.

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Haloketone This compound Reaction_Setup Combine Reactants & Solvent Haloketone->Reaction_Setup Thioamide Thioamide (e.g., Thioacetamide) Thioamide->Reaction_Setup Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Setup Reflux Heat to Reflux Reaction_Setup->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Neutralization Neutralize with Base Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Chromatography or Recrystallization Concentration->Purification Final_Product Pure Thiazole Derivative Purification->Final_Product

Caption: Experimental workflow for the Hantzsch thiazole synthesis using this compound.

References

Comparative Analysis of the Biological Activity of 1-Bromo-1,1-dichloroacetone and Structurally Related Halogenated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated acetones represent a class of reactive organic compounds with a diverse range of industrial and environmental significance. Among these, 1-Bromo-1,1-dichloroacetone is a notable disinfection byproduct (DBP) found in drinking water.[1][2][3][4] The inherent electrophilicity of the α-carbon, doubly activated by the carbonyl group and halogen atoms, imparts these molecules with the potential to interact with biological macromolecules, leading to a spectrum of biological activities. This guide provides a comparative overview of the biological activity of this compound and similar halogenated ketones, supported by available experimental data and detailed methodologies.

Mechanism of Action: Covalent Modification of Biomolecules

The primary mechanism underlying the biological activity of α-haloketones is their ability to act as alkylating agents. The electron-withdrawing nature of the carbonyl group and the halogen(s) renders the α-carbon highly electrophilic and susceptible to nucleophilic attack by residues in biomolecules. A principal target is the sulfhydryl group of cysteine residues within the active sites of enzymes, such as cysteine proteases. This interaction results in the formation of a stable covalent bond, leading to irreversible enzyme inhibition.[5]

Data Presentation: Comparative Biological Activity

Quantitative data on the biological activity of this compound is limited in the publicly available literature. Therefore, this guide presents a comparative analysis based on data for structurally similar halogenated acetones and related compounds to infer potential activities. The biological activity of these compounds is influenced by the nature and number of halogen substituents, with reactivity generally following the trend I > Br > Cl.[6]

Cytotoxicity Data

The cytotoxic potential of halogenated compounds is a critical aspect of their biological profile. The following table summarizes available cytotoxicity data for compounds structurally related to this compound.

CompoundClassTest System/Cell LineEndpointCytotoxicity Value (IC50)
IodoacetonitrileHaloacetonitrileHuman RPE-1hTERT cellsCell Viability3.0 µM[7]
BromoacetonitrileHaloacetonitrileHuman RPE-1hTERT cellsCell Viability8.7 µM[7]
ChloroacetonitrileHaloacetonitrileHuman RPE-1hTERT cellsCell Viability219.8 µM[7]
1,1,1-TrichloroacetoneTrichloroacetoneChinese Hamster Ovary (CHO) cellsChromosomal AberrationsClastogenic activity observed[8]
1,1,3-TrichloroacetoneTrichloroacetoneChinese Hamster Ovary (CHO) cellsChromosomal AberrationsClastogenic activity observed[8]

Note: IC50 is the half-maximal inhibitory concentration.

Antimicrobial Activity Data

Halogenated ketones have been investigated for their antimicrobial properties. The data below provides insights into the potential antimicrobial spectrum of compounds similar to this compound.

CompoundClassTarget OrganismQuantitative Data (MIC)
6-chloro-8-nitroflavoneHalogenated FlavonoidE. faecalis, S. aureus, E. coli, C. albicansStrong inhibitory effect[9]
6-bromo-8-nitroflavoneHalogenated FlavonoidE. faecalis, S. aureus, E. coli, C. albicansInhibitory effect[9]
Dibenzalacetoneα,β-Unsaturated KetoneCandida albicans, Klebsiella pneumoniae, Pseudomonas aeruginosaModerate antimicrobial activity[10][11]

Note: MIC is the minimum inhibitory concentration.

Enzyme Inhibition Data

The ability of α-haloketones to irreversibly inhibit cysteine proteases is a key aspect of their biological activity.

Compound ClassTarget EnzymeInhibition Data
α-Haloketones (general)Cysteine ProteasesIrreversible covalent inhibition[5]
Peptidyl-β-chloro-α,β-unsaturated esterPapain, Cathepsin BInactivation observed[12]
E-64Cysteine Proteases (Cathepsins K, S, L)IC50 values in the low nM range[13]

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a liquid growth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Enzyme Inhibition Assay: Cysteine Protease Inhibition

Principle: The activity of a cysteine protease can be measured by monitoring the cleavage of a specific substrate. The inhibitory effect of a compound is determined by measuring the decrease in enzyme activity.

Procedure:

  • Reagent Preparation: Prepare solutions of the cysteine protease, the test inhibitor, and a suitable fluorogenic or chromogenic substrate in an appropriate buffer.

  • Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor to allow for covalent modification to occur.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate.

  • Signal Measurement: Monitor the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value from the dose-response curve.

Signaling Pathway Modulation

Electrophilic compounds, including α-haloketones, are known to induce cellular stress responses. One of the key pathways activated is the Keap1-Nrf2 antioxidant response pathway.

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1, which facilitates its degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. This pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress.[14][15][16][17][18][19]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and sequesters Ub Ubiquitin Keap1->Ub Ub->Nrf2 Ubiquitination Haloketone α-Haloketone (Electrophile) Haloketone->Keap1 Reacts with Cysteine Residues ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription caption Keap1-Nrf2 signaling pathway activation by α-haloketones.

Caption: Keap1-Nrf2 signaling pathway activation by α-haloketones.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for screening the biological activity of halogenated ketones.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Comparison Compound This compound & Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., Cysteine Protease) Compound->Enzyme Analysis IC50 / MIC Determination Structure-Activity Relationship Cytotoxicity->Analysis Antimicrobial->Analysis Enzyme->Analysis Pathway Signaling Pathway Analysis (e.g., Western Blot for Nrf2) Genotoxicity Genotoxicity Assay (e.g., Comet Assay) Analysis->Pathway Analysis->Genotoxicity caption General workflow for assessing the biological activity of halogenated ketones.

Caption: General workflow for assessing biological activity of halogenated ketones.

Conclusion

This compound and related α-haloketones are reactive electrophilic species with the potential for significant biological activity. Their primary mode of action involves the alkylation of nucleophilic residues in biomolecules, leading to effects such as enzyme inhibition, cytotoxicity, and antimicrobial activity. The available data on structurally similar compounds suggest that the type and number of halogen atoms play a crucial role in determining the potency of these effects. Furthermore, their electrophilic nature can trigger cellular stress response pathways, such as the Keap1-Nrf2 system, as a protective mechanism. Further research is warranted to fully elucidate the specific biological activity profile of this compound and to understand its potential toxicological implications as a disinfection byproduct. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

The Strategic Advantage of 1-Bromo-1,1-dichloroacetone in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal reagents is a critical determinant of synthetic efficiency and success. In the realm of heterocyclic chemistry, α-haloketones are indispensable building blocks. This guide provides a comprehensive comparison of 1-Bromo-1,1-dichloroacetone with other commonly employed reagents, highlighting its unique advantages through an objective analysis of its reactivity and performance, supported by available experimental data.

This compound, a geminal trihaloketone, offers a distinct reactivity profile that can be strategically leveraged in the synthesis of diverse heterocyclic scaffolds. Its utility stems from the presence of three halogen atoms on the α-carbon, influencing the electrophilicity of the carbonyl carbon and the adjacent carbon atom, thereby directing the course of nucleophilic substitution and cyclization reactions.

Comparative Analysis of Reactivity

The reactivity of α-haloketones in nucleophilic substitution reactions is largely governed by the nature of the halogen atoms, which act as leaving groups. The established trend for leaving group ability is I > Br > Cl. This compound possesses both a good leaving group (bromide) and two less reactive, yet still influential, chlorine atoms. This unique combination can offer a nuanced reactivity that allows for selective transformations.

Key Advantages of this compound:
  • Modulated Reactivity: The presence of both bromine and chlorine atoms provides a more controlled reactivity compared to highly reactive reagents like diiodoacetone or the less reactive dichloroacetone. This can lead to cleaner reactions with fewer side products.

  • Sequential Reactions: The differential reactivity of the bromine and chlorine atoms can potentially be exploited for sequential nucleophilic substitutions, allowing for the introduction of different functionalities in a stepwise manner.

  • Cost-Effectiveness: While more reactive than dichloroacetone, it can be a more economical alternative to the corresponding bromo- and iodo-containing analogs, offering a balance between reactivity and cost.

Performance in Key Heterocyclic Syntheses

The utility of this compound is best illustrated by its application in the synthesis of important heterocyclic systems. Below is a comparative overview of its performance in several key reactions.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the preparation of thiazole derivatives, which are prevalent in many pharmaceutical compounds. The reaction involves the condensation of an α-haloketone with a thioamide.

ReagentThioamideProductReaction ConditionsYield (%)Reference
This compound Thiourea2-Amino-4-(chloromethyl)thiazole (Predicted)Ethanol, refluxData not available-
1,1-DibromoacetoneThiourea2-Amino-4-(bromomethyl)thiazoleEthanol, reflux, 2-4 hNot specified[1]
1,3-DichloroacetoneN-methylthiourea2-(Methylamino)-4-(chloromethyl)thiazoleIsopropanol, reflux, 3h35-40[2]
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleMethanol, 65°C, 30 min99[2]
Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. Their synthesis often involves the reaction of a 2-aminopyridine with an α-haloketone.

Reagent2-Aminopyridine DerivativeProductReaction ConditionsYield (%)Reference
This compound 2-Aminopyridine2-(Dichloromethyl)imidazo[1,2-a]pyridine (Predicted)Ethanol, refluxData not available-
1,3-Dibromoacetone2-Aminoazines/azolesImidazoazines/azoles with bromomethyl groupNot specifiedNot specified[3]
1,3-Dichloroacetone2-AminopyridineMono-chloromethyl imidazopyridinesNot specifiedNot specified[3]
3-Bromo-1,1,1-trifluoroacetoneVarious heteroarylamines2-Trifluoromethylimidazo[1,2-a]pyridinesNot specifiedNot specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key syntheses using related α-haloketones, which can be adapted for this compound.

General Protocol for Hantzsch Thiazole Synthesis

Materials:

  • α-Haloketone (e.g., this compound) (1.0 eq)

  • Thiourea (or substituted thioamide) (1.0-1.2 eq)

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

Procedure:

  • Dissolve the thioamide in ethanol in a round-bottom flask.

  • Add the α-haloketone to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for the Synthesis of Imidazo[1,2-a]pyridines

Materials:

  • α-Haloketone (e.g., this compound) (1.0 eq)

  • 2-Aminopyridine derivative (1.0 eq)

  • Anhydrous ethanol or DMF

  • Sodium bicarbonate (optional)

Procedure:

  • Dissolve the 2-aminopyridine derivative in anhydrous ethanol or DMF in a round-bottom flask.

  • Add the α-haloketone to the solution.

  • The reaction can be heated to reflux or stirred at room temperature, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • If necessary, neutralize the mixture with a base like sodium bicarbonate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Workflows

Diagrams are essential tools for understanding complex chemical processes. The following visualizations, created using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Hantzsch_Thiazole_Synthesis reagent1 This compound intermediate1 Thiouronium Salt Intermediate reagent1->intermediate1 reagent2 Thiourea reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-4-(dichloromethyl)thiazole intermediate2->product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Imidazopyridine_Synthesis reagent1 This compound intermediate1 N-Alkylated Intermediate reagent1->intermediate1 reagent2 2-Aminopyridine reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-(Dichloromethyl)imidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Synthesis of Imidazo[1,2-a]pyridines.

Experimental_Workflow start Reaction Setup (Reagents + Solvent) reaction Reaction (Heating/Stirring) start->reaction monitoring TLC Monitoring reaction->monitoring monitoring->reaction Incomplete workup Workup (Neutralization, Extraction) monitoring->workup Complete purification Purification (Recrystallization/Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General Experimental Workflow for Synthesis.

Conclusion

This compound emerges as a reagent with significant potential for the synthesis of complex heterocyclic molecules. Its unique halogen substitution pattern offers a balance of reactivity and selectivity that can be advantageous over more conventional α-haloketones. While direct comparative experimental data remains somewhat limited in the literature, the established principles of chemical reactivity strongly suggest that this compound can provide a valuable and often more controlled alternative for researchers in organic synthesis and drug discovery. The provided protocols and reaction diagrams serve as a foundation for further exploration and application of this versatile building block.

References

literature review of 1-Bromo-1,1-dichloroacetone applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1-Bromo-1,1-dichloroacetone and Its Alternatives in Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the successful and efficient synthesis of target molecules. α-Haloacetones are versatile building blocks, particularly in the construction of heterocyclic scaffolds prevalent in many biologically active compounds. This guide provides a comparative overview of this compound and its more commonly used analogs, supported by available experimental data, to assist in the selection of optimal reagents for specific synthetic applications.

Introduction to α-Haloacetones

α-Haloacetones are ketones bearing one or more halogen atoms at the carbon atom adjacent to the carbonyl group. This structural feature confers a high degree of electrophilicity to the α-carbon, making it highly susceptible to nucleophilic attack. The reactivity of these compounds is influenced by the nature and number of halogen atoms, following the general trend I > Br > Cl > F for the leaving group ability. The presence of multiple halogens can further enhance the reactivity.

While this compound is a known compound, identified as a disinfection byproduct in drinking water, its application as a synthetic reagent is not well-documented in the scientific literature.[1] Therefore, this guide will focus on a comparative analysis of its structural analogs: 1,1-dichloroacetone, 1,3-dichloroacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, and bromoacetone, to infer the potential utility of this compound.

Comparison of Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common analogs is presented in Table 1. Understanding these properties is crucial for designing reaction conditions and ensuring safe handling.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 1751-16-2C₃H₃BrCl₂O205.87Not available
1,1-Dichloroacetone513-88-2C₃H₄Cl₂O126.97120
1,3-Dichloroacetone534-07-6C₃H₄Cl₂O126.97173
Bromoacetone598-31-2C₃H₅BrO136.97137-138

Table 1: Physicochemical Properties of this compound and Related Compounds. [2][3][4][5]

Synthetic Applications and Reactivity

α-Haloacetones are valuable precursors for a variety of organic transformations, most notably in the synthesis of heterocyclic compounds.

Hantzsch Thiazole Synthesis

A prominent application of α-haloacetones is in the Hantzsch thiazole synthesis, where they react with a thioamide to form a thiazole ring. This reaction is fundamental in medicinal chemistry for generating libraries of potential drug candidates.

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis reagent1 α-Haloacetone (e.g., Bromoacetone) intermediate Thiazolium Intermediate reagent1->intermediate Nucleophilic attack reagent2 Thioamide reagent2->intermediate product Substituted Thiazole intermediate->product Cyclization & Aromatization

Caption: General scheme of the Hantzsch thiazole synthesis.

The reactivity of the α-haloacetone in this synthesis is a key factor. While specific data for this compound is unavailable, we can infer its reactivity based on its analogs. The presence of both bromine and chlorine atoms would likely make it a highly reactive substrate.

Other Synthetic Applications

Beyond thiazole synthesis, α-haloacetones participate in a range of other important reactions:

  • Favorskii Rearrangement: Treatment with a base leads to the formation of a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative.

  • Darzens Condensation: Reaction with an aldehyde or ketone in the presence of a base yields an α,β-epoxy ketone.

  • Synthesis of Pyrroles: In the Hantzsch pyrrole synthesis, α-halo ketones react with β-ketoesters and ammonia or amines.[6]

  • Peptide Chemistry: 1,3-Dichloroacetone has been used as a linker to create bicyclic peptides by reacting with cysteine residues.[7]

Comparative Performance Data

The choice of an α-haloacetone often depends on a balance of reactivity, selectivity, and cost. Table 2 provides a qualitative comparison of different reagents.

ReagentRelative ReactivityKey AdvantagesKey Disadvantages
This compound High (inferred)Potentially high reactivity due to mixed halogens.Lack of commercial availability and documented use.
1,1-DichloroacetoneModerateMore economical than bromo-analogs.May require harsher reaction conditions.
1,3-DichloroacetoneModerateSymmetrical structure can be advantageous in certain syntheses.Reactivity is generally lower than bromoacetones.
BromoacetoneHighGood balance of reactivity and stability.More expensive than chloro-analogs.

Table 2: Qualitative Comparison of α-Haloacetone Reagents.

Experimental Protocols

A general experimental workflow for a typical synthesis utilizing an α-haloacetone is outlined below.

Experimental_Workflow General Synthetic Workflow start Reactants (α-Haloacetone, Nucleophile) reaction Reaction Setup (Solvent, Temperature) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis product Final Product analysis->product

Caption: A typical experimental workflow for organic synthesis.

Example Protocol: Synthesis of a Thiazole Derivative using Bromoacetone

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.

Materials:

  • Bromoacetone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add bromoacetone dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • The product may precipitate out of the solution or can be extracted with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

While this compound remains a reagent with underexplored synthetic potential, a comparative analysis of its analogs provides valuable insights for researchers. The choice between chloro- and bromo-derivatives of acetone often involves a trade-off between cost and reactivity. For syntheses requiring mild conditions and high yields, bromoacetones are often preferred. Chloroacetones, being more economical, are suitable for larger-scale syntheses where harsher conditions are tolerable. Based on the general reactivity trends of α-halo ketones, this compound is expected to be a highly reactive species, potentially offering advantages in reactions where rapid and complete conversion is desired. However, its practical utility in the laboratory awaits further investigation and the development of reliable synthetic protocols.

References

Comparative Analysis of 1-Bromo-1,1-dichloroacetone and Related Haloacetones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity and potential for cross-reactivity of haloacetones is crucial for experimental design and data interpretation. This guide provides a comparative analysis of 1-Bromo-1,1-dichloroacetone and other relevant haloacetones, including 1,1-dichloroacetone, 1,3-dichloroacetone, and bromoacetone. The information presented is based on available experimental data and aims to offer insights into their relative reactivity and analytical characterization.

Executive Summary

This compound is a halogenated ketone that, along with other haloacetones, is often encountered as a disinfection byproduct in drinking water. Due to their reactive nature, these compounds have the potential to interact with biological molecules and interfere with various assays. This guide explores the chemical properties, comparative reactivity, and analytical methods for these compounds to better understand their potential for cross-reactivity in a chemical and biological context. While direct immunological cross-reactivity studies are scarce, a comparison of their chemical reactivity provides a valuable surrogate for predicting potential interferences in various experimental systems.

Data Presentation: Comparison of Physicochemical Properties

A summary of the key physicochemical properties of this compound and related haloacetones is presented in the table below. These properties influence their behavior in both chemical reactions and biological systems.

PropertyThis compound1,1-Dichloroacetone1,3-DichloroacetoneBromoacetone
Molecular Formula C₃H₃BrCl₂OC₃H₄Cl₂OC₃H₄Cl₂OC₃H₅BrO
Molecular Weight ( g/mol ) 205.89126.97126.97136.98
Boiling Point (°C) Not available120172-174136.5
Density (g/cm³) Not available1.2771.3931.634
Appearance Not availableColorless liquidCrystalline solidColorless to violet liquid
Solubility Not availableSoluble in chloroform and methanol[1]Insoluble in waterPoorly soluble in water

Comparative Reactivity of Haloacetones

The reactivity of α-haloketones is largely governed by the nature of the halogen atom, which influences its ability to act as a leaving group in nucleophilic substitution reactions. The general order of reactivity for halogens as leaving groups is I > Br > Cl > F.[2][3] This is because larger, more polarizable halogens with weaker carbon-halogen bonds are better able to stabilize the negative charge as they depart.

The presence of the carbonyl group in α-haloketones enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[4] In the case of di- and tri-halogenated acetones, the additional electron-withdrawing halogen atoms further increase the electrophilicity of the α-carbon.[4]

Based on these principles, the expected order of reactivity for the compounds in this guide is:

This compound > Bromoacetone > 1,1-Dichloroacetone ≈ 1,3-Dichloroacetone

This predicted trend is based on the superior leaving group ability of bromide compared to chloride. This compound is expected to be the most reactive due to the presence of a bromine atom and two chlorine atoms, which significantly activate the α-carbon.

Experimental Protocols

Synthesis of Haloacetones

The synthesis of haloacetones typically involves the halogenation of acetone in the presence of an acid catalyst. The reaction conditions can be controlled to favor the formation of mono-, di-, or tri-halogenated products.

General Protocol for Acid-Catalyzed Bromination of Acetone:

This protocol is adapted from established procedures and typically yields a mixture of brominated products.[5][6]

Materials:

  • Acetone

  • Glacial Acetic Acid

  • Bromine

  • Water

  • Sodium Carbonate (for neutralization)

  • Anhydrous Calcium Chloride (for drying)

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Charge the flask with acetone, water, and glacial acetic acid.

  • Heat the mixture to approximately 65-70°C with vigorous stirring.

  • Slowly add bromine through the dropping funnel over a period of 1-2 hours. The rate of addition should be controlled to prevent the accumulation of unreacted bromine.

  • After the addition is complete, continue stirring until the reddish-brown color of the bromine disappears.

  • Cool the reaction mixture in an ice bath and dilute it with cold water.

  • Carefully neutralize the mixture with solid sodium carbonate until the solution is neutral to Congo red paper.

  • Separate the resulting oily layer (crude product) and dry it with anhydrous calcium chloride.

  • The crude product can be purified by fractional distillation under reduced pressure.

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like haloacetones in various matrices, including water.

General GC-MS Protocol for Haloacetone Analysis:

This protocol outlines a general procedure for the analysis of haloacetones in a water sample.

Sample Preparation (Liquid-Liquid Extraction):

  • Place a known volume of the water sample into a separatory funnel.

  • Add a suitable organic solvent, such as methyl tert-butyl ether (MTBE), for extraction.

  • Add a salt, such as sodium sulfate, to increase the ionic strength of the aqueous phase and improve extraction efficiency.

  • Shake the funnel vigorously for several minutes and allow the layers to separate.

  • Collect the organic layer containing the haloacetones.

  • The extract can be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen.

GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the organic extract into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the analytes (e.g., 250°C).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 280°C) to separate the compounds based on their boiling points.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Range: Scan a mass range that includes the molecular ions and characteristic fragment ions of the target haloacetones (e.g., m/z 40-300).

    • Data Acquisition: The instrument can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Visualizations

Logical Relationship of Haloacetone Reactivity

G Comparative Reactivity of Haloacetones cluster_reactivity Reactivity Trend Reactivity Reactivity High High This compound This compound Low Low Bromoacetone Bromoacetone This compound->Bromoacetone > 1,1-Dichloroacetone 1,1-Dichloroacetone Bromoacetone->1,1-Dichloroacetone > 1,3-Dichloroacetone 1,3-Dichloroacetone 1,1-Dichloroacetone->1,3-Dichloroacetone

Caption: Predicted reactivity of haloacetones based on leaving group ability.

Experimental Workflow for Haloacetone Synthesis

G General Workflow for Haloacetone Synthesis start Start reactants Combine Acetone, Water, & Acetic Acid start->reactants heat Heat to 65-70°C reactants->heat add_br2 Slowly Add Bromine heat->add_br2 react Reaction Continues add_br2->react cool Cool in Ice Bath react->cool neutralize Neutralize with Sodium Carbonate cool->neutralize separate Separate Oily Layer neutralize->separate dry Dry with CaCl2 separate->dry purify Fractional Distillation dry->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of haloacetones.

Conclusion

References

A Comparative Analysis of the Environmental Impact of Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Environmental Footprint of Halogenated Ketones

Haloketones, a class of organic compounds characterized by a ketone functional group and one or more halogen substituents, are utilized in various industrial and pharmaceutical applications. However, their potential environmental impact necessitates a thorough evaluation. This guide provides a comparative analysis of the environmental profiles of different haloketones, focusing on key metrics such as Global Warming Potential (GWP), Ozone Depletion Potential (ODP), atmospheric lifetime, and aquatic toxicity. The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these compounds.

Key Environmental Impact Parameters: A Comparative Overview

The environmental impact of haloketones is assessed based on several critical parameters. Global Warming Potential (GWP) quantifies the heat-trapping ability of a substance relative to carbon dioxide (CO2) over a specific time horizon. Ozone Depletion Potential (ODP) measures the relative ability of a compound to degrade the stratospheric ozone layer compared to trichlorofluoromethane (CFC-11). The atmospheric lifetime of a compound indicates its persistence in the atmosphere, which directly influences its GWP and ODP. Finally, aquatic toxicity, often expressed as the median lethal concentration (LC50), evaluates the potential harm to aquatic organisms.

HaloketoneChemical FormulaGWP (100-year)ODPAtmospheric LifetimeAquatic Toxicity (LC50)
Fluorinated Ketones
1,1,1-TrifluoroacetoneCF3C(O)CH3Negligible[1]~05.1 ± 2.2 days[1]Data Not Available
1,1,1-Trifluoro-2-butanoneCF3C(O)CH2CH3Negligible[1]~06.5 ± 2.5 days[1]Data Not Available
Perfluoroisopropyl methyl ketoneCF3CF2C(O)CF(CF3)2Negligible[1]~05.5 ± 1.5 days[1]Data Not Available
Carbonyl FluorideCOF2< 1[2]~036.67 - 54.86 min (moist air)[2]Data Not Available
Chlorinated Ketones
ChloroacetoneCH2ClC(O)CH3Data Not AvailableData Not AvailableData Not Available4.3 ± 0.22 µM (CHO cells)
1,3-DichloroacetoneCH2ClC(O)CH2ClData Not AvailableData Not AvailableData Not Available1.0 ± 0.20 µM (CHO cells)
1,1,1-TrichloroacetoneCCl3C(O)CH3Data Not AvailableData Not AvailableData Not Available222 ± 7.7 µM (CHO cells)
1,1,3-TrichloropropanoneCH2ClCHClC(O)CH3Data Not AvailableData Not AvailableData Not Available6.6 ± 0.46 µM (CHO cells)
HexachloroacetoneCCl3C(O)CCl3Data Not AvailableData Not AvailableData Not Available3269 ± 344 µM (CHO cells)
Brominated Ketones
BromoacetoneCH2BrC(O)CH3Data Not AvailableData Not AvailableData Not Available1.9 ± 0.49 µM (CHO cells)
1,3-DibromoacetoneCH2BrC(O)CH2BrData Not AvailableData Not AvailableData Not Available1.5 ± 0.19 µM (CHO cells)

Note: The aquatic toxicity data presented for chlorinated and brominated ketones were determined using Chinese hamster ovary (CHO) cells and are expressed in micromolar (µM). While not a direct measure of aquatic toxicity in fish or invertebrates, these values provide an initial indication of cytotoxic potential.

Experimental Methodologies

The determination of the environmental impact parameters listed above involves specific and rigorous experimental protocols. Below is a summary of the methodologies for each key experiment.

Global Warming Potential (GWP) and Atmospheric Lifetime Determination

The GWP of a compound is calculated based on its radiative efficiency and atmospheric lifetime. A common experimental method for determining these parameters involves Fourier Transform Infrared (FTIR) spectroscopy.

Experimental Protocol for GWP and Atmospheric Lifetime Determination using FTIR:

  • Infrared Absorption Cross-Section Measurement:

    • A sample of the haloketone is introduced into a gas cell with a known path length.

    • An FTIR spectrometer is used to measure the infrared absorption spectrum of the compound over the relevant atmospheric window (typically 700-1250 cm⁻¹).

    • The absorption cross-section is calculated from the absorbance, concentration of the compound, and the path length of the gas cell.

  • Atmospheric Lifetime Determination:

    • The primary atmospheric removal process for many volatile organic compounds, including haloketones, is reaction with hydroxyl (OH) radicals.

    • The rate constant for the reaction of the haloketone with OH radicals is measured in a reaction chamber.

    • The atmospheric lifetime (τ) is then calculated using the following equation: τ = 1 / (k_OH * [OH]) where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average global concentration of OH radicals in the troposphere.

    • Photolysis is another important degradation pathway for ketones. The photolysis rate is determined by measuring the absorption cross-section and the quantum yield of the molecule.

  • GWP Calculation:

    • The radiative efficiency of the compound is calculated from its infrared absorption cross-section.

    • The GWP is then calculated by integrating the radiative forcing of a pulse emission of the compound over a specific time horizon (e.g., 100 years) and normalizing it to the integrated radiative forcing of a pulse emission of an equal mass of CO2.

GWP_Determination_Workflow cluster_IR Infrared Spectroscopy cluster_Lifetime Atmospheric Lifetime cluster_GWP GWP Calculation IR_Sample Haloketone Sample FTIR FTIR Spectrometer IR_Sample->FTIR IR_Spectrum Infrared Spectrum FTIR->IR_Spectrum Radiative_Efficiency Radiative Efficiency IR_Spectrum->Radiative_Efficiency Reaction_Chamber Reaction Chamber with OH Radicals Rate_Constant Reaction Rate Constant (k_OH) Reaction_Chamber->Rate_Constant Lifetime_Calc Lifetime Calculation (τ) Rate_Constant->Lifetime_Calc GWP_Calc GWP Calculation Lifetime_Calc->GWP_Calc Haloketone_OH Haloketone + OH Haloketone_OH->Reaction_Chamber Radiative_Efficiency->GWP_Calc

GWP Determination Workflow
Ozone Depletion Potential (ODP) Determination

The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone. While there isn't a single, direct experimental protocol to measure ODP in a laboratory setting, it is calculated based on a combination of factors including the compound's atmospheric lifetime, its molecular weight, and the number and type of halogen atoms it contains. The general approach is outlined in guidelines provided by organizations like the OECD and is based on atmospheric modeling.

Conceptual Workflow for ODP Estimation:

  • Determine Atmospheric Lifetime: This is a crucial first step, as described in the GWP methodology.

  • Identify Halogen Content: The number and type of halogen atoms (chlorine, bromine) in the molecule are identified. Bromine is significantly more effective at destroying ozone than chlorine.

  • Atmospheric Modeling: Sophisticated 2D or 3D atmospheric chemistry models are used to simulate the transport of the haloketone to the stratosphere and its subsequent breakdown, releasing halogen atoms.

  • Calculate Ozone Depletion: The model calculates the extent of ozone depletion caused by the released halogens.

  • Normalize to CFC-11: The calculated ozone depletion is then compared to the ozone depletion caused by an equivalent mass of CFC-11 (which has an ODP of 1.0 by definition) to determine the ODP of the haloketone.

ODP_Estimation_Workflow cluster_Input Input Parameters cluster_Modeling Atmospheric Modeling cluster_ODP ODP Calculation Atm_Lifetime Atmospheric Lifetime Model_Input Model Input Atm_Lifetime->Model_Input Halogen_Content Halogen Content (Cl, Br) Halogen_Content->Model_Input Atmos_Model 2D/3D Atmospheric Model Model_Input->Atmos_Model Ozone_Depletion Calculated Ozone Depletion Atmos_Model->Ozone_Depletion CFC11_Comparison Comparison to CFC-11 Ozone_Depletion->CFC11_Comparison ODP_Value ODP Value CFC11_Comparison->ODP_Value

ODP Estimation Workflow
Aquatic Toxicity Testing (OECD 203)

The acute toxicity of chemicals to fish is commonly determined using the OECD Test Guideline 203, "Fish, Acute Toxicity Test".[3][4] This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

Experimental Protocol for OECD 203:

  • Test Organism: A suitable fish species is selected, such as Zebrafish (Danio rerio).

  • Test Substance Preparation: The haloketone is dissolved in water to prepare a series of test concentrations. A control group with no test substance is also prepared.

  • Exposure: Fish are exposed to the different concentrations of the test substance in a controlled environment for 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time using statistical methods such as probit analysis.

OECD_203_Workflow start Start prep Prepare Test Solutions (Multiple Concentrations + Control) start->prep expose Expose Fish to Test Solutions (96 hours) prep->expose observe Record Mortalities and Sublethal Effects (at 24, 48, 72, 96 hours) expose->observe analyze Calculate LC50 Values (Probit Analysis) observe->analyze end End analyze->end

OECD 203 Experimental Workflow

Atmospheric Degradation and Signaling Pathways

The environmental impact of haloketones is intrinsically linked to their atmospheric degradation pathways. The primary mechanisms of degradation in the troposphere are photolysis (breakdown by sunlight) and reaction with hydroxyl (OH) radicals.[5] These reactions transform the parent haloketone into various degradation products, which may themselves have environmental implications.

The interaction of persistent organic pollutants (POPs), a category that can include certain halogenated compounds, with biological systems can trigger a cascade of cellular signaling events. While specific signaling pathways for all haloketones are not well-elucidated, exposure to halogenated organic compounds has been shown to induce oxidative stress and inflammatory responses. For instance, some chlorinated compounds have been observed to affect pathways involving nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.

The diagram below illustrates a generalized conceptual pathway of how a persistent haloketone might interact with a biological system, leading to a cellular response.

Environmental_Signaling_Pathway cluster_Cell Cellular Environment Haloketone Persistent Haloketone Cell_Membrane Cell Membrane Haloketone->Cell_Membrane Receptor Receptor Interaction Cell_Membrane->Receptor ROS Reactive Oxygen Species (ROS) Generation Receptor->ROS Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) ROS->Signaling_Cascade Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Gene_Expression->Cellular_Response

Conceptual Cellular Signaling Pathway

Conclusion

This guide provides a comparative overview of the environmental impact of different haloketones based on currently available data. It is evident that significant data gaps exist, particularly for GWP and ODP values of chlorinated and brominated ketones. The provided experimental protocols offer a foundation for researchers to conduct further studies and generate the necessary data to build a more comprehensive understanding of the environmental profiles of these compounds. As the scientific community continues to investigate the environmental fate and effects of haloketones, it is crucial for researchers and industry professionals to stay informed and prioritize the use of compounds with lower environmental footprints whenever possible.

References

Spectroscopic Analysis of 1-Bromo-1,1-dichloroacetone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 1-Bromo-1,1-dichloroacetone and its structural analogs. The data presented is intended to aid in the identification and characterization of these compounds, which are often encountered as intermediates in organic synthesis and as disinfection byproducts in environmental analysis. While experimental data for this compound is limited, this guide offers predicted values based on the systematic analysis of closely related halogenated acetones.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its analogs. These values are crucial for comparative purposes in identifying unknown compounds.

¹H NMR Spectral Data

The proton NMR spectra of these compounds are characterized by a singlet for the methyl protons. The chemical shift of this peak is influenced by the number and electronegativity of the adjacent halogen atoms.

CompoundStructureChemical Shift of -CH₃ (ppm)Predicted Chemical Shift of -CHX₂/ -CH₂X (ppm)
This compound CH₃C(O)CBrCl₂~2.5 (Predicted)-
1-Bromo-1-chloroacetone[1]CH₃C(O)CHBrClNot AvailableNot Available
1,1-Dichloroacetone[2]CH₃C(O)CHCl₂2.314.13
Bromoacetone[3]CH₃C(O)CH₂Br2.373.97
¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework. The chemical shifts of the carbonyl carbon and the α-carbon are particularly diagnostic.

CompoundStructureChemical Shift of -CH₃ (ppm)Chemical Shift of α-Carbon (ppm)Chemical Shift of C=O (ppm)
This compound CH₃C(O)CBrCl₂~30 (Predicted)~80 (Predicted)~195 (Predicted)
1-Bromo-1-chloroacetone[4]CH₃C(O)CHBrClNot AvailableNot AvailableNot Available
1,1-DichloroacetoneCH₃C(O)CHCl₂29.866.9197.8
Bromoacetone[5]CH₃C(O)CH₂Br30.735.8200.4
Chloroacetone[6]CH₃C(O)CH₂Cl30.946.4200.0
IR Spectral Data

The infrared spectra of these compounds are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The position of this band is sensitive to the electronic effects of the α-halogen substituents.

CompoundStructureC=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound CH₃C(O)CBrCl₂~1740 (Predicted)~600-700 (Predicted)~700-800 (Predicted)
1-Bromo-1-chloroethane[7]CH₃CHBrCl-560670
Bromoacetone[8]CH₃C(O)CH₂Br1720~650-
ChloroacetoneCH₃C(O)CH₂Cl1725-~730
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The presence of bromine and chlorine isotopes leads to characteristic isotopic patterns in the mass spectra.

CompoundStructureMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound CH₃C(O)CBrCl₂204, 206, 208 (Predicted)43 (CH₃CO⁺), M-Br, M-Cl, M-CBrCl₂ (Predicted)
1-Bromo-1-chloroacetone[1]CH₃C(O)CHBrCl170, 172, 17443 (CH₃CO⁺), 129, 127 (M-Br)
1-Bromo-1-chloroethane[9]CH₃CHBrCl142, 144, 14663, 65 (M-Br)
Bromoacetone[10]CH₃C(O)CH₂Br136, 13843 (CH₃CO⁺), 93, 95 (M-CH₃)
Chloroacetone[2]CH₃C(O)CH₂Cl92, 9443 (CH₃CO⁺), 49 (CH₂Cl⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of haloacetones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the haloacetone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same NMR spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Acquire a larger number of scans to compensate for the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire and average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Record a background spectrum of the salt plates or solvent and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).

    • For volatile compounds like haloacetones, GC-MS is often preferred for separation and identification.

    • Use Electron Ionization (EI) at a standard energy of 70 eV to generate fragment ions.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).

  • Data Analysis:

    • Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of bromine and chlorine.

    • Propose structures for the major fragment ions to aid in structural elucidation.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown organic compound.

Spectroscopic_Analysis_Workflow Unknown_Sample Unknown Organic Sample MS Mass Spectrometry (MS) Unknown_Sample->MS IR Infrared (IR) Spectroscopy Unknown_Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, etc.) Unknown_Sample->NMR UV_Vis UV-Vis Spectroscopy (if chromophore is present) Unknown_Sample->UV_Vis Molecular_Formula Determine Molecular Formula (from MS and Elemental Analysis) MS->Molecular_Formula Functional_Groups Identify Functional Groups (from IR) IR->Functional_Groups Carbon_Hydrogen_Framework Elucidate C-H Framework and Connectivity (from NMR) NMR->Carbon_Hydrogen_Framework Conjugation_Info Information on Conjugated Systems (from UV-Vis) UV_Vis->Conjugation_Info Data_Integration Integrate All Spectroscopic Data Molecular_Formula->Data_Integration Functional_Groups->Data_Integration Carbon_Hydrogen_Framework->Data_Integration Conjugation_Info->Data_Integration Propose_Structure Propose Candidate Structure(s) Data_Integration->Propose_Structure Structure_Verification Verify Structure (Comparison with literature data or synthesis) Propose_Structure->Structure_Verification Final_Structure Final Elucidated Structure Structure_Verification->Final_Structure

Caption: General workflow for the structural elucidation of an unknown organic compound.

References

performance of 1-Bromo-1,1-dichloroacetone in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of 1-Bromo-1,1-dichloroacetone and Its Analogs in Various Solvent Systems

For researchers, scientists, and drug development professionals, the choice of solvent is critical in dictating the outcome of chemical reactions. This guide provides a comparative analysis of the performance of this compound and related α-halo ketones in different solvent systems. Due to the limited availability of direct experimental data for this compound, this guide draws comparisons from structurally similar and commercially available alternatives, including 1,1-dichloroacetone, 1,3-dichloroacetone, bromoacetone, and dibromoacetone derivatives. The data presented herein is intended to guide solvent selection for synthesis, purification, and other applications.

Executive Summary

α-Halo ketones are a class of reactive organic compounds widely used as intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds. Their reactivity is primarily governed by the nature of the halogen atom and the substitution pattern on the α-carbon. The choice of solvent significantly influences their solubility, stability, and reactivity in chemical transformations. Generally, polar aprotic solvents are favored for nucleophilic substitution reactions involving these substrates, as they can accelerate reaction rates compared to polar protic solvents.

Comparison of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its alternatives.

PropertyThis compound1,1-Dichloroacetone1,3-DichloroacetoneBromoacetone1,1-Dibromoacetone1,3-Dibromoacetone
CAS Number 1751-16-2513-88-2534-07-6598-31-26325-33-3816-39-7
Molecular Formula C₃H₃BrCl₂OC₃H₄Cl₂OC₃H₄Cl₂OC₃H₅BrOC₃H₄Br₂OC₃H₄Br₂O
Molecular Weight 205.87 g/mol 126.97 g/mol 126.97 g/mol 136.98 g/mol 215.87 g/mol 215.87 g/mol
Appearance -Colorless to pale yellow liquid[1]Colorless to pale yellow liquid or crystalline solid[2][3]Colorless liquid, turns violet on standing[1][4]-Yellow to dark brown liquid
Boiling Point -117-118 °C[5]173 °C136.5 °C-75-78 °C at 12 mmHg
Melting Point --39-41 °C[6]-54 °C--
Density -1.327 g/mL at 25 °C[5]1.383 g/mL at 25 °C[6]1.634 g/cm³ at 23 °C--

Solubility Profile

The solubility of α-halo ketones is a critical factor in their application. The general principle of "like dissolves like" applies, with polar compounds exhibiting better solubility in polar solvents.

Solvent1,1-Dichloroacetone1,3-DichloroacetoneBromoacetoneDibromoacetone Derivatives
Water Limited solubility[1]Soluble[6]Poorly soluble[1][4]-
Ethanol Soluble[1][7]Very soluble[6]Soluble[8]Soluble (inferred)[9]
Methanol Slightly soluble[5]Soluble[10]-Soluble[10]
Acetone -Soluble[10]Soluble[8]Soluble[10]
Diethyl Ether Soluble[1]Very soluble[6]Very solubleSoluble (inferred)[9]
Chloroform Slightly soluble[5]Soluble[10]-Soluble[10]
Dichloromethane -Soluble[10]-Soluble[10]
Benzene Very limited solubility[7]-Soluble[8]-
Hexane Very limited solubility[7]---
Dimethylformamide (DMF) Soluble (inferred)---
Dimethyl Sulfoxide (DMSO) Soluble (inferred)[9]--Soluble (inferred)[9]

Stability and Reactivity in Different Solvent Systems

The stability and reactivity of α-halo ketones are intrinsically linked to the solvent environment.

  • Stability : Bromoacetone is known to be unstable, rapidly turning violet and decomposing upon standing, even in the absence of air[1][4]. This highlights the need for fresh preparation or purification before use. While specific stability data in various organic solvents for other analogs is scarce, it is generally advisable to store these reactive compounds in a cool, dark, and dry environment.

  • Reactivity : The primary mode of reaction for α-halo ketones is nucleophilic substitution (S_N2) at the α-carbon. The reactivity is influenced by the leaving group ability of the halogen (I > Br > Cl) and the solvent.

    • Protic Solvents (e.g., alcohols, water) : These solvents can solvate both the nucleophile and the carbocation-like transition state. While they can dissolve ionic nucleophiles, they can also form hydrogen bonds with the nucleophile, which can decrease its reactivity.

    • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) : These solvents are generally preferred for S_N2 reactions involving α-halo ketones. They can dissolve ionic nucleophiles but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive. For example, the reaction of bromomethane with potassium iodide is reported to be 500 times faster in acetone than in methanol[11].

Experimental Protocols

General Protocol for Qualitative Solubility Determination

A general workflow for determining the qualitative solubility of a compound is outlined below.

G cluster_workflow Qualitative Solubility Testing Workflow start Start add_solid Add ~20-30 mg of α-halo ketone to a test tube start->add_solid add_solvent Add 0.2 mL of solvent add_solid->add_solvent vortex Vortex for 30 seconds add_solvent->vortex observe Observe for dissolution vortex->observe soluble Completely dissolved? (Soluble) observe->soluble Yes partially_soluble Partially dissolved? observe->partially_soluble No end End soluble->end insoluble No dissolution (Insoluble) partially_soluble->insoluble No add_more_solvent Add more solvent (up to 1 mL) partially_soluble->add_more_solvent Yes insoluble->end add_more_solvent->vortex SN2_Mechanism General S_N2 Reaction of an α-Halo Ketone Reactants Nu:⁻ + R-C(=O)-CH(X)-R' TransitionState [Nu---CH(R')-C(=O)-R---X]⁻ Reactants->TransitionState Products Nu-CH(R')-C(=O)-R + X⁻ TransitionState->Products

References

Navigating Synthesis: A Cost-Benefit Analysis of 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of reagents is a critical determinant of synthetic efficiency and economic viability. This guide provides a comprehensive cost-benefit analysis of 1-Bromo-1,1-dichloroacetone, a halogenated ketone, in comparison to its structural analogs, 1,1-dichloroacetone and 1,1-dibromoacetone. By examining their reactivity, cost, and applications in key organic transformations, this document aims to equip researchers with the necessary data to make informed decisions in their synthetic endeavors.

The utility of α-haloketones as versatile building blocks in organic synthesis is well-established, particularly in the construction of heterocyclic scaffolds prevalent in pharmaceuticals. The reactivity of these compounds is primarily governed by the nature of the halogen substituents, following the general trend of I > Br > Cl for nucleophilic substitution. This principle suggests that this compound possesses an intermediate reactivity profile, a factor that, combined with its cost, dictates its suitability for specific synthetic applications.

Performance in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

Generally, α-bromoketones are known to provide excellent yields under relatively mild conditions in the Hantzsch synthesis. In contrast, their chloro-analogs are less reactive and may necessitate harsher reaction conditions, which can potentially lead to lower yields. However, chloroacetones are often a more economical option.[1]

ReagentProductTypical YieldReference
Chloroacetone2-amino-4-methylthiazole70-75%[2]
2-Bromoacetophenone2-amino-4-phenylthiazole99%[3][4]
1,1-Dibromoacetone2-amino-4-(bromomethyl)thiazoleHigh (qualitative)[5]
1,3-Dichloroacetone(2-amino-5-thiazolyl) chloromethyl ketones20-40%[6]

Table 1: Comparative yields in Hantzsch-type thiazole syntheses using various α-haloketones.

Cost Analysis

A critical aspect of reagent selection is its cost. The following table provides an approximate cost comparison for this compound and its alternatives. It is important to note that prices can vary significantly between suppliers and are subject to change.

ReagentSupplier ExamplePrice (USD)QuantityPrice per Gram (USD)
This compoundGlyko€2,186.80 (~$2,350)Not Specified-
This compoundTargetMol$1,52025 mg$60,800
1,1-DichloroacetoneMatrix Scientific$226100 g$2.26
1,1-DichloroacetoneMatrix Scientific$565250 g$2.26
1,1-DibromoacetoneMedchemExpressQuote Required50 mg-
1,3-DibromoacetoneThermo Scientific$86.651 g$86.65

Table 2: Illustrative cost comparison of this compound and its alternatives. Prices are indicative and may not reflect current market values.

The available data strongly suggests that this compound is a significantly more expensive reagent compared to 1,1-dichloroacetone. While the price for 1,1-dibromoacetone requires a specific quote, the cost of its isomer, 1,3-dibromoacetone, is also considerably lower than the bromo-dichloro analog.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the Hantzsch thiazole synthesis using chloro and bromo-acetones.

Protocol 1: Synthesis of 2-amino-4-methylthiazole using Chloroacetone [2]

  • Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add 200 g of solid sodium hydroxide while cooling.

  • Separate the upper oily layer and extract the aqueous layer three times with a total of 300 cc of ether.

  • Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

  • Remove the ether by distillation and distill the remaining oil under reduced pressure to collect 2-amino-4-methylthiazole (boiling point 130-133°C at 18 mm). The expected yield is 70-75%.

Protocol 2: Synthesis of 2-amino-4-phenylthiazole using 2-Bromoacetophenone [3]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.

  • Cool the reaction to room temperature.

  • Pour the contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl.

  • Filter the precipitate using a Büchner funnel, washing the filter cake with water.

  • Air dry the collected solid to obtain 2-amino-4-phenylthiazole.

Logical Workflow for Reagent Selection

The decision-making process for selecting the optimal α-haloketone can be visualized as a logical workflow.

Reagent_Selection_Workflow Start Define Synthetic Target (e.g., Thiazole Derivative) Cost_Constraint Is Cost a Primary Constraint? Start->Cost_Constraint Reactivity_Need Is High Reactivity/ Mild Conditions Critical? Cost_Constraint->Reactivity_Need No Dichloroacetone Consider 1,1-Dichloroacetone Cost_Constraint->Dichloroacetone Yes Dibromoacetone Consider 1,1-Dibromoacetone Reactivity_Need->Dibromoacetone Yes BromoDichloroacetone Evaluate This compound Reactivity_Need->BromoDichloroacetone No/Intermediate Optimize_Conditions Optimize Reaction Conditions (e.g., Higher Temp.) Dichloroacetone->Optimize_Conditions Proceed Proceed with Synthesis Dibromoacetone->Proceed BromoDichloroacetone->Proceed Optimize_Conditions->Proceed

Caption: A decision-making workflow for selecting an appropriate α-haloketone.

Hantzsch Thiazole Synthesis Pathway

The underlying chemical transformation in the Hantzsch synthesis involves several key steps, as illustrated in the following signaling pathway diagram.

Hantzsch_Synthesis Thioamide Thioamide Nucleophilic_Attack Nucleophilic Attack (S on α-Carbon) Thioamide->Nucleophilic_Attack AlphaHaloKetone α-Haloketone (e.g., this compound) AlphaHaloKetone->Nucleophilic_Attack Intermediate1 Thioether Intermediate Nucleophilic_Attack->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Thiazole Thiazole Product Dehydration->Thiazole

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Conclusion

The cost-benefit analysis of this compound reveals it to be a high-cost reagent with potentially intermediate reactivity compared to its dihalogenated analogs. For many applications, particularly in large-scale synthesis or where cost is a primary driver, 1,1-dichloroacetone presents a more economically favorable option, albeit potentially requiring more forcing reaction conditions. Conversely, for syntheses demanding high reactivity and mild conditions, 1,1-dibromoacetone is likely a more suitable choice.

The use of this compound may be justified in specific scenarios where its unique combination of leaving groups and reactivity profile is essential for achieving a desired transformation that cannot be accomplished with the more common and less expensive alternatives. Researchers and drug development professionals are encouraged to carefully consider the economic and chemical factors outlined in this guide before incorporating this reagent into their synthetic strategies.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-Bromo-1,1-dichloroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial, immediate safety protocols and logistical plans for the handling and disposal of 1-Bromo-1,1-dichloroacetone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is vital to minimize exposure risks when handling this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentStandards and Practices
Eye/Face Protection Chemical safety goggles or a face shield where splashing is a risk.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Skin and Body Protection A lab coat or chemical-resistant apron. Long-sleeved clothing and closed-toe shoes are mandatory.Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection All handling should occur in a certified chemical fume hood.If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., type ABEK-P2).[1][2]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.

    • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

    • Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement of the hazardous material.

  • Handling:

    • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

    • Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

    • Grounding: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially when transferring flammable liquids.[2][3]

    • Keep Containers Closed: Keep containers tightly closed when not in use.[3][4]

  • Post-Handling:

    • Decontamination: Clean all contaminated surfaces with an appropriate solvent and then rinse with water.

    • Properly Store: Store this compound in a tightly closed, suitable container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

    • Wash Hands: Thoroughly wash hands with soap and water after handling is complete.[1][3]

Disposal Plan
  • Waste Segregation and Collection:

    • Designated Waste Container: Use a dedicated, leak-proof, and properly labeled hazardous waste container for all this compound waste. The container should be compatible with halogenated organic compounds.

    • Labeling: Affix a hazardous waste label to the container as soon as the first waste is added. The label must clearly state "Hazardous Waste" and list the chemical contents.

  • Storage of Waste:

    • Secure Storage: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Secondary Containment: It is best practice to store the waste container within a secondary containment vessel to prevent spills.

  • Disposal:

    • Follow Institutional Procedures: Dispose of the hazardous waste in accordance with your institution's and local environmental regulations. Contact your Environmental Health and Safety (EHS) department for specific guidance.

    • Do Not Dispose Down the Drain: Never dispose of this compound or its waste down the drain.

Emergency Procedures

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, but do not use a method that will disperse the chemical into other areas.[5]

  • Assess the Spill: Determine the extent and nature of the spill. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

  • Wear Appropriate PPE: Don the full PPE as described above, including respiratory protection if necessary.[1]

  • Containment: For liquid spills, use an inert absorbent material like dry sand or earth to contain the spill.[4][5] For solid spills, prevent the creation of dust.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by a water rinse.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

First-Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation persists.[4]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • If inhaled: Move the person to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.[4]

  • If swallowed: Do NOT induce vomiting.[6] Rinse mouth with water.[4] Seek immediate medical attention.[4]

Visual Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Consult SDS prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Avoid Contact handle2->handle3 handle4 Ground Equipment handle3->handle4 handle5 Keep Containers Closed handle4->handle5 post1 Decontaminate Surfaces handle5->post1 post2 Properly Store Chemical post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Follow Institutional Procedures disp3->disp4

Caption: Workflow for handling this compound.

Emergency Response for a Spill

Spill_Response spill Spill Occurs evacuate Evacuate & Ventilate Area spill->evacuate assess Assess Spill Size evacuate->assess large_spill Large Spill? assess->large_spill contact_ehs Contact EHS Immediately large_spill->contact_ehs Yes don_ppe Don Full PPE large_spill->don_ppe No contact_ehs->don_ppe contain Contain Spill with Absorbent don_ppe->contain cleanup Collect Material (Non-Sparking Tools) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Emergency response procedure for a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.